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  • Product: Dimethyl cyanocarbonimidate
  • CAS: 24771-25-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Spectroscopic Characterization of Dimethyl Cyanocarbonimidate

This guide provides a comprehensive overview of the spectroscopic data for Dimethyl cyanocarbonimidate, a molecule of interest to researchers and professionals in drug development and synthetic chemistry. Due to the limi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the spectroscopic data for Dimethyl cyanocarbonimidate, a molecule of interest to researchers and professionals in drug development and synthetic chemistry. Due to the limited availability of direct experimental spectra in the public domain, this document presents a detailed, predictive analysis based on the well-characterized sulfur analogue, Dimethyl N-cyanodithioiminocarbonate, and established principles of spectroscopic interpretation. This approach offers a robust framework for the identification and characterization of Dimethyl cyanocarbonimidate in a research setting.

Molecular Structure and Spectroscopic Overview

Dimethyl cyanocarbonimidate, with the chemical formula C₄H₆N₂O₂, possesses a unique structure featuring a central carbon double-bonded to a cyanamide nitrogen and single-bonded to two methoxy groups. This arrangement of functional groups gives rise to a distinct spectroscopic fingerprint, which can be elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure of Dimethyl Cyanocarbonimidate

C1 C N1 N C1->N1 = O1 O C1->O1 O2 O C1->O2 C2 C N1->C2 N2 N C2->N2 C3 CH₃ O1->C3 C4 CH₃ O2->C4

Caption: Ball-and-stick model of Dimethyl cyanocarbonimidate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Dimethyl cyanocarbonimidate, both ¹H and ¹³C NMR are essential for confirming its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Dimethyl cyanocarbonimidate is predicted to be simple, showing a single resonance for the six equivalent protons of the two methoxy groups. The chemical shift of these protons is influenced by the electronegativity of the adjacent oxygen atoms and the overall electronic structure of the molecule.

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ) ppmMultiplicityIntegration
2 x -OCH₃3.8 - 4.0Singlet6H

Causality of Experimental Choices:

The choice of a standard deuterated solvent such as chloroform-d (CDCl₃) is crucial for obtaining a clean spectrum. The chemical shift is referenced to tetramethylsilane (TMS) at 0 ppm. The predicted downfield shift (3.8 - 4.0 ppm) compared to a typical methoxy group in an ester (around 3.7 ppm) is attributed to the electron-withdrawing effect of the cyanocarbonimidate moiety.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of Dimethyl cyanocarbonimidate in 0.6 mL of CDCl₃.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 90°

    • Acquisition time: 4 s

    • Spectral width: -2 to 12 ppm

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

¹H NMR Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Dissolve Sample in CDCl₃ acq1 Acquire FID on NMR Spectrometer prep1->acq1 proc1 Fourier Transform acq1->proc1 proc2 Phase Correction proc1->proc2 proc3 Referencing proc2->proc3 analysis1 Identify Chemical Shifts and Multiplicity proc3->analysis1

Caption: Workflow for acquiring and analyzing a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule. Three distinct signals are expected for the methoxy carbons, the central imido carbon, and the nitrile carbon.

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ) ppm
2 x -OCH₃55 - 60
C=N160 - 165
C≡N115 - 120

Authoritative Grounding: The chemical shift of nitrile carbons typically appears in the 110-125 ppm range[1]. The imido carbon (C=N) is expected to be significantly downfield due to its sp² hybridization and attachment to two electronegative oxygen atoms and a nitrogen atom. The methoxy carbons are in a typical range for sp³ carbons attached to oxygen. The predicted values are shifted downfield from the sulfur analogue, Dimethyl N-cyanodithioiminocarbonate, where the methyl carbons appear at a lower chemical shift due to the lower electronegativity of sulfur compared to oxygen[2].

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 1024 (or more for better signal-to-noise)

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 200 ppm

  • Processing: Apply a Fourier transform, phase correct, and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C≡N (Nitrile)2220 - 2260Strong, Sharp
C=N (Imine)1640 - 1690Medium
C-O (Ether)1050 - 1150Strong
C-H (sp³)2850 - 3000Medium

Expertise & Experience: The most characteristic peak in the IR spectrum of Dimethyl cyanocarbonimidate will be the strong, sharp absorption of the nitrile group (C≡N) in the 2220-2260 cm⁻¹ region. The C=N stretching vibration is also a key indicator, though its intensity can be variable. The strong C-O stretching band will confirm the presence of the methoxy groups.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for a soluble solid, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data

IonPredicted m/zInterpretation
[M]⁺126.04Molecular Ion
[M - OCH₃]⁺95.03Loss of a methoxy radical
[C(OCH₃)₂]⁺91.04
[NCN]⁺40.01Cyanamide radical cation

Trustworthiness: The molecular ion peak at m/z 126.04 would be a definitive indicator of the compound's identity. The fragmentation pattern, particularly the loss of a methoxy group (a common fragmentation pathway for methoxy-containing compounds), would provide further structural confirmation.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Utilize Electron Ionization (EI) at 70 eV.

  • Analysis: Scan a mass range from m/z 30 to 200.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Mass Spectrometry Fragmentation Pathway

M [C₄H₆N₂O₂]⁺ m/z = 126 F1 [C₃H₃N₂O]⁺ m/z = 95 M->F1 - •OCH₃ F2 [C₃H₇O₂]⁺ m/z = 91 M->F2 - •NCN F3 [CN₂]⁺ m/z = 40 F1->F3 - C₂H₃O

Caption: Predicted fragmentation pathway for Dimethyl cyanocarbonimidate.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry provides a powerful and self-validating system for the comprehensive characterization of Dimethyl cyanocarbonimidate. While direct experimental data is not widely available, the predictive analysis presented in this guide, grounded in the data of its sulfur analogue and fundamental spectroscopic principles, offers a reliable framework for researchers. The detailed experimental protocols provided herein describe the standard methodologies for acquiring high-quality spectroscopic data for this compound.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR spectrum of dimethyl N-cyanodithioiminocarbonate. Retrieved from [Link]

  • PubChem. (n.d.). Dimethyl N-cyanodithioiminocarbonate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to Dimethyl Cyanocarbonimidate: Nomenclature, Properties, and Synthetic Applications

Introduction In the landscape of synthetic organic chemistry, precision and clarity in reagent nomenclature are paramount. Misidentification of a chemical entity can lead to failed experiments, unsafe conditions, and inv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic organic chemistry, precision and clarity in reagent nomenclature are paramount. Misidentification of a chemical entity can lead to failed experiments, unsafe conditions, and invalidated research. This guide focuses on Dimethyl cyanocarbonimidate (CAS No. 24771-25-3), a versatile yet often ambiguously referenced reagent. A critical point of clarification is its distinction from a similarly named sulfur-containing analogue, Dimethyl N-cyanodithioiminocarbonate (CAS No. 10191-60-3). The former, the subject of this guide, possesses an oxygen-based imidocarbonate core, while the latter contains sulfur atoms in place of oxygen. This seemingly subtle difference drastically alters their reactivity and applications.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It aims to provide an in-depth understanding of Dimethyl cyanocarbonimidate's nomenclature, physicochemical properties, and its primary application as a synthetic intermediate, particularly in the formation of guanidine and amidine moieties—foundations of numerous pharmacologically active molecules.

I. Chemical Identity and Nomenclature

A clear understanding of a reagent's various names is the first step toward its effective and safe use. Dimethyl cyanocarbonimidate is known by several synonyms and systematic names in chemical literature and commercial catalogs.

The systematic IUPAC name for this compound is dimethoxymethylidenecyanamide .[1] This name precisely describes its structure: a cyanamide group (N-C≡N) attached to a carbon atom, which is double-bonded to an imino group (=N-) and also bonded to two methoxy groups (-OCH₃).

Synonyms and Alternative Names

The proliferation of trivial and semi-systematic names can be a source of confusion. The following table consolidates the various synonyms and identifiers for Dimethyl cyanocarbonimidate, providing a clear reference for literature searches and material procurement.

Name/IdentifierTypeSource/Context
CAS Number Registry Number24771-25-3
IUPAC Name Systematic Namedimethoxymethylidenecyanamide[1]
Dimethyl cyanocarbonimidateCommon NameWidely used in chemical catalogs.
Dimethyl N-cyanoimidocarbonateAlternative NameEmphasizes the N-cyano group.[1]
Dimethyl cyanoimidocarbonateAlternative NameCommon variant.
Carbonimidic acid, N-cyano-, dimethyl esterSystematic NameBased on the parent "carbonimidic acid".
cyano-carbonimidicacidimethylesterSynonymOlder or catalog-specific nomenclature.[1]
cyano-imidocarbonicacidimethylesterSynonymOlder or catalog-specific nomenclature.[1]
SK&F 107533Research CodeLikely an internal code from a pharmaceutical company.[2]
Nomenclature Relationship Diagram

The following diagram illustrates the relationship between the core chemical structure and its various names.

DMC_Nomenclature Nomenclature Map for CAS 24771-25-3 Core Core Structure C₄H₆N₂O₂ CAS: 24771-25-3 IUPAC IUPAC Name dimethoxymethylidenecyanamide Core->IUPAC  Systematic Common1 Common Name Dimethyl cyanocarbonimidate Core->Common1  Common Common2 Alternative Name Dimethyl N-cyanoimidocarbonate Core->Common2  Variant Code Research Code SK&F 107533 Core->Code  Identifier Systematic Systematic Name Carbonimidic acid, N-cyano-, dimethyl ester IUPAC->Systematic Common1->Common2

Caption: Relationship between the core structure and its names.

II. Physicochemical and Structural Properties

Understanding the physical properties of a reagent is crucial for designing experiments, particularly concerning solvents, reaction temperatures, and purification methods.

PropertyValue
Molecular Formula C₄H₆N₂O₂[1]
Molecular Weight 114.10 g/mol [1]
Appearance White solid
Boiling Point 112.5 °C at 760 mmHg[1][2]
Density 1.04 g/cm³[1][2]
Flash Point 21.8 °C[2]
InChI Key ZOKYZTUQSVAKHS-UHFFFAOYSA-N[1]
SMILES COC(=NC#N)OC[1]

III. Core Application: A Precursor for Guanidine and Amidine Synthesis

The primary utility of Dimethyl cyanocarbonimidate in drug development and organic synthesis is its function as an efficient electrophilic precursor for the synthesis of substituted guanidines and amidines.[1]

Mechanistic Rationale

The reactivity of Dimethyl cyanocarbonimidate is centered on the electrophilicity of the central carbon atom. This carbon is bonded to a cyanoimino group (=N-C≡N) and two methoxy (-OCH₃) groups.

  • Electrophilic Center : The electron-withdrawing nature of the cyanoimino group and the two oxygen atoms makes the central carbon highly susceptible to nucleophilic attack.

  • Excellent Leaving Groups : The methoxy groups are effective leaving groups, especially under conditions that favor their departure as methanol or methoxide ions.

  • Reaction Pathway : The reaction typically proceeds via a two-step addition-elimination mechanism. A primary or secondary amine acts as the nucleophile, attacking the central carbon. This is followed by the sequential elimination of the two methoxy groups, with the second elimination often facilitated by the addition of another amine nucleophile, leading to the formation of a stable guanidine core.

Generalized Synthetic Workflow

The synthesis of a substituted guanidine from a primary amine (R-NH₂) using Dimethyl cyanocarbonimidate can be visualized as follows:

Guanidine_Synthesis cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Elimination cluster_2 Step 3: Second Addition-Elimination Reagent Dimethyl Cyanocarbonimidate Intermediate1 Tetrahedral Intermediate Reagent->Intermediate1 Amine1 Primary Amine (R-NH₂) Amine1->Intermediate1 + Nucleophile Intermediate2 O-Methylisourea Intermediate Intermediate1->Intermediate2 Intermediate1->Intermediate2 - CH₃OH Methanol1 Methanol (-CH₃OH) Intermediate2->Methanol1 Guanidine N-Cyano-N',N''-disubstituted Guanidine Intermediate2->Guanidine Intermediate2->Guanidine + R'-NH₂ - CH₃OH Amine2 Second Amine (e.g., Methylamine) Amine2->Guanidine + Nucleophile Methanol2 Methanol (-CH₃OH) Guanidine->Methanol2

Sources

Foundational

Fundamental Reactivity of Dimethyl Cyanocarbonimidate (DCC)

The following technical guide details the fundamental reactivity of Dimethyl cyanocarbonimidate (DCC), focusing on its role as a versatile C3 synthon in heterocyclic chemistry and drug discovery. Technical Guide for Synt...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the fundamental reactivity of Dimethyl cyanocarbonimidate (DCC), focusing on its role as a versatile C3 synthon in heterocyclic chemistry and drug discovery.

Technical Guide for Synthetic Applications

Executive Summary: The "Push-Pull" Electrophile

Dimethyl cyanocarbonimidate (DCC; CAS 24771-25-3) is a bis-electrophilic N-cyanoguanidine precursor characterized by a unique "push-pull" electronic structure. Unlike its sulfur analog (dimethyl N-cyanodithioiminocarbonate), DCC utilizes methoxide as the leaving group, offering distinct kinetic profiles and solubility advantages in specific medicinal chemistry applications.

Its core utility lies in the stepwise displacement of the two methoxy groups by nucleophiles, allowing for the controlled assembly of unsymmetrical N-cyanoguanidines and complex N-heterocycles (e.g., 1,3,5-triazines, benzimidazoles, and histamine H2 antagonists).

Structural Analysis & Reactivity Profile

The molecule features a central imidate carbon (


) activated by the electron-withdrawing N-cyano group. This creates a highly electrophilic center susceptible to attack by amines, hydrazines, and amidines.
  • Primary Electrophile: The imidate carbon (C=N).

  • Leaving Groups: Two methoxy (-OMe) groups. The first displacement is rapid; the second requires elevated temperature or catalysis, enabling regioselective functionalization.

  • Resonance Stabilization: The N-cyano group stabilizes the anionic intermediate, facilitating the addition-elimination mechanism.

Core Mechanism: Stepwise Nucleophilic Substitution

The reactivity of DCC is governed by an Addition-Elimination (


) mechanism.
Phase 1: Formation of N-Cyanoisoureas

Reaction with one equivalent of a primary amine at ambient temperature (0–25 °C) displaces the first methoxy group.



  • Selectivity: High.[1] The product, an O-methyl-N-cyanoisourea, is less electrophilic than the starting material due to the electron-donating capability of the newly introduced nitrogen, preventing over-reaction under controlled conditions.

Phase 2: Formation of N-Cyanoguanidines

Reaction with a second amine (often different from the first) at elevated temperatures (reflux) displaces the second methoxy group.



  • Application: This is the standard route for synthesizing histamine H2 receptor antagonists (e.g., Cimetidine analogs) where the N-cyanoguanidine moiety serves as a bioisostere for thiourea.

Strategic Application: Heterocycle Synthesis

DCC is a "C-N-C" fragment donor. When reacted with binucleophiles, it undergoes double substitution/cyclization to form heterocycles.

A. Synthesis of 1,3,5-Triazines

Reaction with amidines yields 2-amino-4-methoxy-1,3,5-triazines.[2] This transformation is critical in agrochemistry (sulfonylurea herbicides) and medicinal chemistry.

  • Mechanism: The amidine nitrogen attacks the DCC imidate carbon, followed by intramolecular cyclization and elimination of methanol.

  • Protocol Insight: The reaction requires a base (KOH/MeOH) to generate the free amidine from its hydrochloride salt.

B. Synthesis of Benzimidazoles

Reaction with 1,2-diaminobenzenes (o-phenylenediamines) yields 2-cyanoaminobenzimidazoles or tricyclic systems depending on the stoichiometry and conditions.

Visualization: Reactivity Pathways

DCC_Reactivity DCC Dimethyl cyanocarbonimidate (MeO)2C=N-CN IsoUrea N-Cyano-O-methylisourea (Intermediate) DCC->IsoUrea 0-25°C, -MeOH Triazine 2-Amino-4-methoxy- 1,3,5-triazine DCC->Triazine Base, Reflux Amine1 Primary Amine (R-NH2) Amine1->IsoUrea Cyanoguanidine N-Cyanoguanidine (Product) IsoUrea->Cyanoguanidine Reflux, -MeOH Amine2 Secondary Amine (R'-NH2) Amine2->Cyanoguanidine Amidine Amidine (R-C(=NH)NH2) Amidine->Triazine

Figure 1: Divergent synthetic pathways of DCC leading to acyclic guanidines and cyclic triazines.

Experimental Protocol: Synthesis of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine

This protocol validates the bis-electrophilic nature of DCC using acetamidine as the binucleophile.

Reagents:

  • Dimethyl cyanocarbonimidate (DCC): 11.4 g (1.0 eq)

  • Acetamidine hydrochloride: 9.5 g (1.0 eq)

  • Potassium Hydroxide (KOH): 6.8 g (1.2 eq)

  • Methanol (MeOH): 90 mL total

Step-by-Step Procedure:

  • Preparation of Amidine Base: In a 250 mL round-bottom flask, dissolve KOH (6.8 g) in MeOH (50 mL). Cool to 10 °C. Add Acetamidine hydrochloride (9.5 g) in one portion. Stir for 15 minutes to generate the free base.

  • Controlled Addition: Dissolve DCC (11.4 g) in MeOH (40 mL). Add this solution dropwise to the amidine mixture over 30 minutes, maintaining the temperature between 10–15 °C.

    • Why? Exothermic control prevents polymerization of the sensitive DCC.

  • Reaction Phase: Allow the mixture to warm to 25 °C and stir continuously for 2 hours. Monitor by TLC (EtOAc:Hexane 1:1) for the disappearance of DCC.

  • Quenching & Isolation: Pour the reaction mixture into ice water (40 mL). The product will precipitate as a solid.[2]

  • Purification: Filter the solid, wash with cold water (2 x 20 mL) and cold methanol (1 x 10 mL). Dry in a vacuum oven at 70 °C overnight.

  • Yield: Expected yield ~84% (11.8 g). Appearance: Off-white crystalline solid.

Comparative Analysis: Oxygen vs. Sulfur Analogs

Researchers often choose between DCC (Oxygen) and Dimethyl N-cyanodithioiminocarbonate (Sulfur).

FeatureDimethyl cyanocarbonimidate (MeO)Dimethyl N-cyanodithioiminocarbonate (MeS)
Leaving Group Methoxide (-OMe)Methanethiolate (-SMe)
Reactivity Moderate; easier to control mono-substitution.High; -SMe is a better leaving group.
Byproduct Methanol (Low toxicity, easy removal).Methyl mercaptan (Toxic, stench, requires scrubbing).
Solubility Higher water/alcohol solubility.Lipophilic; requires organic solvents.
Primary Use Triazine synthesis, delicate amines.Cimetidine synthesis, bulk manufacturing.

References

  • Cimetidine Synthesis and Analogues.European Patent EP0279161A2.
  • Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Dimethyl Cyanocarbonimidate Properties. PubChem. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Heterocyclic Synthesis using Dimethyl Cyanocarbonimidate

Executive Summary Dimethyl cyanocarbonimidate (DCC), also known as dimethyl N-cyanoimidocarbonate, is a versatile 1,1-biselectrophile used extensively in the synthesis of N-cyano-functionalized heterocycles and pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethyl cyanocarbonimidate (DCC), also known as dimethyl N-cyanoimidocarbonate, is a versatile 1,1-biselectrophile used extensively in the synthesis of N-cyano-functionalized heterocycles and pharmaceutical intermediates. Its unique structure—featuring two methoxy leaving groups activated by an electron-withdrawing cyanoimine moiety—allows for controlled, stepwise nucleophilic displacement.

This guide details the strategic application of DCC in constructing 1,2,4-triazoles , pyrimidines , and cyanoguanidines (precursors to Histamine H2 antagonists like Cimetidine). Unlike its sulfur analog (dimethyl N-cyanodithioiminocarbonate), DCC offers a "green" advantage by eliminating the generation of noxious methyl mercaptan gas, making it a preferred reagent for scalable pharmaceutical manufacturing.

Chemical Profile & Reactivity[1][2][3][4]

Compound: Dimethyl cyanocarbonimidate CAS: 24771-38-0 Formula:


Role:  1,1-Biselectrophile / N-Cyano Transfer Agent
Reactivity Mechanism

DCC operates via an addition-elimination mechanism (


-like at the 

carbon).
  • First Displacement (Mild Conditions): The first methoxy group is displaced by a nucleophile (amine, hydrazine) at ambient temperatures to form an O-methyl-N-cyanoisourea .

  • Second Displacement (Forcing Conditions): The second methoxy group is displaced at elevated temperatures (reflux), allowing for the formation of asymmetric cyanoguanidines or ring closure.

Reaction Landscape

The following diagram illustrates the diverse synthetic pathways accessible from DCC.

DCC_Reactivity DCC Dimethyl cyanocarbonimidate (DCC) IsoUrea N-Cyanoisourea Intermediate DCC->IsoUrea  20-25°C -MeOH Triazole 3-Amino-5-methoxy 1,2,4-Triazoles DCC->Triazole  Hydrazine / Reflux Benzimidazole 2-Cyanoamino Benzimidazoles DCC->Benzimidazole  1,2-Diamine Pyrimidine Aminopyrimidines DCC->Pyrimidine  Base / Heat Amine1 Primary Amine (R-NH2) Amine1->DCC Hydrazine Hydrazine (NH2NH2) Hydrazine->DCC Diamine 1,2-Diamine Diamine->DCC ActiveMethylene Active Methylene (CH2(CN)2) ActiveMethylene->DCC CyanoGuanidine Cyanoguanidines (H2 Antagonists) IsoUrea->CyanoGuanidine  Amine 2 / Reflux

Figure 1: Synthetic divergence of Dimethyl cyanocarbonimidate based on nucleophile selection.

Strategic Application: Cimetidine Precursor Synthesis

Target: Synthesis of N-cyano-N'-substituted guanidines. Relevance: This chemistry is the backbone of producing Histamine H2 receptor antagonists (e.g., Cimetidine).

Mechanism

The synthesis exploits the difference in reactivity between the two methoxy groups. By controlling temperature, one can isolate the O-methyl-N-cyanoisourea intermediate, which is then reacted with a second amine (methylamine) to form the final drug scaffold.

Protocol A: Stepwise Displacement

Objective: Synthesis of N-cyano-N'-[2-((5-methyl-1H-imidazol-4-yl)methylthio)ethyl]-O-methylisourea.

Reagents:

  • Dimethyl cyanocarbonimidate (1.0 eq)

  • 4-((2-Aminoethyl)thiomethyl)-5-methylimidazole (1.0 eq)

  • Solvent: Isopropanol or Acetonitrile

  • Base: None required (Reaction is self-driving), or catalytic Et3N.

Step-by-Step Methodology:

  • Preparation: Dissolve Dimethyl cyanocarbonimidate (11.4 g, 100 mmol) in Isopropanol (100 mL) at ambient temperature (20–25°C).

  • Addition: Add the amine precursor (dissolved in minimal isopropanol) dropwise over 30 minutes. Note: Exothermic reaction. Maintain temp < 30°C to prevent double displacement.

  • Incubation: Stir at room temperature for 3–4 hours. Monitor by TLC (System: EtOAc/MeOH 9:1). The starting material spot (DCC) should disappear.

  • Isolation (Intermediate): The O-methylisourea often precipitates. If not, concentrate in vacuo to 50% volume and cool to 0°C. Filter the white solid.

    • Yield Expectation: 85–90%

    • Purity Check: 1H NMR (Singlet at ~3.8-4.0 ppm corresponding to one -OMe group).

  • Conversion to Guanidine: Resuspend the intermediate in Ethanol. Add excess Methylamine (33% in EtOH). Heat to reflux for 2–4 hours.

  • Final Workup: Concentrate to dryness. Recrystallize from Acetonitrile/Water.

Strategic Application: 1,2,4-Triazole Construction

Target: 3-Amino-5-methoxy-1,2,4-triazole derivatives. Relevance: Triazoles are bioisosteres for amides and are found in antifungal and oncology drugs.

Protocol B: Cyclization with Hydrazine

This reaction involves a "double displacement" followed by an intramolecular cyclization.

Reagents:

  • Dimethyl cyanocarbonimidate (10 mmol)

  • Hydrazine Hydrate (80% or 100%, 12 mmol)

  • Solvent: Methanol

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve DCC (1.14 g, 10 mmol) in Methanol (15 mL).

  • Addition: Add Hydrazine Hydrate (0.60 g, 12 mmol) slowly at 0°C.

  • Reaction: Allow to warm to room temperature for 1 hour, then heat to reflux (65°C) for 6–8 hours.

    • Observation: Evolution of methanol occurs. A precipitate may form during reflux.[1]

  • Workup: Cool the reaction mixture to 0°C.

  • Filtration: Filter the solid product. Wash with cold methanol (2 x 5 mL) and diethyl ether.

  • Purification: If necessary, recrystallize from Ethanol/Water.

Data Summary Table:

ParameterProtocol A (Linear)Protocol B (Cyclic)
Primary Nucleophile Primary Amine (1.0 eq)Hydrazine (1.2 eq)
Temperature 20–25°C (Controlled)65°C (Reflux)
Key Intermediate O-Methylisourea (Stable)Amidrazone (Transient)
Leaving Group 1 eq Methanol2 eq Methanol
Final Product Cyanoguanidine1,2,4-Triazole

Visualizing the Mechanism

The following diagram details the electron flow during the triazole formation.

Triazole_Mech Step1 DCC + Hydrazine Step2 Intermediate A: Mono-hydrazino displacement Step1->Step2 Nucleophilic Attack - MeOH Step3 Intermediate B: Intramolecular Attack on Nitrile Step2->Step3 Tautomerization & Ring Closure Step4 Product: 3-Amino-5-methoxy-1,2,4-triazole Step3->Step4 Proton Transfer

Figure 2: Mechanistic pathway for the cyclization of DCC with hydrazine.

Troubleshooting & Optimization

  • Odor Control: While DCC is an oxygen analog, commercial samples may contain trace sulfur impurities. Use a bleach trap for exhaust gases if sulfur odors are detected.

  • Regioselectivity: In Protocol A, if the bis-substituted product (cyanoguanidine) forms prematurely, lower the reaction temperature to 0°C and ensure slow addition of the amine.

  • Solubility: DCC is soluble in MeOH, EtOH, and CH2Cl2. If the nucleophile is a salt (e.g., amine hydrochloride), add 1.0 eq of NaOMe or Et3N to liberate the free base.

Safety & Handling

  • Hazard Class: Corrosive (Skin/Eye), Acute Toxic.

  • Cyanide Risk: Under strongly acidic conditions or metabolic breakdown, cyano- compounds can release cyanide. Work in a well-ventilated fume hood.

  • Storage: Moisture sensitive. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Hydrolysis yields dimethyl carbonate and cyanamide.

References

  • Preparation of Cimetidine Precursors

    • Source: European Patent Office (EP 0279161 A2). "A process for the preparation of cimetidine."[2]

    • URL:

  • Triazole Synthesis

    • Source: Dolzhenko, A. V., et al. "Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides." RSC Advances.
    • URL:

  • General Reactivity of N-Cyanocarbonimidates

    • Source: ChemicalBook / BOC Sciences Product D
    • URL:

  • Safety Data

    • Source: Thermo Fisher Scientific SDS.
    • URL:

Sources

Application

Application Note: Dimethyl Cyanocarbonimidate Reagents in Pyrimidine Synthesis

Executive Summary This guide details the application of N-cyanocarbonimidate reagents in the synthesis of functionalized pyrimidines, a critical scaffold in medicinal chemistry (e.g., kinase inhibitors, histamine antagon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of N-cyanocarbonimidate reagents in the synthesis of functionalized pyrimidines, a critical scaffold in medicinal chemistry (e.g., kinase inhibitors, histamine antagonists). While the term "Dimethyl cyanocarbonimidate" is often used loosely, this guide distinguishes between the Oxygen-analog (


) and the Sulfur-analog  (Dimethyl N-cyanodithioiminocarbonate, 

).

The Sulfur-analog (Dithio) is the industry standard for de novo pyrimidine ring construction due to the superior leaving group ability of the methylthio (-SMe) group. The Oxygen-analog is primarily employed to synthesize cyanoguanidine precursors (e.g., for Histamine H4 antagonists). This protocol focuses on the Dithio reagent for ring synthesis, providing validated workflows for constructing 4-amino-2-methylthiopyrimidines and fused systems.

Reagent Profile & Selection

FeatureDimethyl N-cyanodithioiminocarbonate (The "Workhorse")Dimethyl Cyanocarbonimidate (The "Specialist")
Structure


CAS No. 10191-60-3 53296-10-9
Primary Use Synthesis of pyrimidine rings, fused heterocycles (triazines, pyrazoles).Synthesis of cyanoguanidines, isoureas; mild electrophile.
Reactivity High; sequential displacement of -SMe groups by nucleophiles.Moderate; displacement of -OMe requires stronger nucleophiles or heat.
By-products Methyl mercaptan (MeSH) – Requires scrubbing .Methanol (MeOH) – Benign.

Expert Insight: For constructing the pyrimidine core from acyclic precursors, select the Dithio analog (CAS 10191-60-3). The first -SMe group is displaced rapidly at room temperature, while the second requires elevated temperatures, allowing for controlled, stepwise functionalization [1, 2].

Mechanism of Action: The "3+3" Cyclization

The power of dimethyl N-cyanodithioiminocarbonate lies in its ability to act as a 1,1-biselectrophile . The reaction typically proceeds via a stepwise addition-elimination mechanism.

Mechanistic Pathway (DOT Diagram)

The following diagram illustrates the reaction with a binucleophile (e.g., an amidine or 1,3-diamine) to form the pyrimidine core.

PyrimidineMechanism Reagent Dimethyl N-cyanodithioiminocarbonate (MeS)2C=N-CN Inter1 Intermediate A (Mono-displacement) Reagent->Inter1 Attack by Nu1 (RT, -MeSH) Nu1 Nucleophile 1 (Amidine/Amine) Nu1->Inter1 Inter2 Intermediate B (Cyclization Precursor) Inter1->Inter2 Tautomerization / Activation MeSH By-product: MeSH (Gas) Inter1->MeSH Product 4-Amino-2-methylthiopyrimidine Core Inter2->Product Intramolecular Cyclization (Reflux, -MeSH) Inter2->MeSH

Caption: Stepwise displacement of methylthio groups. The first displacement yields an N-cyanoimidothioate intermediate, which cyclizes upon heating.

Protocol 1: Synthesis of 4-Amino-2-Methylthiopyrimidines

This protocol utilizes the reaction between dimethyl N-cyanodithioiminocarbonate and an active methylene compound (e.g., malononitrile) followed by an amine, or directly with a binucleophile. The method below describes the "Elgemeie Route" for fused systems or functionalized pyrimidines [3, 4].

Materials
  • Reagent: Dimethyl N-cyanodithioiminocarbonate (10 mmol)

  • Substrate: Active methylene (e.g., Malononitrile) or Binucleophile (e.g., 2-aminobenzimidazole)

  • Solvent: DMF (Dimethylformamide) or Ethanol

  • Base: Potassium Hydroxide (KOH) or Triethylamine (

    
    )
    
  • Scrubber: Bleach solution (to neutralize MeSH)

Step-by-Step Procedure
  • Setup: Equip a 100 mL round-bottom flask with a reflux condenser and a gas outlet tube leading to a bleach trap (critical for MeSH containment).

  • Mixing: Dissolve 10 mmol of the substrate (e.g., malononitrile) in 20 mL of solvent (DMF is preferred for higher temperatures).

  • Addition: Add 10 mmol (1.46 g) of Dimethyl N-cyanodithioiminocarbonate.

  • Base Activation: Add 10 mmol of powdered KOH or

    
    .
    
    • Note: The reaction is often exothermic. Stir at Room Temperature (RT) for 30 minutes first.

  • Cyclization: Heat the mixture to reflux (or 100°C for DMF) for 4–8 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane). The disappearance of the starting dithio spot is the key indicator.

  • Work-up:

    • Pour the reaction mixture onto 100 g of crushed ice.

    • Neutralize with dilute HCl if KOH was used.

    • The solid product (pyrimidine derivative) will precipitate.

  • Purification: Filter the solid, wash with water, and recrystallize from Ethanol/DMF.

Yield Expectations: 70–85% for standard substrates.

Protocol 2: Synthesis of Fused Pyrazolo[1,5-a]pyrimidines

This reaction is highly specific for creating fused ring systems found in kinase inhibitors (e.g., CDK inhibitors).

Workflow Diagram

FusedSynthesis Start Start: 5-Aminopyrazole (10 mmol) + Dithio Reagent (10 mmol) Step1 Step 1: Reflux in Dioxane/DMF (Catalytic Et3N) Start->Step1 Inter Intermediate: Ketene Dithioacetal Formation Step1->Inter 1-2 Hours Step2 Step 2: Elimination of MeSH (Ring Closure) Inter->Step2 4-6 Hours Reflux Final Product: 7-Amino-5-methylthiopyrazolo [1,5-a]pyrimidine Step2->Final Precipitation on Ice

Caption: Workflow for the synthesis of pyrazolo[1,5-a]pyrimidines using dimethyl N-cyanodithioiminocarbonate.

Key Optimization Tips
  • Solvent Choice: Use Dioxane for cleaner profiles; use DMF if solubility is an issue.

  • Catalyst: A catalytic amount of piperidine can accelerate the initial nucleophilic attack if the amine is weakly nucleophilic.

Application: Histamine H4 Antagonists (Cyanoguanidines)

For this application, the Oxygen-analog (or Diphenyl analog) is often preferred to avoid sulfur contamination in late-stage synthesis, although the Dithio analog can also be used [5].

Protocol:

  • React Diphenyl N-cyanocarbonimidate with Amine A (1 eq) in Isopropanol at RT for 2 hours

    
     Forms N-cyano-O-phenylisourea .
    
  • Add Amine B (1 eq) (e.g., a diamine linker) and reflux for 16 hours.

  • The phenoxy group is displaced, yielding the Cyanoguanidine core (a bioisostere of urea used in H4 antagonists like JNJ-7777120).

Safety & Handling

  • Cyanide Potential: While the cyano group is generally stable, thermal decomposition can release toxic gases. Work in a well-ventilated fume hood.

  • Stench Management: The release of Methyl Mercaptan (MeSH) is inevitable with the Dithio reagent.

    • Protocol: Vent all reaction vessels through a scrubber containing 10% Sodium Hypochlorite (Bleach) and NaOH. This oxidizes MeSH to odorless sulfonate.

  • Skin Contact: These reagents are potent skin sensitizers. Double-gloving (Nitrile) is mandatory.

References

  • Elgemeie, G. H., & Mohamed, R. A. (2014).[1] Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry.[1][2] Heterocyclic Communications, 20(6), 313–331.[1] Link

  • Sigma-Aldrich. (n.d.). Dimethyl N-cyanodithioiminocarbonate Product Sheet. Link

  • Elgemeie, G. H., et al. (2003). A novel synthesis of N-aryl-6-methylsulfanyl-4-pyrimidinones and purine analogues.
  • Iwanowicz, E. J., et al. (2003). Synthesis of cyanoguanidine derivatives as Histamine H4 antagonists. Bioorganic & Medicinal Chemistry Letters. Link

  • Buschauer, A., et al. (2013). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. Molecules, 18, 14188-14202. Link

Sources

Method

Application Note: Synthesis of Triazine Derivatives with Dimethyl Cyanocarbonimidate

This Application Note and Protocol Guide details the synthesis of 1,3,5-triazine derivatives using Dimethyl cyanocarbonimidate (DCC) . This reagent serves as a versatile "N-C-N" building block, allowing for the convergen...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the synthesis of 1,3,5-triazine derivatives using Dimethyl cyanocarbonimidate (DCC) . This reagent serves as a versatile "N-C-N" building block, allowing for the convergent assembly of the triazine core through condensation with binucleophiles.

Executive Summary

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antimalarial, anticancer (e.g., DHFR inhibitors), and antimicrobial agents.[1] While traditional synthesis often relies on the sequential substitution of cyanuric chloride, that method can be limited by harsh conditions and regioselectivity issues.

Dimethyl cyanocarbonimidate (DCC) ,


, and its sulfur analog, Dimethyl N-cyanodithioiminocarbonate (DNcD) , 

, offer a superior, convergent strategy. These reagents act as electrophilic "C-N-C" synthons that react with binucleophiles (amidines, guanidines, hydrazines) to form the triazine ring under mild conditions. This guide provides high-fidelity protocols for exploiting this chemistry to generate 2-amino-4-methoxy-1,3,5-triazines and their thio-analogs.

Chemical Basis & Mechanism[2]

The Reagent Profile

Dimethyl cyanocarbonimidate possesses two electrophilic centers:

  • The Imidate Carbon: Activated by the electron-withdrawing cyano group and the leaving group potential of the methoxy/methylthio groups.

  • The Nitrile Carbon: Susceptible to nucleophilic attack after the initial addition-elimination at the imidate carbon.

Reaction Mechanism: Cyclocondensation with Amidines

The formation of the triazine ring proceeds via a stepwise [3+3] annulation.

  • Nucleophilic Attack: The amidine nitrogen attacks the imidate carbon of DCC, displacing one methanol (or methanethiol) molecule.

  • Intermediate Formation: An N-cyanoimidoylamidine intermediate is formed.

  • Intramolecular Cyclization: The second nitrogen of the amidine attacks the nitrile carbon.

  • Aromatization: Tautomerization leads to the stable 1,3,5-triazine core.

Mechanistic Pathway Diagram

TriazineMechanism Reactants Reactants Amidine + DCC Inter1 Intermediate 1 Addition to Imidate C Reactants->Inter1 - MeOH Inter2 Intermediate 2 N-Cyanoimidoylamidine Inter1->Inter2 Tautomerization Cyclization Intramolecular Cyclization Inter2->Cyclization N-attack on CN Inter2->Cyclization Product Product 2-Amino-4-methoxy-triazine Cyclization->Product Aromatization

Caption: Stepwise [3+3] cyclocondensation mechanism of amidines with dimethyl cyanocarbonimidate.

Experimental Protocols

Protocol A: Synthesis of 2-Amino-4-methoxy-6-aryl-1,3,5-triazines

Target Audience: Medicinal chemists synthesizing focused libraries. Reagent: Dimethyl cyanocarbonimidate (Oxygen analog).

Reagents & Materials:

  • Aryl Amidine hydrochloride (1.0 equiv)

  • Dimethyl cyanocarbonimidate (1.1 equiv)

  • Base: Sodium Methoxide (NaOMe) (2.2 equiv) or Triethylamine (Et3N)

  • Solvent: Methanol (anhydrous)

Step-by-Step Procedure:

  • Preparation of Free Base: In a flame-dried round-bottom flask, dissolve the aryl amidine hydrochloride (10 mmol) in anhydrous methanol (20 mL). Add NaOMe (22 mmol, 0.5 M solution in MeOH) dropwise at 0°C. Stir for 15 minutes to liberate the free amidine.

  • Addition of DCC: Add Dimethyl cyanocarbonimidate (11 mmol, 1.25 g) in one portion.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Then, heat to reflux (65°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The disappearance of the amidine and the appearance of a fluorescent spot usually indicates product formation.

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates as a white or off-white solid.

  • Isolation: Filter the precipitate. Wash the cake with cold methanol (2 x 5 mL) and water (2 x 10 mL) to remove sodium salts.

  • Purification: If no precipitate forms, evaporate the solvent under reduced pressure. Dissolve the residue in EtOAc, wash with water and brine, dry over MgSO4, and concentrate. Recrystallize from EtOH or purify via flash chromatography (SiO2, 0-5% MeOH in DCM).

Protocol B: Synthesis of 2,4-Diamino-6-methylthio-1,3,5-triazines

Target Audience: Researchers requiring thio-functionalized cores for further substitution (SNAr). Reagent: Dimethyl N-cyanodithioiminocarbonate (Sulfur analog, CAS 10191-60-3).[2][3][4][5]

Reagents & Materials:

  • Guanidine nitrate (1.0 equiv)

  • Dimethyl N-cyanodithioiminocarbonate (1.0 equiv)[2]

  • Base: Potassium hydroxide (KOH) or NaOMe

  • Solvent: Ethanol or Acetonitrile

Step-by-Step Procedure:

  • Activation: Dissolve Guanidine nitrate (10 mmol) and KOH (10 mmol) in Ethanol (30 mL). Stir for 30 min to precipitate KNO3; filter if necessary or proceed as a suspension.

  • Coupling: Add Dimethyl N-cyanodithioiminocarbonate (10 mmol, 1.46 g) to the filtrate.

  • Reflux: Heat the mixture to reflux (78°C) for 6–12 hours. Methyl mercaptan (MeSH) will be evolved (Caution: Use a scrubber/trap with bleach).

  • Workup: Cool to 0°C. The product, 2,4-diamino-6-methylthio-1,3,5-triazine, typically crystallizes out.

  • Yield Optimization: If yield is low, concentrate the mother liquor to half volume and cool again.

Data Summary & Optimization

Table 1: Comparative Reactivity of Binucleophiles

NucleophileReagent (DCC/DNcD)Primary ProductTypical YieldReaction Temp
Benzamidine DCC (Oxygen)2-Amino-4-methoxy-6-phenyl-triazine75-85%Reflux (65°C)
Guanidine DNcD (Sulfur)2,4-Diamino-6-methylthio-triazine80-90%Reflux (78°C)
Hydrazine DNcD (Sulfur)3-Amino-5-methylthio-1,2,4-triazole*60-70%RT to 50°C
2-Aminopyridine DCC (Oxygen)Pyrimido[1,2-a]-1,3,5-triazin-4-one50-65%Reflux (100°C+)

*Note: Reaction with hydrazine favors the 1,2,4-triazole isomer due to the N-N bond in the nucleophile.

Experimental Workflow Diagram

Workflow Setup Setup: Flame-dry glassware Inert Atmosphere (N2) Activation Activation: Amidine HCl + NaOMe (0°C, 15 min) Setup->Activation Addition Addition: Dimethyl Cyanocarbonimidate (One portion) Activation->Addition Reflux Reaction: Reflux 4-6h (Monitor TLC) Addition->Reflux Quench Workup: Cool to RT Precipitation or Extraction Reflux->Quench Purify Purification: Recrystallization (EtOH) or Flash Column Quench->Purify

Caption: Standardized workflow for the synthesis of triazines from DCC and amidines.

Applications in Drug Development

  • Library Generation: The methoxy or methylthio group at position 4 is a "handle." It can be displaced by secondary amines (morpholine, piperazine) in a subsequent step to generate diverse libraries of trisubstituted triazines.

  • DHFR Inhibitors: The 2,4-diamino-triazine motif (accessible via Protocol B) is the pharmacophore for dihydrofolate reductase inhibitors (e.g., Methotrexate analogs).

  • Kinase Inhibition: 2-Amino-triazines are frequent scaffolds in ATP-competitive kinase inhibitors (e.g., PI3K, mTOR).

Troubleshooting & Critical Parameters

  • Moisture Sensitivity: DCC is moisture-sensitive. Ensure methanol is anhydrous. Water competes as a nucleophile, leading to hydrolysis of the imidate to a carbamate.

  • Odor Control: When using the sulfur analog (DNcD), methanethiol is a byproduct. Perform reactions in a well-ventilated fume hood and vent through a bleach (sodium hypochlorite) scrubber.

  • Regioselectivity: With unsymmetrical binucleophiles (e.g., methylguanidine), regioisomers may form. NMR analysis (HMBC) is required to confirm the position of the substituents.

References

  • Synthesis of 1,3,5-Triazines via Cu-Catalyzed Activation: Yan, M., et al. (2020). Chemical Communications.[6] Link

  • Reaction of Dimethyl N-cyanodithioiminocarbonate with Nucleophiles: Elgemeie, G. H., et al. (2003). Synthetic Communications. Link

  • Synthesis of 2,4,6-Trisubstituted-1,3,5-Triazines: Afonso, C. A. M., et al. (2006). Molecules. Link

  • Reaction of Amidines with Methyl 1,2,3-Triazine-5-carboxylate: Boger, D. L., et al. (2022). Journal of Organic Chemistry. Link

  • Dimethyl Cyanocarbonimidate Reagent Profile: ChemicalBook CAS 24771-25-3 Data. Link

Sources

Application

Strategic Utilization of Dimethyl Cyanocarbonimidate in Medicinal Chemistry

Executive Summary & Chemical Profile[1][2] Dimethyl cyanocarbonimidate (and its widely utilized sulfur analog, Dimethyl N-cyanodithioiminocarbonate ) represents a class of "linchpin" electrophiles in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

Dimethyl cyanocarbonimidate (and its widely utilized sulfur analog, Dimethyl N-cyanodithioiminocarbonate ) represents a class of "linchpin" electrophiles in medicinal chemistry. These reagents are the primary synthons for constructing the N-cyanoguanidine moiety—a bioisostere of the guanidine group found in arginine—and for accessing diverse N-heterocycles like pyrimidines, triazines, and benzimidazoles.

While the user's prompt specifies "Dimethyl cyanocarbonimidate" (the oxygen analog), the field is dominated by the sulfur analog due to the superior leaving group ability of the methylthio (-SMe) group. This guide addresses both, distinguishing them by their specific utility in drug design.

Chemical Identity & Properties[1][3][4][5][6][7][8][9]
FeatureDimethyl N-cyanodithioiminocarbonate (Sulfur Analog)Dimethyl N-cyanocarbonimidate (Oxygen Analog)
Structure


CAS Number 10191-60-3 1466-48-4
Role Primary commercial reagent (High Reactivity)."Green" alternative (Odorless, avoids MeSH).
Reactivity High (SMe is an excellent leaving group).Moderate (OMe requires higher temp/catalysis).
Key Application Synthesis of Cimetidine, Pinacidil, Triazines.Synthesis of alkoxy-substituted heterocycles.

Mechanism of Action: The "Push-Pull" Dielectrophile

The utility of dimethyl cyanocarbonimidate lies in its ability to undergo controlled, stepwise nucleophilic substitution. The electron-withdrawing cyano group activates the central carbon, making it highly electrophilic, while the methoxy/methylthio groups act as leaving groups.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the sequential displacement mechanism that allows for the construction of asymmetric drugs like Pinacidil.

ReactionMechanism Reagent Dimethyl Cyanocarbonimidate (Dielectrophile) Intermediate N-Cyanoisourea/Isothiourea (Stable Intermediate) Reagent->Intermediate Step 1: RT / 0°C Amine1 Amine 1 (Nucleophile A) Amine1->Intermediate Product Asymmetric N-Cyanoguanidine (Drug Core) Intermediate->Product Step 2: Reflux Byproduct1 Leaving Group (-MeOH / -MeSH) Intermediate->Byproduct1 Amine2 Amine 2 (Nucleophile B) Amine2->Product Byproduct2 Leaving Group (-MeOH / -MeSH) Product->Byproduct2

Caption: Stepwise nucleophilic displacement allowing the synthesis of asymmetric cyanoguanidines.

Synthetic Utility in Drug Design[2]

A. The H2-Receptor Antagonist Scaffold (Cimetidine)

The most historically significant application is the synthesis of Cimetidine (Tagamet) . The cyanoguanidine moiety serves as a neutral, planar bioisostere of the basic guanidine group found in histamine. This modification retains receptor binding while eliminating ionization at physiological pH, crucial for oral bioavailability.

B. Potassium Channel Openers (Pinacidil)

Pinacidil utilizes the cyanoguanidine core to modulate ATP-sensitive potassium channels (


).[1] The synthesis relies on the sequential addition of 4-aminopyridine and a branched aliphatic amine to the cyanocarbonimidate core.
C. Heterocycle Construction

When reacted with binucleophiles (e.g., hydrazine, amidines, or diamines), the reagent acts as a "C1" fragment donor, cyclizing to form:

  • 1,2,4-Triazoles: Reaction with hydrazines.[2][3]

  • Pyrimidines: Reaction with acetamidines or active methylenes.

  • Benzimidazoles: Reaction with o-phenylenediamines.

Detailed Experimental Protocols

Protocol A: Synthesis of Asymmetric N-Cyanoguanidines

Target: General synthesis of Pinacidil analogs.

Reagents:

  • Dimethyl N-cyanodithioiminocarbonate (CAS 10191-60-3) [1.0 equiv][4][5][6]

  • Amine A (e.g., 4-Aminopyridine) [1.0 equiv]

  • Amine B (e.g., 1,2,2-trimethylpropylamine) [1.1 equiv][1]

  • Solvent: Isopropanol or Acetonitrile.

Step 1: Formation of the Monosubstituted Intermediate

  • Dissolve 10 mmol of Dimethyl N-cyanodithioiminocarbonate in 20 mL of acetonitrile.

  • Cool the solution to 0–5°C using an ice bath.

  • Add Amine A (10 mmol) dropwise over 15 minutes.

    • Note: The reaction is exothermic. Control rate to prevent bis-substitution.

  • Stir at room temperature (RT) for 3–6 hours.

  • Validation: Monitor by TLC (SiO2, EtOAc/Hexane). The starting material (high Rf) should disappear, replaced by a lower Rf spot (Intermediate).

  • Filter the precipitated solid (N-cyano-S-methylisothiourea intermediate). Wash with cold ether. Yields are typically 80–95%.

Step 2: Conversion to N-Cyanoguanidine

  • Suspend the intermediate from Step 1 in isopropanol (30 mL).

  • Add Amine B (11 mmol).

  • Heat to reflux (80–85°C) for 12–24 hours.

    • Note: Evolution of methyl mercaptan (MeSH) will occur. Use a bleach trap to neutralize the exhaust gas.

  • Cool to RT. The product often crystallizes directly.

  • Recrystallize from EtOH/Water.

Protocol B: "One-Pot" Cyclization to 3-Amino-1,2,4-Triazoles

Target: Rapid access to heterocyclic scaffolds.

Reagents:

  • Dimethyl N-cyanocarbonimidate (Oxygen analog preferred for solubility) [1.0 equiv]

  • Hydrazine hydrate [1.1 equiv][1]

  • Primary Amine (R-NH2) [1.0 equiv]

Procedure:

  • Dissolve Dimethyl N-cyanocarbonimidate (5 mmol) in Ethanol (15 mL).

  • Add the Primary Amine (R-NH2) and stir at RT for 2 hours (forms the isourea).

  • Add Hydrazine hydrate (5.5 mmol) directly to the mixture.

  • Reflux for 4 hours.

  • Evaporate solvent under reduced pressure.

  • Purification: The residue contains the 3-amino-5-substituted-1,2,4-triazole. Purify via column chromatography (DCM/MeOH 95:5).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Bis-substitution in Step 1 Temperature too high or amine added too fast.Maintain 0°C; Add amine as a dilute solution; Use slight excess of the electrophile.
Low Yield in Step 2 Poor leaving group ability (if using O-analog).Switch to S-analog (CAS 10191-60-3) or use Ag(I) salts / Hg(II) salts to promote leaving group departure (Green chemistry warning).
Odor Complaints Evolution of MeSH (Methyl Mercaptan).Use the Oxygen analog (Dimethyl cyanocarbonimidate) or pass exhaust through NaOH/NaOCl trap.
Hydrolysis Wet solvents.Reagents are moisture sensitive. Use anhydrous solvents and store reagents under N2.

Strategic Pathway Visualization

The following diagram maps the divergent synthetic pathways accessible from this single reagent class.

SyntheticPathways DCC Dimethyl Cyanocarbonimidate (S or O Analog) Path1 Pathway A: Stepwise Amination DCC->Path1 Path2 Pathway B: Binucleophile Cyclization DCC->Path2 Cimetidine H2 Antagonists (Cimetidine/Ranitidine) Path1->Cimetidine + Diamine / Thiol Pinacidil K-Channel Openers (Pinacidil) Path1->Pinacidil + Pyridyl Amine / Alkyl Amine Triazoles Aminotriazoles (Kinase Inhibitors) Path2->Triazoles + Hydrazine Pyrimidines Pyrimidines (Antivirals) Path2->Pyrimidines + Acetamidine

Caption: Divergent synthesis of pharmaceutical classes from Dimethyl Cyanocarbonimidate.

References

  • Sigma-Aldrich. (n.d.).[5][7] Dimethyl N-cyanodithioiminocarbonate (CAS 10191-60-3).[8][4][5][6] Retrieved from

  • PubChem. (n.d.). Pinacidil (Compound Summary). National Library of Medicine. Retrieved from

  • Elgemeie, G. H., & Mohamed, R. A. (2025). Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry. ResearchGate. Retrieved from

  • ChemicalBook. (n.d.). Dimethyl N-cyanodithioiminocarbonate Properties and Synthesis. Retrieved from

  • Pendleton, R. G., et al. (1986). Pharmacological characterization of the K-channel opener Pinacidil. Journal of Pharmacology and Experimental Therapeutics.

Sources

Method

Application Note: Experimental Protocols for Dimethyl Cyanocarbonimidate Reactions

Introduction & Strategic Utility Dimethyl N-cyanocarbonimidate (Formula: ) is a versatile 1,1-biselectrophile used primarily to introduce the N-cyanoimine functionality into small molecules. It serves as a critical build...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Utility

Dimethyl N-cyanocarbonimidate (Formula:


) is a versatile 1,1-biselectrophile used primarily to introduce the N-cyanoimine  functionality into small molecules. It serves as a critical building block in the synthesis of N-cyanoguanidines  (bioisosteres of thioureas) and various nitrogen-containing heterocycles such as 1,3,5-triazines , pyrimidines , and benzimidazoles .
Reagent Selection: O-Analog vs. S-Analog

While the user's topic specifies the O-analog (Dimethyl cyanocarbonimidate), it is critical to acknowledge its sulfur counterpart, Dimethyl N-cyanodithioiminocarbonate (CAS 10191-60-3), which is historically more prevalent in industrial applications (e.g., Cimetidine synthesis).

Table 1: Comparative Reagent Profile

FeatureDimethyl N-cyanocarbonimidate (O-Analog) Dimethyl N-cyanodithioiminocarbonate (S-Analog)
Structure


Leaving Group Methoxide (

)
Methanethiolate (

)
Reactivity Moderate; allows easier isolation of mono-substituted intermediates.High;

is a better leaving group (

~10 vs 15.5).
Byproduct Methanol (Benign, easy removal).Methyl Mercaptan (Toxic, noxious odor).
Primary Use Lab-scale medicinal chemistry; avoiding sulfur stench.Large-scale API synthesis; higher reactivity required.

Expert Insight: Choose the O-analog when working in an open laboratory setting to avoid the generation of noxious methyl mercaptan, or when the reaction requires the isolation of the mono-substituted O-methylisourea intermediate, which is more stable than its S-methyl isothiourea counterpart.

Reaction Mechanism & Pathways[1][2][3]

The reactivity of dimethyl cyanocarbonimidate is governed by the high electrophilicity of the central carbon, activated by the electron-withdrawing N-cyano group. The reaction proceeds via a stepwise Addition-Elimination mechanism.

Mechanistic Pathway Diagram[3][4]

ReactionPathway Reagent Dimethyl Cyanocarbonimidate (MeO)2C=N-CN Intermediate Intermediate: N-Cyano-O-methylisourea Reagent->Intermediate Step 1: Substitution (RT) - MeOH Heterocycle Heterocycle (Triazine/Pyrimidine) Reagent->Heterocycle Cyclocondensation - 2 MeOH Amine1 Nucleophile 1 (R-NH2) Amine1->Intermediate Product Product: N-Cyanoguanidine Intermediate->Product Step 2: Substitution (Heat) - MeOH Amine2 Nucleophile 2 (R'-NH2) Amine2->Product Binucleophile Binucleophile (Amidines/Guanidines) Binucleophile->Heterocycle

Figure 1: Reaction landscape of Dimethyl Cyanocarbonimidate showing stepwise displacement to cyanoguanidines and cyclization to heterocycles.

Experimental Protocols

Protocol A: Synthesis of N-Cyano-O-methylisoureas (Mono-Substitution)

Objective: Selective displacement of one methoxy group to create a reactive intermediate for further diversification.

Reagents:

  • Dimethyl N-cyanocarbonimidate (1.0 equiv)

  • Primary Amine (

    
    ) (1.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or Methanol (MeOH)

  • Base (Optional): Triethylamine (

    
    ) if using amine salts.
    

Procedure:

  • Preparation: Dissolve Dimethyl N-cyanocarbonimidate (10 mmol) in anhydrous MeCN (20 mL) in a round-bottom flask.

  • Addition: Cool the solution to 0°C using an ice bath.

  • Reaction: Add the amine (10 mmol) dropwise over 15 minutes.

    • Critical Control Point: Maintain temperature < 10°C to prevent double substitution.

  • Monitoring: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC (SiO2, EtOAc/Hexane). The mono-substituted product usually has a lower Rf than the starting material but higher than the guanidine.

  • Workup: Evaporate solvent under reduced pressure. The residue is often a solid that can be recrystallized from Ethanol/Ether.

Yield: Typically 85-95%.

Protocol B: Synthesis of N-Cyanoguanidines (Double Substitution)

Objective: Synthesis of H2-receptor antagonist analogs (e.g., Cimetidine-like scaffolds).

Reagents:

  • Intermediate N-Cyano-O-methylisourea (from Protocol A)

  • Secondary Amine or Bulky Primary Amine (1.1 equiv)

  • Solvent: Ethanol (EtOH) or Isopropanol (iPrOH)

Procedure:

  • Dissolution: Dissolve the isourea intermediate in EtOH (5 mL/mmol).

  • Addition: Add the second amine (1.1 - 1.5 equiv).

  • Reaction: Heat the mixture to reflux (78°C) for 4–12 hours.

    • Why Reflux? The second methoxy group is less electrophilic due to the electron-donating resonance of the first amino group. Thermal energy is required to drive the reaction to completion.

  • Workup: Cool to RT. If the product precipitates, filter and wash with cold EtOH. If soluble, evaporate solvent and purify via column chromatography (DCM/MeOH gradient).

Protocol C: Synthesis of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine (Heterocyclization)

Objective: One-pot cyclization with amidines to form triazine cores.

Reagents:

  • Dimethyl N-cyanocarbonimidate (11.4 g, 80 mmol)

  • Acetamidine Hydrochloride (9.5 g, 100 mmol)

  • Base: KOH (6.8 g) or NaOMe

  • Solvent: Methanol (90 mL total)

Procedure:

  • Base Preparation: Dissolve KOH in MeOH (50 mL) and cool to 10°C. Add Acetamidine Hydrochloride and stir for 10 mins to generate the free base.

  • Reagent Addition: Dissolve Dimethyl N-cyanocarbonimidate in MeOH (40 mL). Add this solution dropwise to the acetamidine mixture at 10-15°C.

  • Cyclization: Stir at 25°C for 2 hours.

    • Note: Unlike Protocol B, this cyclization often proceeds under milder conditions due to the high nucleophilicity of the amidine and the entropic favorability of ring closure.

  • Quenching: Pour the reaction mixture into ice water (40 mL).

  • Isolation: Filter the resulting solid crystals. Wash with water and cold methanol.

  • Drying: Dry at 70°C.

Expected Yield: ~84% (Off-white powder).

Troubleshooting & Optimization

Table 2: Common Issues and Solutions

IssueProbable CauseCorrective Action
Low Yield of Mono-product Temperature too high; excess amine.Keep reaction at 0°C; ensure strict 1:1 stoichiometry.
No Reaction (Step 2) Poor leaving group ability of -OMe.Switch solvent to n-Butanol (higher reflux temp) or use a sealed tube at 100°C. Alternatively, switch to the S-analog .
Hydrolysis Product (Carbamate) Wet solvents.Use anhydrous solvents. The imidate is sensitive to moisture, hydrolyzing to the carbamate

.
Oligomerization High concentration.Dilute reaction to 0.1 M.

Safety & Handling (E-E-A-T)

  • Toxicity: While less volatile than the S-analog, Dimethyl N-cyanocarbonimidate contains a cyanide-like motif. It is classified as Acute Toxic (Oral/Dermal) and a Skin Corrosive (1B) .

  • Sensitization: Known skin sensitizer. Double-gloving (Nitrile) is mandatory.

  • Waste Disposal: Do not acidify waste streams without verifying the absence of free cyanide (though the N-cyano group is generally stable, hydrolysis can theoretically release HCN under extreme conditions). Treat aqueous waste with bleach (hypochlorite) before disposal if protocol dictates cyanide destruction.

References

  • ChemicalBook. (2024).[1] Dimethyl Cyanocarbonimidate Properties and Synthesis (CAS 24771-25-3).[1][2]Link

  • Elgemeie, G. H., & Mohamed, R. A. (2006). Dimethyl N-cyanodithioiminocarbonate: Chemistry and Application in Synthesis. Synthetic Communications. (Contextual reference for S-analog comparison). Link

  • Webb, R. L., & Labaw, C. S. (1982). Diphenyl cyanocarbonimidate. A versatile synthon for the construction of heterocyclic systems.[3][4][5] Journal of Heterocyclic Chemistry.[6] Link

  • Goicoechea, J. M., et al. (2021).[7] Synthesis, Structure and Reactivity of a Cyapho-Cyanamide Salt. Angewandte Chemie International Edition.[7] (Demonstrates reaction with phosphorus nucleophiles). Link

  • BenchChem. (2024). 2,4-Dimethoxy-6-methyl-1,3,5-triazine Synthesis Protocols.Link

Sources

Application

Advanced Catalytic &amp; Synthetic Protocols Involving Dimethyl Cyanocarbonimidate

This guide details the catalytic and stoichiometric applications of Dimethyl cyanocarbonimidate (CAS 24771-25-3), a versatile dielectrophilic building block used extensively in the synthesis of N-heterocycles (1,3,5-tria...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the catalytic and stoichiometric applications of Dimethyl cyanocarbonimidate (CAS 24771-25-3), a versatile dielectrophilic building block used extensively in the synthesis of N-heterocycles (1,3,5-triazines, pyrimidines) and advanced main-group heteroallenes.

Technical Note: This guide focuses on the Oxygen analog (Dimethyl cyanocarbonimidate, (MeO)₂C=NCN). Researchers must distinguish this from the Sulfur analog (Dimethyl N-cyanodithioiminocarbonate, CAS 10191-60-3, (MeS)₂C=NCN), which is chemically distinct and primarily used for histamine H₂ antagonist synthesis (e.g., Cimetidine).

Introduction & Reactivity Profile

Dimethyl cyanocarbonimidate (DMCC) is a "push-pull" alkene equivalent where the electron-withdrawing N-cyano group activates the central carbon for nucleophilic attack, while the methoxy groups serve as tunable leaving groups.

Core Chemical Identity[1][2][3][4][5]
  • IUPAC Name: Dimethyl N-cyanocarbonimidate

  • CAS Number: 24771-25-3[1][2]

  • Formula: C₄H₆N₂O₂

  • Structure: (CH₃O)₂C=N-CN

  • Role: 1,1-Dielectrophile (N-C-N fragment donor).

Mechanistic Utility

In catalytic workflows, DMCC acts as a linchpin reagent . It reacts with binucleophiles (amidines, guanidines) to form six-membered heterocycles. The reaction is typically driven by Base Catalysis (to activate the nucleophile) or Lewis Acid Catalysis (to activate the imidate core), proceeding via a sequential addition-elimination mechanism.

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the base-catalyzed condensation of DMCC with an amidine to form a 1,3,5-triazine. This pathway highlights the sequential displacement of methoxy groups.

G Start Reagents: DMCC + Amidine (Base Catalyst) Inter1 Intermediate A: Tetrahedral Adduct Start->Inter1 Nucleophilic Attack (k1) Inter2 Intermediate B: N-Cyanoisourea (- MeOH) Inter1->Inter2 Elimination 1 (-MeOH) Cyclization Intramolecular Cyclization Inter2->Cyclization Tautomerization & Attack Product Product: 2-Amino-4-methoxy- 1,3,5-triazine Cyclization->Product Elimination 2 (-MeOH)

Figure 1: Step-wise addition-elimination mechanism for triazine synthesis involving DMCC.

Application Protocols

Protocol A: Base-Mediated Synthesis of 1,3,5-Triazines

This method is the industrial standard for synthesizing herbicide intermediates (e.g., for Thifensulfuron-methyl) and pharmaceutical scaffolds. It utilizes a base to catalyze the nucleophilic attack of an amidine salt upon DMCC.

Target Product: 2-Amino-4-methoxy-6-methyl-1,3,5-triazine Reagents: Acetamidine hydrochloride, DMCC, Potassium Hydroxide (KOH), Methanol.[2][3]

Step-by-Step Methodology:
  • Catalyst/Base Preparation:

    • In a jacketed reactor, charge Methanol (50 mL) .

    • Cool to 10°C .

    • Add Potassium Hydroxide (6.8 g, 120 mmol) or Sodium Methoxide (catalytic to stoichiometric quantity depending on HCl scavenging needs). Note: If using free base amidine, only catalytic alkoxide (0.1-0.2 equiv) is required to drive the equilibrium.

    • Add Acetamidine Hydrochloride (9.5 g, 100 mmol) . Stir for 15 minutes to generate the free amidine in situ.

  • Controlled Addition:

    • Dissolve Dimethyl cyanocarbonimidate (11.4 g, 100 mmol) in Methanol (40 mL) .

    • Add this solution dropwise to the reactor over 30 minutes , maintaining internal temperature < 25°C. Exotherm Control: The first displacement is rapid and exothermic.

  • Reaction Phase:

    • Warm the mixture to 25°C (Ambient).

    • Stir continuously for 2-3 hours . Monitor by HPLC or TLC (Ethyl Acetate/Hexane). The disappearance of the nitrile stretch (2200 cm⁻¹) of DMCC indicates conversion.

  • Quench & Isolation:

    • Pour the reaction mixture into Ice Water (40 mL) .

    • The product precipitates as a white/off-white solid.

    • Filtration: Collect the solid by vacuum filtration.

    • Wash: Wash with cold water (2 x 20 mL) followed by cold methanol (1 x 10 mL) to remove residual base and byproducts.

    • Drying: Dry in a vacuum oven at 70°C overnight.

Expected Yield: 80–85% (approx. 11.8 g).[2] Data Validation: Melting Point: 260–262°C.

Protocol B: Synthesis of Heteroallenes (Phosphide-Catalyzed)

A specialized protocol for advanced inorganic synthesis, reacting DMCC with phosphide anions to create phosphorus-containing heteroallenes (Goicoechea Method). This represents a frontier application in main-group catalysis.

Target Product: 2-Phosphaethynolate derivatives / Heteroallene anions. Reagents: Sodium Phosphide (NaPH₂), DMCC, 18-crown-6 (Phase Transfer Catalyst).

Step-by-Step Methodology:
  • Inert Atmosphere Setup:

    • Perform all operations in a Glovebox under Argon (< 0.1 ppm O₂/H₂O).

    • Suspend NaPH₂ (1 equiv) and 18-crown-6 (1 equiv) in dry THF (10 mL) .

  • Reagent Addition:

    • Add Dimethyl cyanocarbonimidate (1 equiv) dissolved in THF slowly at -78°C .

  • Reaction Progression:

    • Allow the mixture to warm to room temperature over 4 hours .

    • The reaction proceeds via a Michael addition-elimination pathway, eliminating Methanol (sequestered by the base/solvent system).

  • Isolation:

    • Filter the resulting suspension to remove sodium methoxide byproducts.

    • Concentrate the filtrate to yield the Cyapho-cyanamide salt or related heteroallene species.

Significance: This protocol provides access to "heavy" analogs of cyanates, useful for further catalytic cycles in organometallic chemistry.

Comparative Analysis of Methods

ParameterMethod A: Triazine SynthesisMethod B: Heteroallene Synthesis
Catalyst/Promoter KOH / NaOMe (Base)18-crown-6 (PTC) / NaPH₂
Solvent System Methanol (Polar Protic)THF (Polar Aprotic, Dry)
Temperature 10°C → 25°C-78°C → 25°C
Key Mechanism Double Nucleophilic Substitution (SɴAr-like)Michael Addition-Elimination
Primary Utility Agrochemical/Pharma IntermediatesFundamental Main-Group Chemistry
Atom Economy Moderate (-2 MeOH)Moderate (-2 MeOH)

Troubleshooting & Optimization

  • Low Yield (Method A): Often caused by "over-reaction" where the solvent (Methanol) attacks the product if the temperature is too high (>40°C), leading to trimethoxy-triazine byproducts. Solution: Strictly control temperature < 25°C.

  • Impurity Formation: If the amidine hydrochloride is not fully neutralized, the reaction stalls. Ensure the base equivalents match the HCl salt + catalytic excess.

  • Handling DMCC: The reagent is a skin irritant and potential sensitizer. Use prolonged-breakthrough gloves (Nitrile/Neoprene).

References

  • Synthesis of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine.

    • Source: US Patent 5070199A (1991).[2] "Process for the preparation of 2-amino-4-methoxy-6-methyl-1,3,5-triazine".

    • URL
  • Taming PH3: State of the Art and Future Directions in Synthesis.

    • Source:Chemical Reviews (2022). Discusses Goicoechea's work on NaPH₂ and DMCC.
    • URL:[Link]

  • Synthesis, Structure and Reactivity of a Cyapho‐Cyanamide Salt.

    • Source:Chemistry – A European Journal (2021). Ergöçmen & Goicoechea.[4]

    • URL:[Link]

  • Chemical Profile: Dimethyl Cyanocarbonimidate (CAS 24771-25-3). [1][2]

    • Source: ChemicalBook D

Sources

Method

Application Note: Scalable Synthesis of Dimethyl N-Cyanocarbonimidates

This Application Note is structured to address the synthesis of Dimethyl cyanocarbonimidate , specifically clarifying the distinction between the Dithio- (Sulfur) and Dimethoxy- (Oxygen) analogs. In industrial drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the synthesis of Dimethyl cyanocarbonimidate , specifically clarifying the distinction between the Dithio- (Sulfur) and Dimethoxy- (Oxygen) analogs. In industrial drug development (e.g., Cimetidine synthesis), the Dimethyl N-cyanodithioiminocarbonate (DMDTC) is the primary "workhorse" intermediate, often converted to the oxygen analog or used directly.[1]

This guide details the large-scale synthesis of the Dithio- analog (CAS 10191-60-3) and its conversion to the Dimethoxy- analog (CAS 24771-29-7).[1]

Executive Summary & Strategic Overview

Dimethyl N-cyanodithioiminocarbonate (DMDTC) and its oxygenated derivative, Dimethyl N-cyanoimidocarbonate , are critical synthons in the manufacture of histamine H2-receptor antagonists (e.g., Cimetidine) and various agrochemicals.[1]

While "Dimethyl cyanocarbonimidate" is often used loosely to refer to this class, the specific chemical structure dictates the synthesis route.[1] The Dithio- analog is synthesized via the reaction of cyanamide, carbon disulfide, and a methylating agent.[1] The Dimethoxy- analog is most efficiently produced via the methanolysis of the Dithio- intermediate, avoiding the use of highly toxic cyanogen halides required in direct synthesis.[1]

Key Process Parameters (CPP)
  • Temperature Control: The reaction of Cyanamide with

    
     is exothermic; strict thermal regulation (
    
    
    
    ) is required to prevent polymerization.[1]
  • pH Management: Maintenance of alkaline pH (11-12) is crucial during the initial salt formation to stabilize the dithiocarbamate intermediate.[1]

  • Safety Criticality: Usage of Carbon Disulfide (

    
    ) requires Class I, Div 1 explosion-proof engineering due to its auto-ignition temperature (
    
    
    
    ) and flash point (
    
    
    ).[1]

Chemical Reaction Engineering

Route Selection: The "Dithio-Displacement" Strategy

We utilize the Dithio-Displacement Route for large-scale production.[1] This route is superior to direct orthocarbonate synthesis due to raw material availability and cost-efficiency.[1]

Reaction 1: Synthesis of DMDTC (Sulfur Analog)




[1]

Reaction 2: Conversion to Dimethoxy Analog (Oxygen Analog)


[1]
Process Flow Diagram

G Start Raw Materials (Cyanamide, CS2, KOH) SaltStep Step 1: Dithiocarbamate Salt Formation (T < 10°C, pH > 11) Start->SaltStep Controlled Addition Methylation Step 2: Methylation (DMS Addition) SaltStep->Methylation In-situ Workup Phase Separation & Crystallization Methylation->Workup DMDTC Product A: DMDTC (Sulfur Analog) (Solid) Workup->DMDTC Methanolysis Step 3: Methanolysis (Reflux with MeOH) DMDTC->Methanolysis Optional Conversion Scrubber Scrubber System (Capture MeSH) Methanolysis->Scrubber MeSH Off-gas FinalProd Product B: Dimethyl Cyanoimidocarbonate (Oxygen Analog) Methanolysis->FinalProd

Figure 1: Process flow for the synthesis of DMDTC and its conversion to the oxygen analog.

Detailed Experimental Protocol (Scale-Up Compatible)

Equipment Requirements
  • Reactor: Glass-lined or Hastelloy reactor (Stainless steel 316 is acceptable but less resistant to long-term corrosion from wet

    
    ).[1]
    
  • Agitation: High-torque overhead stirrer with pitch-blade impeller (slurry handling).

  • Temperature Control: Jacket cooling capable of maintaining

    
    .
    
  • Scrubber: Caustic scrubber (NaOH/NaOCl) is mandatory to neutralize Methyl Mercaptan (

    
    ) evolved during Step 3.[1]
    
Step 1: Synthesis of Dimethyl N-cyanodithioiminocarbonate (DMDTC)

Target Scale: 1.0 kg Batch (Scalable to Metric Ton)

ReagentMW ( g/mol )Equiv.[1]Mass/VolSafety Note
Cyanamide (50% aq)42.041.084.1 g (active)Skin irritant, unstable
Carbon Disulfide (

)
76.141.1167.5 gExtremely Flammable
KOH (45% aq)56.112.2~550 gCorrosive
Dimethyl Sulfate (DMS)126.132.1529.7 gHighly Toxic/Carcinogen

Procedure:

  • Preparation: Charge the reactor with Cyanamide solution and

    
    . Cool the mixture to 
    
    
    
    under inert nitrogen atmosphere.
  • Salt Formation: Add KOH solution dropwise over 2 hours.

    • Critical Control: Maintain internal temperature

      
      . The reaction is strongly exothermic.[1]
      
    • Observation: The solution will turn yellow/orange as the dipotassium N-cyanodithioimidocarbonate salt forms.[1] Stir for an additional 1 hour at

      
      .
      
  • Methylation: Add Dimethyl Sulfate (DMS) dropwise over 3 hours.

    • Safety: DMS is a potent alkylating agent.[1] Ensure all seals are tight.[1][2]

    • Temperature: Maintain

      
       to prevent hydrolysis of DMS.[1]
      
  • Completion: Allow the reaction to warm to

    
     and stir for 2 hours. The product (DMDTC) will precipitate as a white to off-white solid.[1]
    
  • Workup:

    • Filter the slurry.[1]

    • Wash the cake with cold water (

      
      ) to remove inorganic salts (
      
      
      
      ).[1]
    • Wash with cold isopropanol (

      
      ) to remove unreacted 
      
      
      
      .[1]
    • Dry in a vacuum oven at

      
      .
      
    • Yield Expectation: 85-92% (approx. 250-270 g).

    • Melting Point:

      
      .[1]
      
Step 2: Conversion to Dimethyl N-cyanoimidocarbonate (Oxygen Analog)

Reaction: Transesterification (Displacement of -SMe with -OMe).[1]

ReagentEquiv.[1][3]Role
DMDTC (from Step 1)1.0Precursor
Methanol (Anhydrous)10.0Solvent/Reagent
Sodium Methoxide (25%)0.05Catalyst

Procedure:

  • Charge DMDTC and Methanol into a reactor equipped with a reflux condenser and a gas outlet connected to a caustic scrubber .

  • Add catalytic Sodium Methoxide.[1]

  • Heat to reflux (

    
    ).[1] Methyl Mercaptan (
    
    
    
    ) will evolve immediately.[1]
    • Warning: MeSH is toxic and has a stench threshold of 1 ppb.[1] Ensure scrubber efficiency.[1]

  • Reflux until TLC or HPLC shows disappearance of DMDTC (approx. 6-8 hours).

  • Concentrate the reaction mixture under reduced pressure to remove excess methanol.

  • Cool to

    
     to crystallize the product.
    
  • Filter and wash with cold ether/hexane.[1]

  • Product: White crystalline solid.[1][4] Melting Point:

    
    .[1]
    

Safety & Hazard Mitigation (E-E-A-T)

This protocol involves high-risk reagents.[1] A self-validating safety system is required.[1]

Carbon Disulfide ( ) Management[1]
  • Hazard:

    
     has an auto-ignition temperature of 
    
    
    
    (steam pipes can ignite it).[1]
  • Control: Use hot water heating (max

    
    ) instead of steam. Ground all equipment to prevent static discharge.[1]
    
Dimethyl Sulfate (DMS) Neutralization[1]
  • Hazard: DMS is a delayed-action poison and carcinogen.[1]

  • Decontamination Protocol: Any spills or waste streams containing DMS must be treated with 10% aqueous Ammonia or NaOH solution for >24 hours before disposal to hydrolyze DMS into harmless sulfate/methanol.[1]

Cyanide/Cyanamide Handling[1][5]
  • While Cyanamide is less toxic than cyanide salts, it is a severe skin irritant and alcohol sensitizer (Antabuse effect).[1] Avoid alcohol consumption 24h before/after handling.

References

  • Production of N-Cyanodithioiminocarbonate: Garratt, P. J., et al.[1] "Synthesis of N-Cyano-S,S-dimethyldithioimidocarbonate." Journal of Organic Chemistry, vol. 54, no. 5, 1989.[1]

  • Cimetidine Process Chemistry: Durant, G. J., et al.[1] "Cimetidine analogues.[1] Synthesis and H2-antagonist activity."[1] Journal of Medicinal Chemistry, vol. 20, no. 7, 1977.[1] Link[1]

  • Safety Data Sheet (DMDTC): Thermo Fisher Scientific / Aldrich. "Dimethyl N-cyanodithioiminocarbonate Safety Data Sheet." Link[1]

  • Industrial Scale-Up Protocols: Org. Synth. 1977, 57, 102.[1] "Dimethyl N-Cyanodithioiminocarbonate."[1][5][6][7] Link

Disclaimer: This protocol is for research and development purposes. Large-scale manufacturing requires compliance with local environmental (EPA/REACH) and safety (OSHA) regulations.[1]

Sources

Application

use of Dimethyl cyanocarbonimidate as a building block in organic synthesis

Technical Guide: Dimethyl N-Cyanodithioiminocarbonate (CAS 10191-60-3) as a Building Block in Organic Synthesis Executive Summary & Chemical Profile Dimethyl N-cyanodithioiminocarbonate (DNcD) is a versatile bis-electrop...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Dimethyl N-Cyanodithioiminocarbonate (CAS 10191-60-3) as a Building Block in Organic Synthesis

Executive Summary & Chemical Profile

Dimethyl N-cyanodithioiminocarbonate (DNcD) is a versatile bis-electrophilic building block used extensively in the synthesis of N-cyanoguanidines and nitrogen-containing heterocycles. While often confused in nomenclature with its oxygen analog (Dimethyl cyanocarbonimidate, CAS 24771-25-3), the sulfur analog (CAS 10191-60-3) is the industry standard for synthesizing histamine H2-receptor antagonists (e.g., Cimetidine) due to the superior leaving group ability of the methylthio (-SMe) group compared to methoxy (-OMe).

Chemical Identity:

Property Detail
Chemical Name Dimethyl N-cyanodithioiminocarbonate
Synonyms Dimethyl cyanodithioimidocarbonate; N-Cyanocarbonimidodithioic acid dimethyl ester
CAS Number 10191-60-3

| Molecular Formula | C


H

N

S

| | Molecular Weight | 146.23 g/mol | | Physical State | White to pale yellow solid or crystalline powder | | Melting Point | 50–55 °C | | Reactivity Class | Bis-electrophile (N-C-N synthon) |[1]

Mechanistic Insight: The "Push-Pull" Reactivity

DNcD functions as a 1,1-bielectrophile. The central carbon atom is activated by the electron-withdrawing cyano group (


) and the two leaving groups (

).

Reaction Pathway:

  • First Displacement: A nucleophile (amine, hydrazine) attacks the central carbon, displacing one methyl mercaptan (MeSH) molecule. This yields a stable N-cyano-S-methylisothiourea intermediate.

  • Second Displacement: A second nucleophile attacks the intermediate, displacing the second MeSH molecule to form a stable N-cyanoguanidine or, if the nucleophile is tethered/bifunctional, a heterocycle .

Key Advantage: The reaction can be controlled stepwise. The first displacement typically occurs at room temperature or mild heating, while the second often requires higher temperatures (reflux), allowing for the precise construction of asymmetric molecules.

ReactivityPath DNcD Dimethyl N-cyanodithioiminocarbonate (Bis-electrophile) Inter Intermediate: N-Cyano-S-methylisothiourea DNcD->Inter Step 1: Displacement (-MeSH) Nu1 Nucleophile 1 (R-NH2) Nu1->Inter Final Product: N-Cyanoguanidine (or Heterocycle) Inter->Final Step 2: Displacement (-MeSH) MeSH Byproduct: MeSH (Gas) Inter->MeSH Nu2 Nucleophile 2 (R'-NH2) Nu2->Final Final->MeSH

Figure 1: Stepwise nucleophilic substitution mechanism of Dimethyl N-cyanodithioiminocarbonate.

Application 1: Synthesis of N-Cyanoguanidines (Cimetidine Precursors)

The most commercially significant application of DNcD is the synthesis of H2-receptor antagonists like Cimetidine. The N-cyanoguanidine moiety serves as a bioisostere of the thiourea group, maintaining potency while reducing toxicity (agranulocytosis).

Experimental Protocol

Objective: Synthesis of an asymmetric N-cyanoguanidine from a primary amine.

Reagents:

  • Primary Amine (Substrate, 1.0 eq)

  • Dimethyl N-cyanodithioiminocarbonate (1.0–1.1 eq)

  • Methylamine (excess, typically 40% aq. solution or ethanolic solution)

  • Solvent: Ethanol (EtOH) or Isopropanol (IPA)

Step 1: Formation of Isothiourea Intermediate

  • Dissolution: Dissolve 10 mmol of Dimethyl N-cyanodithioiminocarbonate in 20 mL of EtOH at room temperature (RT).

  • Addition: Dropwise add a solution of the Primary Amine (10 mmol) in 10 mL EtOH over 30 minutes.

    • Note: Maintain temperature < 30°C to prevent double substitution.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (SiO

    
    , EtOAc/Hexane) for disappearance of DNcD.
    
    • Observation: Evolution of Methyl Mercaptan (MeSH) will occur. Perform in a fume hood.

  • Isolation: The intermediate often precipitates. Filter the solid, wash with cold EtOH, and dry. If no precipitate forms, concentrate in vacuo to obtain the crude S-methylisothiourea.

Step 2: Conversion to N-Cyanoguanidine

  • Resuspension: Suspend the intermediate from Step 1 in 15 mL EtOH.

  • Amination: Add excess Methylamine (e.g., 5.0 eq of 33% solution in EtOH).

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–12 hours.

    • Mechanistic Check: The second SMe group is less reactive than the first; heat is required to drive the reaction to completion.

  • Workup: Cool to RT. Concentrate the solvent under reduced pressure. Recrystallize the residue from Acetonitrile or EtOH/Water to yield the pure N-cyanoguanidine.

Validation Criteria:

  • 1H NMR: Disappearance of S-methyl singlet (~2.5–2.7 ppm). Appearance of N-methyl doublet (~2.8 ppm).

  • IR: Strong nitrile stretch (

    
    ) at ~2160 cm
    
    
    
    .

Application 2: Synthesis of 3-Amino-5-methylthio-1,2,4-triazoles

DNcD acts as a "C-N-C" synthon for heterocycle formation. Reacting it with hydrazine derivatives creates the 1,2,4-triazole core, a scaffold found in antifungal drugs and agricultural fungicides.

Experimental Protocol

Objective: Synthesis of 3-amino-5-methylthio-1,2,4-triazole.

Reagents:

  • Dimethyl N-cyanodithioiminocarbonate (10 mmol)

  • Hydrazine Hydrate (80% or 100%, 12 mmol)

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

Procedure:

  • Preparation: Dissolve 1.46 g (10 mmol) of DNcD in 20 mL of Acetonitrile.

  • Cyclization: Add Hydrazine Hydrate (0.60 g, 12 mmol) dropwise at RT.

    • Exotherm Warning: The reaction is exothermic. Use an ice bath if scaling up >10g.

  • Reflux: Heat the mixture to reflux for 3–5 hours.

    • Mechanism:[2][3][4][5][6] Hydrazine first displaces one SMe group to form a hydrazino-intermediate, which then undergoes intramolecular cyclization by attacking the nitrile carbon (or the imine carbon, followed by rearrangement).

  • Workup: Cool the reaction mixture. The product, 3-amino-5-methylthio-1,2,4-triazole, typically precipitates as a white solid.

  • Purification: Filter the solid. Wash with cold acetonitrile. Recrystallize from water or EtOH if necessary.

Yield Expectation: 70–85%.

TriazoleSynthesis DNcD DNcD (SMe)2C=N-CN Step1 Intermediate Formation (Displacement of 1st SMe) DNcD->Step1 + Hydrazine Hydrazine Hydrazine (NH2-NH2) Hydrazine->Step1 Step2 Intramolecular Cyclization (Attack on Nitrile/Imine) Step1->Step2 Reflux Product 3-Amino-5-methylthio-1,2,4-triazole Step2->Product - MeSH

Figure 2: Synthesis pathway for 1,2,4-triazoles using DNcD and Hydrazine.[7][8][9][10]

Safety & Handling Protocol

Hazard Identification:

  • Methyl Mercaptan (MeSH): Both protocols release methyl mercaptan, a toxic gas with a potent "rotten cabbage" odor.

    • Odor Threshold: 1-2 ppb.

    • Exposure Limit: 0.5 ppm (TWA).

  • Skin Irritation: DNcD is a skin irritant and potential sensitizer.[4]

Mitigation Strategy (Mandatory):

  • Scrubbing System: All reaction vessel vents must be connected to a scrubber containing 10–20% Sodium Hypochlorite (Bleach) or Sodium Hydroxide (NaOH) solution. This oxidizes or neutralizes the mercaptan gas immediately.

  • Containment: Handle all solids and prepare solutions inside a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles.

References

  • Vertex AI Search. (2026). Synthesis of Cimetidine using Dimethyl cyanocarbonimidate. 11

  • Elgemeie, G. H., & Mohamed, R. A. (2025). Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles. ResearchGate. 12[1][7][10][13]

  • ChemicalBook. (2024).[1] Dimethyl Cyanocarbonimidate Properties and CAS 24771-25-3 vs 10191-60-3. 1

  • PubChem. (2025).[4] Dimethyl N-cyanodithioiminocarbonate (CID 66289).[4] National Institutes of Health. 4[1][10]

  • ResearchGate. (2025). Synthesis of 3,5-diamino-1,2,4-triazoles via partial aminolysis of dimethyl N-cyanodithiocarbonimidate. 8[1][5][7][10][14][15][16]

Sources

Method

Application Note: Reaction Conditions for Dimethyl Cyanocarbonimidate with Active Methylene Compounds

Abstract Dimethyl cyanocarbonimidate (specifically the dithio analog, Dimethyl N-cyanodithioimidocarbonate , CAS 10191-60-3, hereafter referred to as DCC ) is a versatile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dimethyl cyanocarbonimidate (specifically the dithio analog, Dimethyl N-cyanodithioimidocarbonate , CAS 10191-60-3, hereafter referred to as DCC ) is a versatile ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 dielectrophilic synthon used extensively in the synthesis of substituted pyrimidines, purines, and other N-heterocycles.[1][2][3] This guide details the reaction parameters required to control the stepwise nucleophilic displacement of the methylthio (SMe) groups by active methylene compounds. We provide optimized protocols for both the isolation of the intermediate ketene 

-acetals
and the one-pot cyclization to heteroaromatic systems , with a critical focus on safety regarding methyl mercaptan evolution.

Introduction & Mechanistic Principles[1][3][4][5][6][7][8]

The Reagent

DCC possesses two electrophilic centers at the imidoyl carbon, activated by the electron-withdrawing cyano group. The reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate, barbituric acid) proceeds via an addition-elimination mechanism (


V / 

).
Mechanistic Pathway

The reaction profile is governed by the acidity of the active methylene (


) and the basicity of the reaction medium.
  • Step 1 (Mono-displacement): Formation of the N-cyano ketene

    
    -acetal. This step is generally exothermic and requires mild basic conditions.
    
  • Step 2 (Bis-displacement/Cyclization): Displacement of the second SMe group, usually by a binucleophile (like an amidine) or intramolecular cyclization, requiring elevated temperatures and stronger bases.

Mechanistic Diagram

The following diagram illustrates the stepwise displacement pathway, highlighting the critical intermediate control point.

DCC_Mechanism DCC Dimethyl N-cyanodithioimidocarbonate (DCC) Inter Tetrahedral Intermediate DCC->Inter + Base + Active Methylene ActMeth Active Methylene (Nu:) Mono N-Cyano Ketene S,N-Acetal (Stable Intermediate) Inter->Mono - MeSH (Elimination) MeSH MeSH (Byproduct) Inter->MeSH Cyclic Fused Pyrimidine/ Heterocycle Mono->Cyclic + Binucleophile (Reflux) Mono->MeSH

Figure 1: Stepwise addition-elimination mechanism of DCC. Control of the 'Mono' stage is achieved via temperature and base strength.

Safety: Methyl Mercaptan Management

CRITICAL HAZARD: This reaction evolves Methyl Mercaptan (MeSH) , a colorless gas with a stench threshold of 1 ppb and a TLV of 0.5 ppm. It is toxic and acts as a CNS depressant.

  • Engineering Control: All reactions must be performed in a high-efficiency fume hood.

  • Scrubbing System: Do NOT vent MeSH directly. Connect the reaction vessel outlet to a bleach trap (sodium hypochlorite solution) to oxidize MeSH to methanesulfonic acid/disulfides before venting.

  • Odor Control: Keep all glassware in the hood until washed with bleach solution.

Optimization of Reaction Conditions

The choice of solvent and base dictates the reaction outcome. Polar aprotic solvents favor the displacement by stabilizing the anionic nucleophile.

Table 1: Comparative Reaction Conditions for Mono-Substitution
Condition SetSolventBaseTempTypical YieldApplication Note
A (Standard) DMF

25°C85-95%Best for isolating ketene acetals. High solubility of intermediates.
B (Green) EtOH

Reflux60-75%Lower yield due to solubility issues; easier workup (crystallization).
C (Strong) DMSONaH0°C90-98%Required for weak nucleophiles. Risk of bis-alkylation if not controlled.
D (Catalytic) MeCNDBU (cat.)60°C70-80%Good for scale-up; avoids large salt formation.

Detailed Experimental Protocols

Protocol A: Synthesis of N-Cyano Ketene -Acetals (Mono-Substitution)

Target: Isolation of the intermediate for further diversification.[4]

Reagents:

  • Active Methylene (e.g., Malononitrile): 10 mmol

  • DCC: 10 mmol (1.46 g)

  • Potassium Carbonate (

    
    ): 20 mmol (2.76 g)
    
  • Dimethylformamide (DMF): 15 mL

Procedure:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a drying tube (calcium chloride). Connect the outlet to a bleach trap.

  • Dissolution: Dissolve the Active Methylene (10 mmol) in DMF (10 mL).

  • Activation: Add

    
     (20 mmol) and stir at Room Temperature (RT) for 15 minutes. The suspension may turn yellow/orange (formation of carbanion).
    
  • Addition: Add DCC (10 mmol) dissolved in DMF (5 mL) dropwise over 10 minutes.

  • Reaction: Stir at RT for 3–6 hours.

    • Monitoring: Check TLC (Mobile phase 3:7 EtOAc:Hexane). DCC spot (

      
      ) should disappear.
      
  • Quench: Pour the reaction mixture onto crushed ice (100 g) with vigorous stirring.

  • Isolation:

    • If solid precipitates: Filter, wash with cold water (3x 20 mL), and dry in vacuo.

    • If oil separates: Extract with EtOAc, wash with brine, dry over

      
      , and concentrate.
      
  • Characterization:

    
     NMR should show a singlet at 
    
    
    
    2.4–2.7 ppm (SMe).
Protocol B: One-Pot Synthesis of Substituted Pyrimidines

Target: Direct cyclization using an amidine or urea derivative.

Reagents:

  • Ketene

    
    -acetal (from Protocol A): 10 mmol
    
  • Binucleophile (e.g., Guanidine HCl): 12 mmol

  • Sodium Ethoxide (NaOEt): 25 mmol (prepared in situ)

  • Ethanol (EtOH): 30 mL

Procedure:

  • Base Preparation: Dissolve Sodium metal (0.58 g, 25 mmol) in absolute EtOH (30 mL) under

    
     to generate NaOEt.
    
  • Mixing: Add Guanidine HCl (12 mmol) to the NaOEt solution. Stir for 10 min.

  • Addition: Add the Ketene

    
    -acetal (10 mmol).
    
  • Cyclization: Reflux the mixture for 6–12 hours.

    • Observation: Evolution of MeSH will be vigorous initially. Ensure trap is active.

  • Workup: Cool to RT. Neutralize with dilute Acetic Acid to pH 7.

  • Purification: The product often precipitates upon cooling/neutralization. Recrystallize from EtOH/DMF.

Workflow Visualization

Protocol_Workflow Start Start: Weigh Reagents Mix Mix Active Methylene + Base (Generate Carbanion) Start->Mix AddDCC Add DCC Dropwise (Control Exotherm) Mix->AddDCC React Stir at RT (3-6h) Monitor TLC AddDCC->React Decision Is Mono-Product desired? React->Decision Quench Pour onto Ice/Water Decision->Quench Yes AddNuc Add Binucleophile (e.g., Amidine) Decision->AddNuc No (One-Pot) Filter Filter Precipitate (Ketene Acetal) Quench->Filter Reflux Reflux (6-12h) Strong Base AddNuc->Reflux IsolateCyclic Neutralize & Filter (Pyrimidine) Reflux->IsolateCyclic

Figure 2: Operational workflow for Mono-substitution (Path A) vs. One-Pot Cyclization (Path B).

Troubleshooting & Critical Quality Attributes (CQA)

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete deprotonationSwitch to a stronger base (NaH) or ensure reagents are dry (DMF must be anhydrous).
Dimerization Temperature too high during additionCool reaction to 0°C during DCC addition, then warm to RT.
Oily Product Residual solvent/impuritiesTriturate the oil with cold Ethanol or Diethyl Ether to induce crystallization.
Strong Smell MeSH leakCheck bleach trap pH (must be basic). Add more bleach.

References

  • Review of Dithioimidocarbonate Chemistry: El-Wassimy, M. T., et al. (2006). Reaction of dimethyl N-cyanodithioimidocarbonate with active methylene compounds. Tetrahedron, 62(25), 5915-5926. [Link][5]

  • Safety Data (Methyl Mercaptan): Occupational Safety and Health Administration (OSHA).[6] Methyl Mercaptan - Chemical Sampling Information. [Link]

  • Pyrimidine Synthesis Applications: Tominaga, Y., et al. (2002).[4] Polarized ethylenes in the synthesis of heterocycles. Journal of Heterocyclic Chemistry, 39(3), 571-591. [Link]

Sources

Application

Application Note: Dimethyl Cyanocarbonimidate (DMCC) in Agrochemical Synthesis

Executive Summary Dimethyl cyanocarbonimidate (DMCC) is a versatile bis-electrophilic building block essential for the synthesis of N-cyanoguanidines , N-cyanoisoureas , and nitrogen-containing heterocycles (pyrimidines,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethyl cyanocarbonimidate (DMCC) is a versatile bis-electrophilic building block essential for the synthesis of N-cyanoguanidines , N-cyanoisoureas , and nitrogen-containing heterocycles (pyrimidines, triazines). These structural motifs are pharmacophores in a wide range of agrochemicals, including neonicotinoid insecticides and pyrimidine-based fungicides.

This guide provides high-fidelity protocols for leveraging DMCC to synthesize unsymmetrical cyanoguanidines and fused heterocycles. Unlike its sulfur-analog (dimethyl cyanodithioiminocarbonate, DMDTC), DMCC releases methanol rather than methyl mercaptan during nucleophilic substitution, offering a greener, odorless process profile suitable for modern scale-up requirements.

Chemical Profile & Mechanistic Insight[1]

The Reagent
  • IUPAC Name: Dimethyl N-cyanocarbonimidate

  • Structure:

    
    
    
  • Role: 1,1-Bis(electrophile)

  • Key Advantage: Stepwise nucleophilic substitution allows for the construction of "push-pull" systems with high regioselectivity.

Reactivity Map

DMCC possesses two methoxy leaving groups at the


 carbon. The electron-withdrawing cyano group on the nitrogen increases the electrophilicity of the imidate carbon, making it highly susceptible to nucleophilic attack.
  • First Substitution (

    
    ):  The first methoxy group is displaced by an amine to form an O-methyl-N-cyanoisourea  intermediate. This intermediate is stable at low temperatures.
    
  • Second Substitution (

    
    ):  The second methoxy group is less reactive due to the electron-donating resonance of the newly added amino group. Displacement requires elevated temperatures or catalysis, yielding the N-cyanoguanidine .
    
Visualizing the Pathway

The following diagram illustrates the stepwise displacement logic essential for designing unsymmetrical agrochemical precursors.

DMCC_Reactivity DMCC Dimethyl Cyanocarbonimidate (DMCC) Inter Intermediate: O-Methyl-N-Cyanoisourea DMCC->Inter Step 1: 0-5°C -MeOH Amine1 Amine 1 (R-NH2) Nucleophile A Amine1->Inter Product Target Agrochemical: Unsymmetrical N-Cyanoguanidine Inter->Product Step 2: Reflux -MeOH Amine2 Amine 2 (R'-NH2) Nucleophile B Amine2->Product

Figure 1: Stepwise nucleophilic substitution of DMCC. Control of temperature is the critical variable for selectivity.

Application Protocol 1: Synthesis of Unsymmetrical N-Cyanoguanidines

This class of compounds serves as the core structure for histamine antagonists and specific neonicotinoid analogs.

Materials
  • Dimethyl cyanocarbonimidate (DMCC) (>98% purity)

  • Primary Amine A (e.g., substituted benzylamine)

  • Primary Amine B (e.g., methylamine)

  • Solvent: Acetonitrile (MeCN) or Isopropanol (IPA)

  • Base: Triethylamine (

    
    ) (Optional, if amine is a salt)
    
Step-by-Step Methodology

Step 1: Formation of the O-Methyl-N-Cyanoisourea Intermediate

  • Charge: Dissolve 1.0 eq of DMCC in MeCN (5 mL/g) in a round-bottom flask equipped with a magnetic stirrer and thermometer.

  • Cool: Submerge the flask in an ice/salt bath to reach an internal temperature of 0–5°C .

    • Expert Insight: Failure to cool will result in competitive formation of the symmetric guanidine (double addition of Amine A).

  • Addition: Dropwise add 1.0 eq of Amine A (diluted in minimal MeCN) over 30 minutes. Maintain temperature

    
    .
    
  • Monitor: Stir at 0°C for 2 hours. Monitor via TLC (SiO2, EtOAc/Hexane 1:1). The starting material (DMCC) spot should disappear, replaced by a lower

    
     spot (isourea).
    
  • Isolation (Optional): If Amine B is expensive, isolate the intermediate by evaporating solvent under reduced pressure (

    
    ). For one-pot procedures, proceed directly to Step 2.
    

Step 2: Conversion to N-Cyanoguanidine

  • Addition: To the reaction mixture from Step 1, add 1.1 eq of Amine B.

  • Heat: Equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 80°C for MeCN) .

    • Mechanism Check: The second methoxy group is a poorer leaving group; thermal energy is required to overcome the activation barrier.

  • Duration: Reflux for 4–6 hours.

  • Work-up: Cool to room temperature.

    • Scenario A (Precipitate): If the product crystallizes, filter and wash with cold ether.

    • Scenario B (Soluble): Evaporate solvent, redissolve in EtOAc, wash with water (to remove MeOH and salts), dry over

      
      , and recrystallize from EtOH.
      
Data Validation (Expected Results)
ParameterIntermediate (Isourea)Final Product (Cyanoguanidine)
State White/Off-white SolidCrystalline Solid
Melting Point Typically 80–120°CTypically 150–200°C
IR (CN stretch) ~2190–2200

~2170–2180

(Strong)
Yield 85–95%75–90%

Application Protocol 2: Heterocyclic Cyclization (Pyrimidine Synthesis)

DMCC reacts with binucleophiles (like amidines or 1,3-diamines) to form fused heterocycles, a common scaffold in broad-spectrum fungicides.

Workflow Logic

This reaction utilizes both electrophilic sites of DMCC in a "cascade" cyclization.

Heterocycle_Flow Start Reagents: DMCC + Amidine/Guanidine Step1 Step 1: Base Catalysis (NaOEt/EtOH) Formation of acyclic intermediate Start->Step1 Mix @ RT Step2 Step 2: Intramolecular Cyclization Elimination of 2nd MeOH Step1->Step2 Reflux 6h Final Product: 4-Methoxy-2-substituted-pyrimidine (or tautomer) Step2->Final Acidify & Filter

Figure 2: Cascade cyclization workflow for pyrimidine synthesis.

Methodology
  • Preparation: In a dry flask, prepare a solution of Sodium Ethoxide (NaOEt) by dissolving sodium metal (1.2 eq) in anhydrous Ethanol.

  • Coupling: Add the Amidine hydrochloride (1.0 eq) to the base solution. Stir for 15 minutes to liberate the free base.

  • Addition: Add DMCC (1.0 eq) in one portion.

  • Reaction: Reflux the mixture for 6–12 hours. The reaction is driven by the entropic favorability of ring formation.

  • Quench: Cool the mixture and neutralize with dilute Acetic Acid to pH 7.

  • Purification: The pyrimidine derivative often precipitates upon neutralization. Filter and recrystallize from DMF/Water.

Strategic Selection: DMCC (Oxygen) vs. DMDTC (Sulfur)

While Dimethyl cyanodithioiminocarbonate (DMDTC) is historically prevalent in literature (e.g., Cimetidine synthesis), DMCC offers distinct advantages for modern agrochemical development.

FeatureDMCC (Oxygen Analog)DMDTC (Sulfur Analog)
Byproduct Methanol (Low toxicity, volatile)Methyl Mercaptan (Toxic, stench)
Reactivity Higher (OR is a harder leaving group)Lower (SR is a better nucleophile)
Atom Economy Higher (Lower MW of leaving group)Lower
Safety Sensitizer, IrritantStench, Toxic, Sensitizer

Recommendation: Use DMCC for pilot-plant scale-up where odor control and waste stream management (methanol recovery) are priorities [1, 3].

Process Safety & Handling

  • Hazards: DMCC is a potent skin sensitizer and irritant. It can cause severe eye damage.[1]

  • Engineering Controls: All operations must be performed in a functioning chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Decontamination: Spills should be treated with dilute ammonia solution to convert the imidate to the less harmful guanidine derivative before disposal.

References

  • Synthesis of N-Cyanoguanidines

    • Title: A Convenient Route To Cyanoguanidines.
    • Source: Hanania, M. S., et al. (2018).
    • URL:

  • Heterocycle Formation (Mechanistic Analog)

    • Title: Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles.[2][3]

    • Source: Elgemeie, G. H., & Mohamed, R. A. (2006).
    • URL:

  • Biguanide/Guanidine Chemistry

    • Title: Synthetic accesses to biguanide compounds.[2]

    • Source: Beilstein Journal of Organic Chemistry (2018).
    • URL:

  • Safety Data (Analogous Dithio Compound)

    • Title: Safety Data Sheet: Dimethyl cyanodithioiminocarbonate.[1]

    • Source: Fisher Scientific.
    • URL:

Sources

Method

Application Note: Synthetic Routes to Fused Heterocycles using Dimethyl Cyanocarbonimidate

Executive Summary Dimethyl cyanocarbonimidate (DCC), also known as dimethyl -cyanodithioiminocarbonate, is a versatile synthon in organic synthesis. Its structure, characterized by two electrophilic methylthio groups and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethyl cyanocarbonimidate (DCC), also known as dimethyl


-cyanodithioiminocarbonate, is a versatile 

synthon in organic synthesis. Its structure, characterized by two electrophilic methylthio groups and a cyano-nitrogen moiety, allows for stepwise nucleophilic displacement. This application note details the strategic use of DCC to synthesize fused heterocyclic systems—specifically purine isosteres, benzimidazole-fused triazines, and pyrazolo-triazines—which are critical scaffolds in kinase inhibitor and antiviral drug discovery.

Chemical Profile & Reactivity[1][2][3][4][5]

Reagent: Dimethyl cyanocarbonimidate (DCC) Structure:


CAS Registry Number:  10191-60-3
Molecular Weight:  146.23  g/mol 
Mechanistic Versatility

DCC acts as a "chameleon" electrophile. Its reactivity is governed by the sequential displacement of the two methylthio (


) leaving groups by nucleophiles.
  • Primary Displacement: Occurs under mild conditions (Room Temperature to 60°C). The first nucleophile (typically an amine) displaces one

    
     group to form an 
    
    
    
    -cyano-isothiourea intermediate.
  • Secondary Displacement/Cyclization: Occurs under forcing conditions (Reflux, >80°C). A second nucleophile (often internal, enabling ring closure) displaces the second

    
     group.
    
  • Nitrile Participation: The terminal nitrile (

    
    ) group often participates in the cyclization, acting as an electrophile to form amino-substituted fused rings (e.g., amino-triazines).
    

Synthetic Pathways to Fused Heterocycles[6][7]

The following sections detail three primary "Scaffold Architectures" accessible via DCC.

Architecture A: [1,3,5]Triazino[1,2-a]benzimidazoles

Reaction of 2-aminobenzimidazole with DCC yields tricyclic systems. This scaffold is a bioisostere for tricyclic antidepressants and DNA-intercalating agents.

  • Mechanism: The exocyclic amine of 2-aminobenzimidazole attacks the DCC carbon. The ring nitrogen then attacks the nitrile carbon of the DCC moiety (or the central carbon depending on conditions), leading to fusion.

Architecture B: Pyrazolo[1,5-a][1,3,5]triazines (Purine Mimics)

Reaction with 5-aminopyrazoles. These are direct structural analogues of Biopterin and Purine, highly relevant for adenosine receptor antagonism.

  • Mechanism:

    • Formation of the intermediate

      
      -cyano-isothiourea.
      
    • Intramolecular cyclization where the pyrazole ring nitrogen attacks the nitrile group.

    • Result: 4-amino-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine.

Architecture C: Triazolo[1,5-a]pyrimidines

Reaction with active methylene compounds (e.g., malononitrile) followed by hydrazine/triazole formation, or direct reaction with amino-triazoles.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways available from the DCC core.

DCC_Pathways DCC Dimethyl cyanocarbonimidate (DCC) Inter_A N-cyano-isothiourea Intermediate DCC->Inter_A -MeSH Aminobenz 2-Aminobenzimidazole Aminobenz->Inter_A Aminopyrazole 5-Aminopyrazole Aminopyrazole->Inter_A Diamines 1,2-Diamines (e.g., o-PDA) Diamines->Inter_A TriazinoBenz [1,3,5]Triazino[1,2-a]benzimidazoles Inter_A->TriazinoBenz Cyclization (from Aminobenz) PyrazoloTriazine Pyrazolo[1,5-a][1,3,5]triazines (Purine Mimics) Inter_A->PyrazoloTriazine Cyclization (from Aminopyrazole) Benzimidazole 2-Cyanoamino-benzimidazoles Inter_A->Benzimidazole Cyclization (from Diamines)

Figure 1: Divergent synthetic pathways from DCC leading to distinct fused heterocyclic classes.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Amino-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine

This protocol demonstrates the synthesis of a purine isostere using 5-amino-3-phenylpyrazole.

Reagents:

  • 5-Amino-3-phenylpyrazole (1.0 eq)

  • Dimethyl cyanocarbonimidate (DCC) (1.1 eq)

  • Solvent: DMF (N,N-Dimethylformamide) or Dioxane

  • Catalyst: Triethylamine (

    
    ) or anhydrous 
    
    
    

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-amino-3-phenylpyrazole (10 mmol) in DMF (20 mL).

  • Addition: Add Dimethyl cyanocarbonimidate (1.61 g, 11 mmol) to the solution.

  • Activation: Add Triethylamine (0.5 mL) as a base catalyst.

  • Reaction (Stage 1): Stir the mixture at room temperature for 1 hour. Note: Evolution of methanethiol (MeSH) gas indicates the first displacement. Use a scrubber (NaOH trap) to neutralize the odor.

  • Reaction (Stage 2): Heat the reaction mixture to reflux (approx. 100-110°C) for 6–8 hours. Monitor by TLC (Eluent: EtOAc/Hexane 1:1) until the intermediate is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the contents onto crushed ice (100 g) with vigorous stirring.

  • Isolation: A precipitate will form. Filter the solid under vacuum.

  • Purification: Wash the solid with cold water (

    
     mL) and then recrystallize from Ethanol/DMF (1:1) to afford the pure product.
    

Self-Validation Check:

  • Appearance: Product should be a crystalline solid (white to pale yellow).

  • 1H NMR (DMSO-d6): Look for a singlet around

    
     2.5 ppm (remaining 
    
    
    
    group) and a broad singlet (
    
    
    exchangeable) around
    
    
    8.0–9.0 ppm (
    
    
    group).
Protocol 2: Synthesis of [1,3,5]Triazino[1,2-a]benzimidazole Derivatives

Reagents:

  • 2-Aminobenzimidazole (1.0 eq)

  • DCC (1.1 eq)

  • Solvent: Ethanol[1][2]

  • Base: Piperidine (catalytic amount)

Methodology:

  • Dissolve 2-aminobenzimidazole in Ethanol.

  • Add DCC and a catalytic amount of piperidine.

  • Reflux for 6–12 hours.

  • Cool and pour into ice water. Filter the resulting solid.[3]

  • Recrystallize from dioxane.

Data Summary: Representative Yields

The following table summarizes expected yields for these transformations based on standard literature optimizations.

Starting ScaffoldTarget Fused SystemReaction MediumTypical Yield (%)Ref
2-AminobenzimidazoleTriazino[1,2-a]benzimidazoleDMF / Reflux75 - 85%[1]
5-AminopyrazolePyrazolo[1,5-a][1,3,5]triazineEtOH / Et3N65 - 78%[1]
2-AminothiazoleThiazolo[3,2-a][1,3,5]triazineDioxane / Reflux60 - 70%[2]
o-Phenylenediamine2-Cyanoaminobenzimidazole*EtOH / RT80 - 90%[3]

*Note: Reaction with o-phenylenediamine often stops at the benzimidazole stage under mild conditions; forcing conditions are required for tricyclic fusion.

References

  • Elgemeie, G. H., & Mohamed, R. A. (2014).[1] Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry.[1] Heterocyclic Communications, 20(6), 313–331.[1]

  • Sahu, S. K., et al. (2013). Synthesis and biological evaluation of some novel fused heterocyclic compounds. Journal of Advanced Pharmaceutical Technology & Research.

  • Augustin, M., & Doelling, W. (1982). Synthesis of Heterocycles using Carbonimidates. Journal for Practical Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Dimethyl Cyanocarbonimidate Synthesis

This is a comprehensive Technical Support Guide for researchers and process chemists working with Dimethyl Cyanocarbonimidate (DCC) . This guide focuses on the Oxygen-analog (CAS 1466-48-4), while addressing its relation...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Technical Support Guide for researchers and process chemists working with Dimethyl Cyanocarbonimidate (DCC) . This guide focuses on the Oxygen-analog (CAS 1466-48-4), while addressing its relationship with the common sulfur-analog precursor (DMDTC).

Subject: Troubleshooting Impurity Profiles & Synthetic Optimization Document ID: DCC-SYN-2024-V1 Target Compound: Dimethyl N-cyanocarbonimidate [


][1]

Product Disambiguation & Core Chemistry

CRITICAL NOTE: Before proceeding, verify your target structure.

  • Target: Dimethyl cyanocarbonimidate (DCC) .[1]

    • Structure: Oxygen-based imidate.[1]

    • Use: Synthesis of histamine H2-antagonists (e.g., Cimetidine analogs), herbicides, and cytokinins.[1]

  • Common Precursor/Analog: Dimethyl N-cyanodithioiminocarbonate (DMDTC) .[1]

    • Structure: Sulfur-based [

      
      ].[1]
      
    • Relevance: Many industrial routes synthesize DCC by desulfurizing DMDTC.[1] If you are using this route, sulfur-based impurities are your primary concern.[1]

Diagnostic Guide: Common Side Products

This section identifies the most frequent impurities, their mechanistic origins, and corrective actions.[1]

Impurity A: Methyl N-cyanoformimidate

Structure:


 (Mono-methoxy species)[1]
  • Symptom: Appearance of a split peak in HPLC; proton NMR shows a methine proton singlet around

    
     8.0-8.5 ppm.[1]
    
  • Root Cause:

    • Route 1 (Orthocarbonate): Contamination of Trimethyl Orthocarbonate (TMOC) with Trimethyl Orthoformate.[1]

    • Route 2 (DMDTC): Incomplete substitution of the thiomethyl groups.[1]

  • Troubleshooting:

    • Q: How do I remove it?

    • A: It is difficult to separate by distillation due to boiling point proximity.[1] Prevention is key. Ensure TMOC purity >98%. If using the DMDTC route, increase reaction time and ensure excess Methoxide is present to drive the second substitution.

Impurity B: O-Methyl N-cyanourea

Structure:


 (or tautomers)[1]
  • Symptom: White precipitate forming in the reaction mixture; broad N-H stretches in IR (

    
    ).[1]
    
  • Root Cause: Hydrolysis .[1][2] The imidate ester bond is highly moisture-sensitive. Water attacks the electrophilic carbon, displacing methanol.[1]

  • Troubleshooting:

    • Q: My yield is dropping, and solids are forming.

    • A: Check solvent water content.[1] Methanol must be anhydrous (<0.05% water).[1] The reaction must be kept under inert atmosphere (

      
       or 
      
      
      
      ).
Impurity C: Trimethyl Isocyanurate

Structure: Cyclic trimer.[1]

  • Symptom: High-melting solid insoluble in most organic solvents.[1]

  • Root Cause: Thermal Polymerization .[1] High temperatures (>60°C) or prolonged heating of the crude product causes the nitrile groups to trimerize.

  • Troubleshooting:

    • Q: The product solidified in the distillation flask.

    • A: Do not exceed pot temperatures of 50°C during workup. Use vacuum distillation (<10 mmHg) to keep temperatures low. Stabilize with trace acid if storage is required.

Impurity D: Dimethyl Carbonate (DMC)

Structure:


[1]
  • Symptom: Liquid impurity with low boiling point (90°C).

  • Root Cause: Hydrolysis of the starting material (Trimethyl Orthocarbonate) or degradation of the product under acidic conditions.

  • Troubleshooting:

    • Q: I see a large solvent front peak.

    • A: DMC is volatile.[1] It can be removed via rotary evaporation, but its presence indicates significant moisture ingress earlier in the process.

Reaction Pathway Visualization

The following diagram illustrates the two primary synthesis routes and the divergence points for side products.

DCC_Synthesis Cyanamide Cyanamide (H2N-CN) DCC TARGET: Dimethyl Cyanocarbonimidate (MeO)2C=NCN Cyanamide->DCC Route A: + TMOC (Acetic Anhydride cat.) TMOC Trimethyl Orthocarbonate (MeO)4C Intermediate_A Intermediate: Methyl N-cyanoformimidate TMOC->Intermediate_A Impurity: Orthoformate DMDTC Dimethyl N-cyanodithioiminocarbonate (MeS)2C=NCN Side_Sulfur Mixed O,S-Imidate (Incomplete Rxn) DMDTC->Side_Sulfur + 1 eq. NaOMe Side_Hydrolysis O-Methyl N-cyanourea (Moisture) DCC->Side_Hydrolysis + H2O Side_Polymer Melamine/Trimer (Heat) DCC->Side_Polymer > 60°C Side_Sulfur->DCC + 1 eq. NaOMe (Substitution)

Caption: Figure 1. Synthetic pathways for Dimethyl Cyanocarbonimidate showing critical divergence points for impurity formation (Red arrows indicate failure modes).

Validated Experimental Protocols

Method A: The Orthocarbonate Route (High Purity)

Best for: Small scale, high purity requirements, avoiding sulfur smell.

Reagents:

  • Cyanamide (Crystalline, 1.0 eq)

  • Trimethyl Orthocarbonate (1.1 eq)[1]

  • Acetic Anhydride (Catalytic, 0.05 eq)

  • Solvent: Anhydrous Methanol or neat.[1]

Protocol:

  • Setup: Flame-dry a 3-neck flask. Equip with a reflux condenser and

    
     line.
    
  • Addition: Charge Cyanamide and Trimethyl Orthocarbonate. Add Acetic Anhydride.[1]

  • Reaction: Heat to reflux (approx. 60-65°C) for 3 hours.

    • Checkpoint: Monitor TLC (Ethyl Acetate/Hexane 1:1).[1] Disappearance of Cyanamide indicates completion.

  • Workup: Distill off excess reagent and methanol under reduced pressure.

  • Purification: Vacuum distillation.

    • Target: Collect fraction boiling at ~95-100°C at 15 mmHg.

    • Note: Product solidifies upon cooling (MP: ~50°C).[1]

Method B: The Dithio-Conversion Route (Industrial)

Best for: Large scale, cost-efficiency.[1]

Reagents:

  • Dimethyl N-cyanodithioiminocarbonate (DMDTC) (1.0 eq)[1]

  • Sodium Methoxide (2.2 eq, 25% soln in Methanol)[1]

Protocol:

  • Setup: Flask with mechanical stirrer (viscosity changes).

  • Reaction: Dissolve DMDTC in anhydrous methanol.

  • Addition: Add NaOMe solution dropwise at 0°C.

    • Why? Exothermic reaction.[1] High temp leads to polymerization.

  • Evolution: Allow to warm to Room Temp (25°C) and stir for 12 hours.

    • Mechanism:[1][2][3][4][5][6][7][8] Methanethiol (

      
      ) is generated.[1] Vent into a bleach scrubber. 
      
  • Workup: Neutralize with Acetic Acid to pH 7. Filter off salts.

  • Purification: Concentrate filtrate and recrystallize from Isopropanol/Ether.

Impurity Data Summary

Impurity NameSourceDetection (Characteristic Signal)Removal Strategy
Methyl N-cyanoformimidate Raw material impurity (Orthoformate)1H NMR: Singlet

8.0-8.5 ppm (CH)
Use high-purity TMOC; difficult to distill.[1]
O-Methyl N-cyanourea Hydrolysis (Water ingress)IR: Broad peak 3200-3400 cm⁻¹ (NH)Recrystallization (insoluble in cold ether).[1]
Dimethyl Carbonate Hydrolysis of TMOCGC-MS: M+ 90Rotary evaporation (volatile).[1]
Mixed O,S-Imidate Incomplete reaction (Method B)1H NMR: S-Me singlet ~2.6 ppmExtend reaction time; add excess NaOMe.
Melamine Thermal trimerizationSolubility: Insoluble in MeOHFiltration (precipitate).[1]

References

  • Synthesis of Cyanoimidates: Webb, R. L., & Labaw, C. S. (1982).[1][8] Diphenyl cyanocarbonimidate.[8] A versatile synthon for the construction of heterocyclic systems.[8] Journal of Heterocyclic Chemistry, 19(5), 1205–1206.[1] Link[1]

  • Dithio-Route Mechanism: Elgemeie, G. H., et al. (2003).[1] A novel synthesis of N-aryl-6-methylsulfanyl-4-pyrimidinones and purine analogues: The reaction of dimethyl N-cyanodithioiminocarbonate with cyanoacetanilides.[1] Synthetic Communications, 33(12), 2095-2101.[1] Link[1]

  • Cyanamide Reactivity: Sandler, S. R., & Karo, W. (1992).[1] Organic Functional Group Preparations (Vol. 12). Academic Press. (Refer to Chapter on Cyanamides and Carbodiimides for polymerization kinetics).

  • Safety Data: Sigma-Aldrich. (n.d.). Safety Data Sheet: Dimethyl N-cyanodithioiminocarbonate.[1]Link

Sources

Optimization

Technical Support Center: Purification of Dimethyl Cyanocarbonimidate Products

Welcome to the technical support center for the purification of dimethyl cyanocarbonimidate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of dimethyl cyanocarbonimidate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this versatile synthetic intermediate. Drawing upon established chemical principles and field-proven experience, this document aims to be an authoritative resource to ensure the integrity and purity of your experimental products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude dimethyl cyanocarbonimidate product?

When synthesizing dimethyl cyanocarbonimidate, particularly from cyanamide and dimethyl carbonate, several side reactions can lead to impurities. Understanding these potential contaminants is the first step toward devising an effective purification strategy.

  • Unreacted Starting Materials: Residual cyanamide and dimethyl carbonate are common.

  • Self-Condensation Products of Cyanamide: Cyanamide can dimerize to form dicyandiamide or trimerize to form melamine, especially under basic or heated conditions.[1]

  • Hydrolysis Products: The cyanocarbonimidate functional group is susceptible to hydrolysis, which can lead to the formation of carbamates or urea derivatives, particularly if moisture is not rigorously excluded from the reaction.

  • Side-Products from Methylating Agents: If harsher methylating agents are used instead of dimethyl carbonate, their own byproducts can contaminate the final product.

Q2: My crude product is a viscous oil instead of a solid. What does this indicate and how should I proceed?

Oiling out is a common issue, particularly with polar organic molecules. It typically indicates the presence of impurities that depress the melting point of the desired product or that the chosen crystallization solvent is not ideal.

  • Initial Troubleshooting: First, ensure that all volatile solvents from the reaction workup have been thoroughly removed under reduced pressure. Residual solvent is a frequent cause of oiling.

  • Purification Strategy: If the product remains an oil, direct crystallization will be challenging. In this case, column chromatography is the recommended next step to remove the impurities that are preventing crystallization.

Q3: What are the recommended starting points for purification by crystallization?

While a universal solvent system does not exist for all derivatives, a logical approach to solvent screening can save significant time and material. Dimethyl cyanocarbonimidate is a polar molecule, which guides the choice of appropriate solvents.

  • Single-Solvent Recrystallization: For a single-solvent system, the ideal solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature. Given the polarity of dimethyl cyanocarbonimidate, consider solvents like isopropanol, acetone, or ethyl acetate.

  • Two-Solvent Recrystallization: A two-solvent system is often more effective. In this technique, the crude product is dissolved in a small amount of a "good" solvent (in which it is highly soluble), and a "poor" or "anti-solvent" (in which it is poorly soluble) is added dropwise until turbidity persists. The solution is then heated until clear and allowed to cool slowly. A common starting point for polar compounds is a dichloromethane/n-pentane or ethyl acetate/hexane system.[2]

Troubleshooting Guides

Problem 1: Low Recovery After Recrystallization

Cause: This often stems from the product having significant solubility in the mother liquor even at low temperatures, or from using an excessive amount of solvent during the recrystallization process.

Solution:

  • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Optimize Cooling: After initial cooling to room temperature, place the crystallization flask in an ice bath or refrigerator to maximize crystal precipitation.

  • Mother Liquor Analysis: Before discarding the mother liquor, concentrate a small aliquot to see if a significant amount of product remains. If so, a second crop of crystals may be obtainable by further concentration and cooling.

Problem 2: Product Co-elutes with Impurities During Column Chromatography

Cause: The polarity of the product and a key impurity are too similar for effective separation with the chosen mobile phase.

Solution:

  • Solvent System Modification: If your compound is highly polar and remains at the baseline, a more polar eluent system is needed. For silica gel chromatography, consider adding a small percentage of methanol to a dichloromethane or ethyl acetate mobile phase. For very polar compounds, a system containing 1-10% of a 10% ammonium hydroxide solution in methanol mixed with dichloromethane can be effective.[3]

  • Alternative Stationary Phases: If solvent modification is insufficient, consider a different stationary phase. For polar compounds, alumina (basic or neutral) or reverse-phase silica (C18) can offer different selectivity.

  • Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can improve the separation of compounds with close retention factors.

Detailed Experimental Protocols

Protocol 1: Purification by Two-Solvent Recrystallization

This protocol is a robust starting point for the purification of a solid crude dimethyl cyanocarbonimidate product.

Step 1: Solvent Selection

  • Based on small-scale solubility tests, select a "good" solvent (e.g., dichloromethane or acetone) and a "poor" solvent (e.g., n-hexane or n-pentane). The two solvents must be miscible.

Step 2: Dissolution

  • Place the crude product in an Erlenmeyer flask.

  • Add the "good" solvent dropwise while gently warming and stirring until the solid just dissolves. Avoid adding an excess of the "good" solvent.

Step 3: Induction of Crystallization

  • Slowly add the "poor" solvent dropwise to the warm solution until you observe persistent cloudiness.

  • If too much "poor" solvent is added, add a small amount of the "good" solvent back until the solution becomes clear again.

Step 4: Crystal Formation

  • Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize yield.

Step 5: Isolation and Drying

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Dry the crystals under high vacuum to remove all residual solvents.

Protocol 2: Flash Column Chromatography for Polar Impurity Removal

This protocol is designed for instances where crystallization fails or when dealing with an oily crude product.

Step 1: Slurry Preparation (Dry Loading)

  • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.[4] This dry-loading method often leads to better separation.

Step 2: Column Packing

  • Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 9:1 hexane:ethyl acetate).

  • Pour the slurry into the column and allow it to pack under a gentle flow of the solvent.

Step 3: Loading and Elution

  • Carefully add the dry-loaded sample to the top of the packed column.

  • Begin eluting with the initial mobile phase, collecting fractions.

  • Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the more polar product.

Step 4: Analysis and Isolation

  • Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Troubleshooting Common Issues in Dimethyl Cyanocarbonimidate Purification

Issue Potential Cause Recommended Solution
Oily Product Residual solvent; high impurity content.Ensure complete removal of reaction solvents; purify by column chromatography before attempting crystallization.
Low Crystallization Yield Product is too soluble in the chosen solvent; insufficient cooling.Use a minimum of hot solvent; cool the solution in an ice bath; try a different solvent system.
Product Stuck on TLC Baseline Compound is highly polar.Use a more polar eluent for TLC and column chromatography (e.g., add methanol or a small amount of ammoniated methanol).[3]
Crystals "Crash Out" of Solution Solution is too supersaturated; cooling is too rapid.Use slightly more of the "good" solvent; ensure slow cooling.

Visualizations

Workflow for Purification Strategy Selection

Purification_Workflow start Crude Product is_solid Is the product a solid? start->is_solid oil Product is an oil/gum is_solid->oil No solid Product is a solid is_solid->solid Yes column_chrom Column Chromatography oil->column_chrom recrystallization Attempt Recrystallization solid->recrystallization analyze_purity Analyze Purity (TLC, NMR) column_chrom->analyze_purity recrystallization->analyze_purity pure_solid Pure Solid Product is_pure Is it pure? analyze_purity->is_pure is_pure->column_chrom No is_pure->pure_solid Yes Recrystallization_Troubleshooting start Recrystallization Attempt oiling_out Product Oils Out start->oiling_out Problem low_yield Low Yield start->low_yield Problem no_crystals No Crystals Form start->no_crystals Problem sol1 Change solvent system (e.g., different polarity) oiling_out->sol1 sol2 Reduce solvent volume; Cool for longer/colder low_yield->sol2 sol3 Scratch flask interior; Add seed crystal no_crystals->sol3

Caption: Troubleshooting common issues in recrystallization.

References

  • Wikipedia. (n.d.). Cyanamide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Dimethyl Cyanocarbonimidate (DCC) Reaction Optimization

Core Directive: The Electrophilic Lynchpin Dimethyl cyanocarbonimidate (DCC) is not merely a reagent; it is a bifunctional electrophilic lynchpin .[1] Its utility in synthesizing histamine H2 antagonists (like Cimetidine...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Electrophilic Lynchpin

Dimethyl cyanocarbonimidate (DCC) is not merely a reagent; it is a bifunctional electrophilic lynchpin .[1] Its utility in synthesizing histamine H2 antagonists (like Cimetidine) and fused heterocycles (triazoles, pyrimidines) relies entirely on the sequential lability of its two methoxy groups.[1]

The Central Dogma of DCC Chemistry: The electron-withdrawing N-cyano group activates the central carbon, making it highly susceptible to nucleophilic attack.[1] However, the reaction must be treated as two distinct events:

  • Kinetic Control: Displacement of the first methoxy group (Low Temperature).

  • Thermodynamic Control: Displacement of the second methoxy group (High Temperature/Reflux).

Most failures occur because researchers treat DCC as a simultaneous linker rather than a stepwise scaffold. [1]

Visualizing the Reaction Logic

Before troubleshooting, verify your workflow against this mechanistic pathway. Deviating from this thermal gradient is the primary cause of "mixed soup" crude products.[1]

DCC_Pathway DCC Dimethyl Cyanocarbonimidate (DCC) Intermediate O-Methyl-N-cyanoisourea (Stable Intermediate) DCC->Intermediate Step 1: 0°C to RT Solvent: MeOH/IPA SideProduct Bis-substituted impurity (Symmetric) DCC->SideProduct Failure: Temp too high Excess Amine 1 Amine1 Nucleophile 1 (R-NH2) Amine1->Intermediate Product N-Cyanoguanidine (Target) Intermediate->Product Step 2: Reflux High Energy Barrier Amine2 Nucleophile 2 (R'-NH2) Amine2->Product

Figure 1: The Stepwise Displacement Protocol. Success depends on isolating or stabilizing the Intermediate before introducing the second nucleophile.[1]

Troubleshooting Modules

Module A: The "Sticky White Gum" (Hydrolysis & Purity)

Symptom: The reaction mixture turns cloudy immediately, or the starting material (DCC) appears as a wet, sticky solid rather than a crisp crystalline powder.[1] Root Cause: Moisture Sensitivity .[1] The imidate ester bond is prone to hydrolysis, converting DCC into methyl N-cyanocarbamate, which is unreactive toward amines under mild conditions.[1]

Diagnostic CheckSpecificationAction
Appearance White to pale yellow Crystalline SolidIf sticky or translucent, recrystallize from dry methanol/ether.[1]
Melting Point 50–55°CIf <45°C, significant hydrolysis has occurred.[1] Discard.
Solvent Water <0.1%Use anhydrous MeOH or EtOH.[1] DCC hydrolyzes rapidly in wet solvents.[1]

Corrective Protocol:

  • Dry all glassware overnight.[1]

  • Use freshly opened anhydrous methanol or isopropanol.[1]

  • Critical: Do not dissolve DCC until the amine is ready to be added. Prolonged residence in solution without a nucleophile promotes background hydrolysis or dimerization.[1]

Module B: The "Mixed Soup" (Selectivity Failure)

Symptom: LCMS shows a mixture of starting material, mono-substituted product, and bis-substituted (symmetric) impurity. Yield of the desired intermediate is <40%. Root Cause: Loss of Thermal Control .[1] The second methoxy group becomes less reactive after the first substitution due to resonance stabilization, but if the temperature is too high (>40°C) during Step 1, the second displacement competes.[1]

The "Gradient" Solution:

  • Step 1 (Mono-substitution):

    • Stoichiometry: Use 1.05 – 1.1 equivalents of DCC relative to Amine 1. Excess DCC suppresses bis-substitution.[1]

    • Temperature: Start at 0°C . Warm slowly to Room Temperature (RT) over 2 hours.[1]

    • Monitoring: Do not proceed until TLC/LCMS shows consumption of Amine 1.

  • Step 2 (Di-substitution/Cyclization):

    • Stoichiometry: Add Amine 2 (1.0 eq).

    • Temperature: This step requires energy.[1] Heat to reflux (60–80°C depending on solvent).[1]

    • Catalysis: If Amine 2 is weak (e.g., aniline), add a tertiary base (TEA or DIPEA) or use a polar aprotic solvent like Acetonitrile to drive the reaction.[1]

Module C: Cyclization Stalls (Heterocycle Formation)

Symptom: You formed the open-chain guanidine, but the ring won't close (e.g., forming triazoles or pyrimidines).[1] Root Cause: Steric Hindrance or Poor Leaving Group Ability .[1] Expert Insight: In cimetidine synthesis, the cyano group is the electron sink.[1] For heterocycle closure involving the cyano group, you often need to activate the nitrile.[1]

Protocol Adjustment:

  • Switch Solvent: Move from Methanol (Reflux ~65°C) to Ethanol (Reflux ~78°C) or Butanol (Reflux ~117°C) . The ring closure often has a high activation energy.[1]

  • Base Catalysis: Add 5-10 mol% Sodium Methoxide (NaOMe). This deprotonates the guanidine nitrogen, making it a stronger nucleophile for the intramolecular attack on the nitrile or ester.[1]

Technical FAQ

Q: Can I use water as a solvent? A: Generally, no .[1] While some literature suggests aqueous-organic mixtures, DCC hydrolyzes in water.[1] For high yields, strictly anhydrous alcohols (MeOH, EtOH, iPrOH) are the gold standard.[1]

Q: My DCC has fused into a solid block in the bottle. Is it usable? A: This indicates thermal cycling (melting/refreezing) or moisture absorption.[1] Check the melting point.[1][2] If it is sharp (50-55°C), you can grind it down.[1] If the range is broad, the reagent has degraded to carbamates and will ruin your stoichiometry.[1]

Q: Why is the order of addition important? A: Adding DCC to a solution of amine often leads to localized high concentrations of amine, favoring the bis-substituted byproduct .[1]

  • Correct: Add Amine solution dropwise to a solution of DCC at 0°C.

  • Incorrect: Dumping solid DCC into the amine solution.[1]

Q: I need to store the mono-substituted intermediate. Is it stable? A: Yes, the O-methyl-N-cyanoisourea intermediate is generally stable at room temperature.[1] It can often be precipitated by adding water or ether to the reaction mixture, filtered, and stored for the second step.[1]

Diagnostic Logic Tree

Use this flow to identify your specific failure point.

Troubleshooting_Tree Start Reaction Failed CheckSM Check DCC Reagent MP = 50-55°C? Start->CheckSM Hydrolysis Reagent Degraded (Hydrolysis) CheckSM->Hydrolysis No (Sticky/Low MP) CheckLCMS Analyze Crude LCMS CheckSM->CheckLCMS Yes (Valid Reagent) BisProduct Major Peak: Bis-Substituted (MW = Amine x 2 + 66) CheckLCMS->BisProduct Symptom: Selectivity Loss NoRxn No Reaction / SM Left CheckLCMS->NoRxn Symptom: Nucleophile too weak MonoOnly Stalled at Mono-Sub CheckLCMS->MonoOnly Symptom: Incomplete Step 2 Sol1 Protocol: 0°C Dropwise Addition BisProduct->Sol1 Fix: Reverse Addition (Amine to DCC) & Lower Temp Sol2 Protocol: Polar Aprotic + Base NoRxn->Sol2 Fix: Change Solvent (MeCN) Add Base (TEA) Sol3 Protocol: Thermodynamic Push MonoOnly->Sol3 Fix: Increase Temp (Reflux) Switch to EtOH/BuOH

Figure 2: Diagnostic Logic Tree for DCC Reaction Failures.

References

  • ChemicalBook. (2024).[1] Dimethyl cyanocarbonimidate Properties and Safety. Retrieved from

  • PubChem. (2024).[1] Dimethyl N-cyanodithioiminocarbonate (Analogous Chemistry). National Library of Medicine.[1] Retrieved from

  • Durant, G. J., et al. (1977).[1] Cimetidine, a non-thiourea H2-receptor antagonist.[1] European Journal of Medicinal Chemistry. (Foundational text on the stepwise displacement mechanism).

  • Sigma-Aldrich. (2024).[1][2] Dimethyl N-cyanodithioiminocarbonate Product Specification. Retrieved from

  • Elgemeie, G. H., & Mohamed, R. A. (2025).[1][3] Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles. ResearchGate. Retrieved from

Sources

Optimization

optimizing reaction temperature for Dimethyl cyanocarbonimidate

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Optimization of Reaction Temperature for Dimethyl Cyanocarbonimidate (CAS 24771-25-3) Executive Summary This guide a...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Optimization of Reaction Temperature for Dimethyl Cyanocarbonimidate (CAS 24771-25-3)

Executive Summary

This guide addresses the thermal optimization for the synthesis and handling of Dimethyl cyanocarbonimidate (O-analog, CAS 24771-25-3).

CRITICAL DISTINCTION: Do not confuse this with the sulfur analog, Dimethyl N-cyanodithioiminocarbonate (CAS 10191-60-3), which is often used as its precursor. This guide focuses on the Oxygen-analog synthesis (typically via substitution of the S-analog) and its stability.

Part 1: The Thermal Landscape & Reaction Logic

The synthesis of Dimethyl cyanocarbonimidate typically proceeds via the nucleophilic displacement of methylthio groups from the dithio-precursor using methoxide. Temperature control is the primary governor of conversion efficiency versus byproduct formation (mixed O,S-species).

The Reaction Pathway

The transformation involves two distinct substitution steps. The first substitution is rapid and exothermic; the second is slower and requires thermal activation.

ReactionPathway S_Analog S-Analog Precursor (MeS)2C=N-CN CAS 10191-60-3 Mixed Intermediate (Mixed) (MeO)(MeS)C=N-CN S_Analog->Mixed Step 1: NaOMe/MeOH Temp: 0-20°C Fast, Exothermic Target Target: O-Analog (MeO)2C=N-CN CAS 24771-25-3 Mixed->Target Step 2: NaOMe/MeOH Temp: Reflux (65°C) Rate Limiting Step Decomp Decomposition Products (Polymer/Hydrolysis) Target->Decomp Overheating (>80°C) or Moisture

Figure 1: Stepwise substitution pathway requiring differential thermal control.

Part 2: Troubleshooting & Optimization (Q&A)

Module A: Reaction Initiation & Conversion Issues

Q1: I am seeing a persistent impurity at ~15% in my final product. What is it, and how do I fix it?

  • Diagnosis: This is likely the mixed O,S-intermediate (Methyl N-cyano-O-methylthiocarbamate).

  • Root Cause: Insufficient reaction temperature or time. The second methylthio group is a poorer leaving group than the first due to the electron-donating effect of the newly introduced methoxy group.

  • Solution:

    • Increase Temperature: Ensure the reaction is maintained at a steady reflux (approx. 65°C for methanol) for at least 3–5 hours after the initial addition.

    • Verification: Monitor by TLC or HPLC. The intermediate is less polar than the target.

Q2: My reaction mixture turned dark/black, and the yield is <40%.

  • Diagnosis: Thermal decomposition or polymerization of the cyano-group.

  • Root Cause:

    • Local Overheating: Adding the base (NaOMe) too quickly without cooling causes localized temperature spikes >80°C.

    • Runaway Exotherm: Step 1 (S → Mixed) is exothermic.

  • Solution:

    • Cryogenic Start: Initiate the reaction at 0°C to 5°C . Add the alkoxide dropwise.

    • Ramp Slowly: Only after the addition is complete should you ramp to reflux.

Module B: Stability & Isolation

Q3: The product purity drops after drying in the oven.

  • Diagnosis: Thermal instability of the imidate ester.

  • Root Cause: Dimethyl cyanocarbonimidate is sensitive to moisture and heat. Prolonged heating >50°C during drying, especially if trace moisture or acid is present, hydrolyzes the ester to the carbamate.

  • Solution:

    • Vacuum Dry: Dry at room temperature (20–25°C) under high vacuum. Do not use an oven.

    • Desiccant: Store over P₂O₅ or activated molecular sieves.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of Dimethyl Cyanocarbonimidate (O-Analog) from Dimethyl N-cyanodithioiminocarbonate (S-Analog).

ParameterSpecificationRationale
Starting Material Dimethyl N-cyanodithioiminocarbonate (1.0 eq)The stable, commercially available precursor.
Reagent Sodium Methoxide (2.1 eq) in Methanol2.0 eq required for stoichiometry; 0.1 eq excess drives kinetics.
Solvent Anhydrous MethanolPrevents hydrolysis.
Temp (Addition) 0°C – 5°C Controls the exotherm of the first substitution.
Temp (Reaction) 65°C (Reflux) Required to overcome activation energy for the second substitution.

Step-by-Step Methodology:

  • Preparation: Charge a dry reactor with Dimethyl N-cyanodithioiminocarbonate and anhydrous methanol. Cool the suspension to 0°C .

  • Controlled Addition: Add Sodium Methoxide solution (25-30% in MeOH) dropwise over 30 minutes. Note: Maintain internal temperature <10°C.

    • Observation: The suspension will clear as the intermediate forms.

  • Thermal Ramp: Remove the ice bath. Allow to warm to room temperature (20°C) over 30 minutes.

  • Completion: Heat to Reflux (65°C) and hold for 4–6 hours.

    • Safety: Ensure efficient condensers; Methyl mercaptan (MeSH) byproduct is evolved (toxic/stench). Use a caustic scrubber.

  • Work-up: Cool to 10°C. The byproduct (NaSMe) may precipitate. Filter or neutralize carefully with acetic acid if required, then concentrate in vacuo at <40°C .

References

  • ChemicalBook. (2024).[1] Dimethyl Cyanocarbonimidate (CAS 24771-25-3) Properties and Synthesis. Link

  • Sigma-Aldrich. (2024). Dimethyl N-cyanodithioiminocarbonate (CAS 10191-60-3) Product Sheet. Link

  • PubChem. (2024). Dimethyl N-cyanodithioiminocarbonate Compound Summary. National Library of Medicine. Link

  • BOC Sciences. (2024). Dimethyl Cyanocarbonimidate Data Sheet.

Sources

Troubleshooting

Technical Support Center: Dimethyl Cyanocarbonimidate (and its Dithio Analogs)

Welcome to the Technical Support Center for Dimethyl Cyanocarbonimidate and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidanc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Dimethyl Cyanocarbonimidate and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for reactions involving this versatile reagent. As Senior Application Scientists, we have compiled this guide based on established literature and extensive field experience to ensure your experiments are successful.

Introduction to Dimethyl Cyanocarbonimidate and its Analogs

Dimethyl cyanocarbonimidate and its more commonly used sulfur analog, Dimethyl N-cyanodithioiminocarbonate, are highly valuable reagents in organic synthesis. They are frequently employed in the construction of guanidine moieties and various heterocyclic systems, which are key pharmacophores in numerous drug candidates.[1][2] However, their reactivity can also lead to decomposition if not handled and used under optimal conditions. This guide will help you navigate the potential challenges and prevent the decomposition of these reagents during your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the correct name for the reagent I should be using: Dimethyl cyanocarbonimidate or Dimethyl N-cyanodithioiminocarbonate?

While "Dimethyl cyanocarbonimidate" is a valid chemical name, the more frequently used and commercially available reagent for many applications, particularly guanidine synthesis, is Dimethyl N-cyanodithioiminocarbonate (CAS No. 10191-60-3).[3] This guide will primarily focus on the dithio analog, as it is more prevalent in the literature and likely the reagent you are working with.

Q2: What are the primary stability concerns for Dimethyl N-cyanodithioiminocarbonate?

Dimethyl N-cyanodithioiminocarbonate is a white to off-white crystalline solid that is generally stable under ambient conditions. However, it is sensitive to:

  • Moisture: Hydrolysis can occur in the presence of water or even humid environments, potentially leading to the release of toxic hydrogen sulfide or cyanide gases.[1]

  • Strong Acids and Bases: These can catalyze decomposition.

  • Strong Oxidizing Agents: These can lead to unwanted side reactions.

  • Elevated Temperatures: Storage temperatures should not exceed 30°C to prevent decomposition.[1]

Q3: How should I properly store Dimethyl N-cyanodithioiminocarbonate?

To ensure the longevity and reactivity of your reagent, it should be stored in a cool, dry, and well-ventilated area.[1] Keep the container tightly sealed to prevent moisture absorption.

Troubleshooting Guide: Preventing Decomposition During Reactions

This section addresses specific issues you may encounter during your experiments and provides actionable solutions to prevent the decomposition of Dimethyl N-cyanodithioiminocarbonate.

Problem 1: Low or No Yield of the Desired Guanidine Product

Possible Cause A: Decomposition of Dimethyl N-cyanodithioiminocarbonate before or during the reaction.

  • Expert Insight: The stability of Dimethyl N-cyanodithioiminocarbonate is highly dependent on the reaction conditions. Elevated temperatures, the presence of moisture, or an inappropriate choice of base can lead to its degradation before it has a chance to react with your amine.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Optimize Reaction Temperature: While heating is often necessary for the reaction to proceed, excessive temperatures can accelerate decomposition.[4] Start with the lowest temperature reported in the literature for similar transformations and gradually increase it if the reaction is too slow.

    • Careful Selection of Base: The choice of base is critical. While a base may be required to deprotonate the amine or neutralize any acid formed during the reaction, a strong base can promote the hydrolysis or decomposition of the cyanocarbonimidate.[1] Consider using a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in stoichiometric amounts.

Possible Cause B: Low Reactivity of the Amine.

  • Expert Insight: Sterically hindered or electron-deficient amines may exhibit low nucleophilicity, leading to a slow or incomplete reaction.

  • Troubleshooting Steps:

    • Increase Reaction Time and/or Temperature: Monitor the reaction progress by TLC or LC-MS and extend the reaction time as needed. A moderate increase in temperature may also be beneficial, but be mindful of the thermal stability of your starting materials and products.

    • Use a Catalyst: For challenging guanylation reactions, the use of a Lewis acid or a transition metal catalyst can enhance the reaction rate.[5]

Problem 2: Formation of Multiple Unidentified Byproducts

Possible Cause A: Side Reactions of Dimethyl N-cyanodithioiminocarbonate.

  • Expert Insight: Besides the desired reaction with the amine, Dimethyl N-cyanodithioiminocarbonate can undergo self-condensation or react with the solvent, especially at elevated temperatures.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess of the amine to ensure the complete consumption of the cyanocarbonimidate.

    • Choose an Inert Solvent: Solvents like ethanol and DMF are commonly used, but at high temperatures, DMF can decompose, especially in the presence of a base.[6][7] If side reactions with the solvent are suspected, consider switching to a more inert solvent like acetonitrile or dioxane.

Possible Cause B: Over-alkylation of the Amine.

  • Expert Insight: If the newly formed guanidine is more nucleophilic than the starting amine, it can react with another molecule of the cyanocarbonimidate, leading to the formation of more complex structures.

  • Troubleshooting Steps:

    • Slow Addition of Reagents: Add the Dimethyl N-cyanodithioiminocarbonate solution dropwise to the solution of the amine to maintain a low concentration of the electrophile.

Experimental Protocols

General Procedure for the Synthesis of N'-cyano-S-methylisothioureas

This procedure is a starting point and may require optimization for your specific substrate.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary or secondary amine (1.0 eq.) in an anhydrous polar solvent (e.g., ethanol, isopropanol, or DMF).[4]

  • Addition of Base (Optional): If the amine salt is used or if a base is required, add a suitable organic base like triethylamine (1.1 eq.).

  • Reaction Initiation: To the stirred solution, add a solution of Dimethyl N-cyanodithioiminocarbonate (1.05 eq.) in the same anhydrous solvent dropwise at room temperature.

  • Reaction Progress: Heat the reaction mixture to a temperature appropriate for your substrate (typically between 50-80°C) and monitor the reaction by TLC or LC-MS.[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling or after the addition of water. The crude product can then be purified by recrystallization or column chromatography.

Data Presentation

ParameterRecommended ConditionRationale
Solvent Anhydrous Ethanol, Isopropanol, Acetonitrile, DMFPolar solvents facilitate the reaction. Anhydrous conditions prevent hydrolysis.[4]
Temperature 50-80°C (substrate dependent)Heating is often required, but excessive heat can cause decomposition.[4]
Base Triethylamine, DIPEA (if necessary)A non-nucleophilic organic base can be used to neutralize acids without promoting decomposition.
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions with atmospheric moisture and oxygen.

Visualizations

Reaction Mechanism: Guanidine Synthesis

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination cluster_2 Step 3: Second Nucleophilic Attack cluster_3 Step 4: Final Product Amine R-NH2 DCDI Dimethyl N-cyanodithioiminocarbonate Amine->DCDI Nucleophilic attack Intermediate Tetrahedral Intermediate DCDI->Intermediate Elimination Elimination of CH3SH Intermediate->Elimination Product N'-cyano-S-methylisothiourea Elimination->Product Amine2 R'-NH2 Product->Amine2 Nucleophilic attack Guanidine_Intermediate Guanidine Intermediate Amine2->Guanidine_Intermediate Elimination2 Elimination of CH3SH Guanidine_Intermediate->Elimination2 Final_Product Substituted Guanidine Elimination2->Final_Product

Caption: Proposed mechanism for guanidine synthesis.

Troubleshooting Workflow

G Start Low Yield or Byproducts Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions Check_Purity->Check_Conditions Anhydrous Ensure Anhydrous Conditions? Check_Conditions->Anhydrous Temp Optimize Temperature? Anhydrous->Temp Yes Further_Opt Further Optimization Needed Anhydrous->Further_Opt No Base Re-evaluate Base Choice? Temp->Base Yes Temp->Further_Opt No Solvent Consider Alternative Solvent? Base->Solvent Yes Base->Further_Opt No Success Improved Yield Solvent->Success Yes Solvent->Further_Opt No Further_Opt->Check_Conditions

Caption: A systematic approach to troubleshooting.

References

  • Synthetic accesses to biguanide compounds - Beilstein Journal of Organic Chemistry. [Link]

  • Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry - ResearchGate. [Link]

  • Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents - MDPI. [Link]

  • Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry - ResearchGate. [Link]

  • Guanidine synthesis by guanylation - Organic Chemistry Portal. [Link]

  • (PDF) Dimethyl N-cyanodithioiminocarbonate - ResearchGate. [Link]

  • Method for preparing dimethyl cyanodithioiminocarbonate - Google P
  • The decomposition of dimethyl carbonate over carbon supported Cu catalysts - ResearchGate. [Link]

  • Cyanoguanidine derivative and process for preparation thereof - Google P
  • Effects of triethylamine on the imidization temperature and properties of PI adhesive - ResearchGate. [Link]

  • 57 questions with answers in DIMETHYLFORMAMIDE | Science topic - ResearchGate. [Link]

  • High-Temperature Measurements of the Reactions of OH with Ethylamine and Dimethylamine - Sci-Hub. [Link]

Sources

Optimization

Technical Support Center: Impurity Identification in Dimethyl Cyanocarbonimidate (DCC)

Executive Summary & Identity Verification Critical Field Note: Before proceeding, verify your target molecule.[1] "Dimethyl cyanocarbonimidate" is frequently confused with its sulfur analog used in Cimetidine synthesis.[...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Identity Verification

Critical Field Note: Before proceeding, verify your target molecule.[1] "Dimethyl cyanocarbonimidate" is frequently confused with its sulfur analog used in Cimetidine synthesis.[1]

FeatureDimethyl N-cyanocarbonimidate (Oxygen Analog)Dimethyl N-cyanodithioiminocarbonate (Sulfur Analog)
Structure


CAS No. 5323-63-7 10191-60-3
State White crystalline solid (low mp) or liquidYellow to off-white solid
Primary Use Pesticide intermediates, Heterocycle synthesisHistamine H2-antagonist (Cimetidine) synthesis

This guide focuses on the Oxygen analog (CAS 5323-63-7) but references the Sulfur analog where degradation pathways overlap.[1]

Diagnostic Decision Matrix

Use this logic flow to determine the likely impurity based on your analytical observation.

TroubleshootingFlow Start Observation Method Analytical Method? Start->Method HPLC HPLC (Reverse Phase) Method->HPLC GC GC-MS Method->GC Appearance Physical Appearance Method->Appearance GhostPeak Extra Peak (RRT ~0.6-0.8) HPLC->GhostPeak HighBack Baseline Rise / High MW Peaks GC->HighBack Precipitate White Precipitate in Solution Appearance->Precipitate CheckWater Check Solvent Water Content GhostPeak->CheckWater Hydrolysis Impurity: Methyl N-cyanocarbamate (Hydrolysis Product) CheckWater->Hydrolysis If High Moisture Thermal Injector Temp > 150°C? HighBack->Thermal Trimer Artifact: Trimethyl Isocyanurate (Thermal Degradation) Thermal->Trimer Yes Polymer Impurity: Melamine Derivatives or Urea Precipitates Precipitate->Polymer

Figure 1: Diagnostic logic for isolating impurity sources based on analytical technique.[1]

Troubleshooting Guides & FAQs

Module A: HPLC Anomalies (Hydrolysis & Stability)

Q: I see a persistent impurity peak at RRT 0.75 that increases over time in aqueous acetonitrile. What is it?

A: This is almost certainly Methyl N-cyanocarbamate (CAS 21729-98-6). [1]

The Mechanism: Dimethyl cyanocarbonimidate is an imidate ester. Like all imidates, it is susceptible to hydrolysis, especially in acidic or neutral aqueous conditions.[1] The methoxy group is displaced by water, leading to the formation of the carbamate and methanol.

  • Reaction:

    
    [1]
    
  • Risk Factor: Using unbuffered water or old acetonitrile in your mobile phase.[1]

Validation Protocol:

  • Reference Standard: Inject a standard of Methyl N-cyanocarbamate (commercially available).

  • Forced Degradation: Take a small aliquot of your DCC sample, add 10% water, and sonicate for 30 mins.[1] Inject. If the peak at RRT 0.75 grows significantly, it is the hydrolysis product.

  • Mobile Phase Correction: Switch to a buffered mobile phase (Ammonium Acetate, pH 5.0) to slow on-column hydrolysis during the run.[1]

Module B: GC-MS & Thermal Artifacts

Q: My GC-MS spectrum shows a large peak with m/z 171, but my sample is supposed to be MW 114. Is my sample contaminated?

A: Likely not.[1] You are observing a thermal artifact generated inside the GC injector.

The Mechanism: Cyanocarbonimidates are thermally unstable.[2] At temperatures above 150°C (common in GC injectors), they can undergo cyclotrimerization to form Trimethyl isocyanurate (MW 171) or decompose into Trimethyl phosphate (if phosphorus reagents were used) or other s-triazine derivatives.[1]

Troubleshooting Steps:

  • Lower Inlet Temperature: Reduce GC inlet temperature to 110°C (or the lowest possible volatilization point).

  • Check Split Ratio: High split ratios can sometimes exacerbate thermal discrimination.[1]

  • Switch to HPLC: Because of this thermal instability, GC is not recommended for purity assay of DCC, only for residual solvent analysis (Methanol/DCM).[1]

Module C: Reagent Carryover

Q: I have a broad, early-eluting peak that absorbs weakly at 220nm.

A: Check for residual Cyanamide or Dimethyl Sulfate.

  • Cyanamide (Precursor): Very polar, elutes near the void volume in Reverse Phase HPLC. It has weak UV absorbance.[1]

  • Dimethyl Sulfate (DMS): If your synthesis involved methylation of a salt, residual DMS is a critical safety concern (Genotoxic).[1]

    • Detection: DMS does not fly well on standard HPLC-UV.[1] Derivatization with pyridine or analysis via GC-MS (using a specialized low-temp method) is required for ppm-level detection.[1]

Comprehensive Impurity Profile

The following table summarizes the key impurities to monitor.

Impurity NameStructureOriginDetection Method
Methyl N-cyanocarbamate

Hydrolysis (Moisture)HPLC (RRT ~0.7-0.[1]8)
Trimethyl Isocyanurate

(Cyclic)
Thermal Degradation (GC Artifact)GC-MS (m/z 171)
Dimethyl Carbonate

Deep HydrolysisGC-FID (Volatile)
Cyanamide

Unreacted Starting MaterialHPLC (Polar, early eluting)
Methanol

By-product of hydrolysisGC (Residual Solvents)

Degradation Pathway Visualization

Understanding the chemistry of degradation is vital for storage and handling.

DegradationPathway DCC Dimethyl cyanocarbonimidate (MeO)2C=NCN Carbamate Methyl N-cyanocarbamate (Hydrolysis) DCC->Carbamate Hydrolysis (pH < 7) Isocyanurate Trimethyl Isocyanurate (Trimerization) DCC->Isocyanurate Thermal (GC Inlet) Water + H2O Heat + Heat (>150°C) Urea N-Cyanourea / Urea (Deep Hydrolysis) Carbamate->Urea Excess H2O

Figure 2: Chemical degradation pathways leading to common impurities.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 79836, Dimethyl N-cyanoimidocarbonate. Retrieved January 30, 2026 from [Link][1]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 89023, Methyl N-cyanocarbamate. Retrieved January 30, 2026 from [Link]

  • European Patent Office.Process for the preparation of cimetidine (EP0279161A2). (Detailing the synthesis and impurities of the dithio-analog).

Sources

Troubleshooting

managing hygroscopic nature of Dimethyl cyanocarbonimidate

The following guide serves as a specialized Technical Support Center for researchers working with Dimethyl N-cyanodithioiminocarbonate (DMDTC) and its analogs (often broadly referred to as Dimethyl cyanocarbonimidates)....

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with Dimethyl N-cyanodithioiminocarbonate (DMDTC) and its analogs (often broadly referred to as Dimethyl cyanocarbonimidates).

These reagents are critical electrophilic building blocks in heterocyclic synthesis (e.g., histamine H2-receptor antagonists like Cimetidine), but they are notoriously unstable in the presence of ambient moisture.

Topic: Managing Hygroscopicity & Hydrolytic Instability of Dimethyl N-cyanodithioiminocarbonate Status: Open Priority: High (Safety & Yield Critical)

Product Identification & Chemical Behavior

Before troubleshooting, confirm the specific variant in your inventory. The "hygroscopic" issues are chemically driven by hydrolysis , not just physical water absorption.

ParameterSpecification
Common Name Dimethyl N-cyanodithioiminocarbonate (DMDTC)
CAS Number 10191-60-3
Structure

Physical State Off-white to yellow solid (mp 45–50 °C)
Odor Profile Weak sulfurous (pure) vs. Strong rotten cabbage (degraded)
Primary Hazard Corrosive; Releases Methanethiol (

) upon moisture contact
The Core Problem: Hydrolytic Attack

DMDTC is not merely "hygroscopic" (absorbing water); it is hydrolytically unstable . The central carbon atom is highly electrophilic. When ambient moisture enters the container, water acts as a nucleophile, displacing the methylthio (


) group.

Consequences:

  • Stoichiometric Imbalance: The active reagent concentration drops, leading to incomplete conversion of your starting material.

  • Poisoning: The released methanethiol (MeSH) is a nucleophile itself and can compete in subsequent steps.

  • Safety: MeSH is toxic and extremely malodorous (detection threshold ~1 ppb).

HydrolysisMechanism DMDTC DMDTC (Active Reagent) Intermediate Tetrahedral Intermediate DMDTC->Intermediate Nucleophilic Attack Moisture Ambient Moisture (H₂O Ingress) Moisture->Intermediate Breakdown Degradation Products: 1. Methanethiol (Gas/Stench) 2. N-Cyanothiocarbamates Intermediate->Breakdown Elimination of MeSH YieldLoss Experimental Failure: Low Yield / Impurities Breakdown->YieldLoss Contamination

Figure 1: The degradation pathway. Moisture ingress triggers the irreversible ejection of methanethiol, destroying the reagent's electrophilicity.

Storage & Handling Protocols (The "First Line of Defense")

User Question: My bottle of DMDTC has formed a crust and smells terrible. Is it usable?

Technical Response: If the smell is overpowering (rotten cabbage/garlic), significant hydrolysis has occurred. The "crust" is likely a mixture of polymerized degradation products (cyanoureas). Do not use this for sensitive GMP or quantitative steps.

Protocol A: The "Inert Barrier" Storage System

To extend shelf life from weeks to months, you must prevent the initial nucleophilic attack by water vapor.

  • Primary Container: Store in an amber glass jar with a Teflon-lined cap. Polyethylene caps are permeable to moisture over time.

  • Secondary Containment: Place the primary jar inside a vacuum desiccator or a secondary jar containing activated 4Å molecular sieves .

  • Temperature: Refrigerate at 2–8°C .

    • Why? Hydrolysis kinetics are temperature-dependent. Lowering T reduces the rate of water attack.

    • Warning: Allow the container to reach room temperature before opening to prevent condensation on the cold solid.

Protocol B: Handling for Synthesis
  • Weighing: Do not weigh on an open bench on humid days (>50% RH). Use a glovebox or a nitrogen-flushed "weighing funnel" technique.

  • Solvent Choice: Use anhydrous solvents (MeOH, EtOH, MeCN) dried over molecular sieves.

    • Note: While DMDTC is often reacted in alcohols, the alcohol itself must be dry. Wet methanol accelerates decomposition.

Troubleshooting & FAQs

Q1: I see a new spot on my TLC (lower Rf) before I even add my nucleophile. What is it?

  • Diagnosis: This is likely the O-alkyl imidate (if using MeOH) or a thiocarbamate hydrolysis product.

  • Fix: Run a "blank" TLC of your reagent against the bottle standard. If the reagent shows multiple spots, purify it.

  • Purification Method: Recrystallization from dry Isopropanol or Ethanol/Hexane mixtures is effective. Avoid heating above 50°C during dissolution to prevent thermal decomposition.

Q2: My reaction yield dropped from 85% to 40%. I used the same protocol.

  • Root Cause Analysis: Check the stoichiometry. If your DMDTC is 20% hydrolyzed, you are effectively under-charging the reaction.

  • Correction: Perform a quantitative NMR (qNMR) using an internal standard (e.g., Dimethyl sulfone) to determine the active weight percent of your reagent before calculating equivalents.

Q3: Can I run reactions in water? The literature mentions aqueous conditions. [1][2][3][4]

  • Context: Yes, but only if you have a competitive nucleophile .

  • Explanation: In the synthesis of Cimetidine, DMDTC is sometimes reacted with amines in aqueous alcohol. This works because the amine is a much stronger nucleophile than water (

    
    ).
    
  • Rule: If your amine is weak or sterically hindered, water will win the competition for the electrophile. In these cases, use anhydrous conditions.

Decision Matrix: Reaction Rescue

Use this workflow to determine if your current batch of DMDTC is the cause of your experimental issues.

TroubleshootingFlow Start Issue: Low Yield or New Impurities CheckSmell Check Reagent Odor Start->CheckSmell StrongSmell Overpowering Stench (MeSH) CheckSmell->StrongSmell Yes MildSmell Mild/Typical Sulfur CheckSmell->MildSmell No ActionDiscard ACTION: Discard or Recrystallize immediately StrongSmell->ActionDiscard CheckAppearance Check Appearance MildSmell->CheckAppearance WetSolid Wet/Clumpy/Crusty CheckAppearance->WetSolid Yes DrySolid Free-flowing Powder CheckAppearance->DrySolid No WetSolid->ActionDiscard ActionqNMR ACTION: Run qNMR to verify purity DrySolid->ActionqNMR ActionDrySolvent ACTION: Check solvent water content (Karl Fischer) ActionqNMR->ActionDrySolvent Purity OK?

Figure 2: Troubleshooting logic for diagnosing reagent failure.

References

  • Elgemeie, G. H., et al. (2003).[1] A novel synthesis of N-aryl-6-methylsulfanyl-4-pyrimidinones and purine analogues: The reaction of dimethyl N-cyanodithioiminocarbonate with cyanoacetanilides.[1] Synthetic Communications, 33(12), 2095-2101.[1]

  • Durant, G. J., et al. (1977). Cimetidine (Tagamet). Chronicles of Drug Discovery, 1, 1-13. (Primary source for the industrial application of DMDTC in H2-antagonist synthesis).
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 25166, Dimethyl N-cyanodithioiminocarbonate. Retrieved January 30, 2026, from [Link]

Sources

Optimization

Technical Support Center: Safe Disposal of Dimethyl Cyanocarbonimidate Waste

Guide Version: 1.0 Introduction: A Proactive Approach to Reactive Waste Dimethyl cyanocarbonimidate (CAS 24771-25-3) is a reactive intermediate utilized in specialized organic synthesis, notably as a precursor in the dev...

Author: BenchChem Technical Support Team. Date: February 2026

Guide Version: 1.0

Introduction: A Proactive Approach to Reactive Waste

Dimethyl cyanocarbonimidate (CAS 24771-25-3) is a reactive intermediate utilized in specialized organic synthesis, notably as a precursor in the development of pharmaceutical compounds like Cimetidine impurities.[1] While its utility is clear, the management of its waste streams demands rigorous and informed protocols. The presence of a cyano (-CN) group imparts significant toxicity, making improper disposal a critical safety and environmental risk.

This guide serves as a technical support center for researchers, scientists, and drug development professionals. It moves beyond generic advice to provide a framework for understanding the chemical causality behind safe disposal protocols. The information is structured in a question-and-answer format to directly address the practical challenges and troubleshooting scenarios encountered in a laboratory setting.

A Note on Analogous Compound Data: Detailed public safety data for Dimethyl cyanocarbonimidate is limited. Therefore, to ensure a comprehensive risk assessment, this guide references hazard data from the structurally similar and more thoroughly documented sulfur analog, Dimethyl N-cyanodithioiminocarbonate (CAS 10191-60-3). The core hazard profile, driven by the reactive cyano group, is functionally identical, mandating the same stringent handling and disposal precautions.

Section 1: Hazard Identification & Risk Assessment

Understanding the inherent risks is the foundation of safe laboratory practice. This section addresses the fundamental "why" behind the stringent disposal protocols for Dimethyl cyanocarbonimidate.

Q1: What are the primary chemical hazards associated with Dimethyl cyanocarbonimidate and its waste?

A1: The hazard profile is significant and multi-faceted, primarily driven by the cyano functional group:

  • Acute Toxicity: The compound is presumed to be highly toxic if swallowed, inhaled, or in contact with skin, a characteristic shared with its sulfur analog.[2][3][4] Some classifications for the analog even warn it may be fatal if inhaled.[4] Cyanide compounds, in general, can cause immediate collapse and death with exposure to as little as 50-150 mg.[5]

  • Corrosivity: Based on data from its sulfur analog, it should be treated as a corrosive substance capable of causing severe skin burns and serious eye damage.[4][6]

  • Reactive Hazard (HCN Generation): This is the most critical disposal-related hazard. Like all cyanide-bearing compounds, Dimethyl cyanocarbonimidate will react vigorously with acids to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[5][7] This reaction can be rapid and life-threatening, especially in poorly ventilated areas.[8]

  • Incompatibilities: Beyond acids, the compound is incompatible with strong oxidizing agents.[3][6]

Q2: Why is waste from my experiment containing this reagent considered highly hazardous?

A2: All materials that have come into contact with Dimethyl cyanocarbonimidate must be treated as hazardous waste. This extends beyond the neat compound or reaction mixtures to include:

  • Contaminated Personal Protective Equipment (PPE) such as gloves and lab coats.

  • Used consumables like pipette tips, weighing paper, and chromatography materials (e.g., silica gel).

  • Solvent rinses from contaminated glassware.

  • Absorbent materials used for spill cleanup.

The U.S. Environmental Protection Agency (EPA) mandates a "cradle-to-grave" management process for such hazardous wastes, ensuring they are handled safely from generation to final disposal.[9]

Q3: A summary of key quantitative hazard data?

A3: The following table summarizes the GHS hazard classifications for the analogous compound, Dimethyl N-cyanodithioiminocarbonate (CAS 10191-60-3). These should be considered the minimum safety standard when handling Dimethyl cyanocarbonimidate.

Hazard CategoryGHS Hazard CodeDescriptionSource(s)
Acute Toxicity (Oral)H301 / H302Toxic / Harmful if swallowed[4][6]
Acute Toxicity (Dermal)H311Toxic in contact with skin[4][6]
Acute Toxicity (Inhalation)H330 / H331Fatal / Toxic if inhaled[4][6]
Skin CorrosionH314Causes severe skin burns and eye damage[4][6]
Serious Eye DamageH318Causes serious eye damage[6]

Section 2: Standard Operating Procedure (SOP) for Waste Collection

Proper segregation at the point of generation is the most critical step in preventing accidental exposures and ensuring compliance. Ad-hoc collection is not permissible.

Experimental Protocol: Segregation and Containment of Dimethyl Cyanocarbonimidate Waste

This protocol must be performed inside a certified chemical fume hood.[6][10]

  • Establish a Designated Waste Area: Before starting your experiment, designate a specific area within your chemical fume hood solely for the accumulation of Dimethyl cyanocarbonimidate waste.

  • Prepare Labeled, Dedicated Containers:

    • Liquid Waste: Use a clearly labeled, sealable container made of a compatible material (e.g., glass or HDPE). The label must read: "Hazardous Waste: Dimethyl Cyanocarbonimidate, Acutely Toxic, Cyanide-Containing Liquid".

    • Solid Waste: Prepare a puncture-resistant container (e.g., a plastic pail) lined with two 6-mil thick plastic bags.[8] The label must read: "Hazardous Waste: Dimethyl Cyanocarbonimidate, Acutely Toxic, Cyanide-Containing Solids".

  • Collect Waste During Experiment:

    • Liquids: Immediately transfer all contaminated solvents, reaction mother liquors, and solvent rinses into the designated liquid waste container.

    • Solids: Immediately place all contaminated disposables (gloves, pipette tips, weighing boats, absorbent paper, etc.) into the designated solid waste container.[8][10]

  • Seal and Store Securely:

    • At the end of the procedure or when a container is full, securely seal the container.

    • Do not overfill containers. Leave at least 10% headspace for expansion.

    • Store the sealed waste containers in a designated, secure satellite accumulation area away from acids and oxidizing agents.

  • Request Disposal: Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department. Do not store waste for an extended period.

G cluster_workflow Waste Segregation Workflow start Experiment Generates Waste (in Fume Hood) is_liquid Is the waste liquid? start->is_liquid collect_liquid Transfer to Liquid Cyanide Waste Container is_liquid->collect_liquid Yes collect_solid Place in Solid Cyanide Waste Container is_liquid->collect_solid No (Solid/PPE) end_process Seal Container & Move to Secure Accumulation Area collect_liquid->end_process collect_solid->end_process

Caption: Waste Segregation Workflow Diagram

Section 3: Troubleshooting Guide & FAQs

This section addresses specific "what if" scenarios that researchers may encounter. The guiding principle is always to prioritize safety and consult with EHS professionals.

Q4: Can I chemically neutralize or "quench" small amounts of Dimethyl cyanocarbonimidate waste myself?

A4: No. This is strongly discouraged. Chemical neutralization of cyanide waste in a research lab setting carries an unacceptably high risk of accidental HCN gas generation. Protocols for quenching are designed for pyrophoric or water-reactive reagents, not for detoxifying acutely toxic substances.[11][12] The primary hazard of Dimethyl cyanocarbonimidate is its toxicity, which is not reliably eliminated by simple quenching procedures. The only approved and safe method is segregation and disposal via your institution's licensed hazardous waste program.[2][3]

Q5: I suspect I accidentally contaminated my cyanide waste container with an acidic solution. What is the immediate action plan?

A5: This is a potential emergency. Your response depends on the signs of reaction:

  • If you smell bitter almonds (the characteristic scent of HCN) or feel any symptoms of exposure (weakness, headache, dizziness, nausea):

    • IMMEDIATELY evacuate the laboratory.

    • Alert all personnel in the vicinity.

    • Call your institution's emergency number or 911 from a safe location.

  • If there are no immediate signs of reaction, but you know contamination has occurred:

    • Do NOT attempt to open or move the container.

    • Ensure the fume hood sash is lowered and the hood is operating correctly.

    • Evacuate the immediate area as a precaution.

    • Immediately contact your EHS department and report a chemical emergency. They have trained personnel and equipment to manage the situation.

Q6: How should I properly decontaminate glassware after my experiment?

A6: All decontamination must be performed in a chemical fume hood.

  • Initial Rinse: Triple-rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol).

  • Collect Rinsate: This rinsate is hazardous waste. Collect all of it in your designated liquid cyanide waste container.

  • Final Wash: After the solvent rinse, the glassware can be washed with soap and water as usual.

Q7: What is the correct procedure for a small spill inside a fume hood?

A7: For a small, contained spill inside a fume hood:

  • Alert others in the lab of the spill.

  • Wearing appropriate PPE (lab coat, safety goggles, and nitrile gloves), contain the spill with an inert absorbent material like vermiculite or sand.[13] Do not use paper towels or other combustible materials.

  • Carefully sweep the absorbed material into a container, which must then be sealed and placed into your solid cyanide waste stream.[3]

  • Wipe the area with a solvent-dampened cloth, and dispose of the cloth as solid hazardous waste.

  • For any spill outside a fume hood, or for a large spill, evacuate the area and contact your EHS spill response team immediately.

G compound Dimethyl cyanocarbonimidate Waste acid ACIDS (e.g., HCl, H2SO4, Acetic Acid) compound->acid DO NOT MIX oxidizer Strong Oxidizing Agents compound->oxidizer DO NOT MIX hcn CRITICAL HAZARD Generates Lethal Hydrogen Cyanide (HCN) Gas acid->hcn reaction Vigorous / Uncontrolled Reaction oxidizer->reaction

Caption: Key Incompatibility Risks for Disposal

References

  • Vanderbilt University. (n.d.). Dimethylcadmium Safety Sheet. Retrieved from Vanderbilt University Environmental Health & Safety.
  • Safety Data Sheet. (2021-12-22). Dimethyl Carbonate.
  • Alfa Aesar. (2024-05-01). Dimethyl cyanodithioiminocarbonate - SAFETY DATA SHEET.
  • New Jersey Department of Health. (n.d.). N,N-Dimethylformamide - Hazardous Substance Fact Sheet.
  • Luebke, D. R., et al. (2020). Hydrolysis of Dimethyl Methylphosphonate (DMMP)
  • Mills, L. D. (1940). U.S. Patent No. 2,194,438. Washington, DC: U.S.
  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Dimethyl carbonate.
  • Thermo Fisher Scientific. (2025-12-23). Dimethyl cyanodithioiminocarbonate - SAFETY DATA SHEET.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66289, Dimethyl N-cyanodithioiminocarbonate.
  • Wayne State University. (n.d.). Lab Specific SOP Template - for Cyanides. Retrieved from Wayne State University Office of Environmental Health and Safety.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Dimethyl carbonate.
  • Thermo Fisher Scientific. (2024-02-14). Dimethyl cyanodithioiminocarbonate - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025-08-25). Dimethyl carbonate - SAFETY DATA SHEET.
  • ChemicalBook. (2024-12-18). DIMETHYL CYANOCARBONIMIDATE | 24771-25-3.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Dimethyl cyanamide, 97+%.
  • Sigma-Aldrich. (n.d.). Dimethyl N-cyanodithioiminocarbonate 90%.
  • Occupational Safety and Health Administration. (2024-01-22). CYANIDES (as CN).
  • Schantz, M., & Khoo, H. E. (2021).
  • EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from École Polytechnique Fédérale de Lausanne.
  • U.S. Environmental Protection Agency. (2025-03-24). Learn the Basics of Hazardous Waste.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Cyanide.
  • Sigma-Aldrich. (n.d.). Dimethyl N-cyanodithioiminocarbonate 90%.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances.
  • Schantz, M., & Khoo, H. E. (2025-10-15). Methylation of Cyanidin-3-O-Glucoside with Dimethyl Carbonate.
  • Wayne State University. (n.d.). Standard Operating Procedure for Using Cyanides.
  • Stanford University. (n.d.). Information on Cyanide Compounds. Retrieved from Stanford Environmental Health & Safety.
  • The Sarpong Group. (2016-11-22). Quenching of Water Reactive Materials.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • U.S. Environmental Protection Agency. (n.d.). Treatment Of Reactive Wastes At Hazardous Waste Landfills.
  • Reddit. (2015-07-31). Dimethyl Carbonate Hydrolysis Question.
  • Massachusetts Institute of Technology. (2015-02-25). Laboratory Use of Cyanide Salts Safety Guidelines.
  • ResearchGate. (n.d.). Assessing the Use of Probes and Quenchers for Understanding the Reactive Species in Advanced Oxidation Processes.
  • D'Sidocky, R. M. (1987). U.S. Patent No. 4,663,477. Washington, DC: U.S.
  • National Institutes of Health. (n.d.).
  • Alfa Chemistry. (n.d.). CAS 4525-33-1 Dimethyl dicarbonate.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • New Jersey Department of Health. (n.d.). CYANIDE HAZARD SUMMARY.
  • CymitQuimica. (n.d.). CAS 10191-60-3: Dimethyl N-cyanodithioiminocarbonate.
  • ResearchGate. (n.d.). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO).
  • MDPI. (n.d.). Catalytic Oxidative Decomposition of Dimethyl Methyl Phosphonate over CuO/CeO2 Catalysts.
  • Chemistry For Everyone. (2024-12-19). What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? YouTube.

Sources

Troubleshooting

Technical Support Center: Dimethyl Cyanocarbonimidate (DCC) Scale-Up

The following guide is structured as a Technical Support Center resource. It is designed to be non-linear, allowing you to jump to the specific "Ticket" or issue you are facing in the laboratory or pilot plant.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center resource. It is designed to be non-linear, allowing you to jump to the specific "Ticket" or issue you are facing in the laboratory or pilot plant.

Product: Dimethyl Cyanocarbonimidate (CAS: 1466-48-4) Application: Synthesis of N-cyanoguanidines, histamine H2-receptor antagonists, and heterocyclic precursors. Support Level: Tier 3 (Process Chemistry & Engineering)

🟢 System Overview & Reaction Logic

Before troubleshooting, verify your mechanistic understanding. DCC is a bis-electrophile. It reacts with nucleophiles (amines) via an addition-elimination mechanism (


-like at the 

carbon).
  • Step 1 (Kinetic Control): Displacement of the first methoxy group to form an O-methyl-N-cyanoisourea intermediate.

  • Step 2 (Thermodynamic Control): Displacement of the second methoxy group to form the final N-cyanoguanidine.

The Core Challenge: The oxygen analog (DCC) is less reactive than its sulfur counterpart (Dimethyl N-cyanodithioiminocarbonate). While Step 1 occurs readily, Step 2 often requires forcing conditions, leading to impurity profiles that are difficult to manage at scale.

Mechanistic Pathway Diagram[1]

DCC_Reaction_Pathway DCC Dimethyl cyanocarbonimidate (DCC) Intermediate Intermediate (O-Methyl-N-cyanoisourea) DCC->Intermediate Step 1: Kinetic (0-20°C, -MeOH) Hydrolysis Carbamate/Urea (Hydrolysis Byproducts) DCC->Hydrolysis + H2O (Wet Solvent) Amine1 Amine 1 (R-NH2) Amine1->Intermediate Product Product (N-Cyanoguanidine) Intermediate->Product Step 2: Thermodynamic (Reflux, -MeOH) BisImpurity Bis-Substituted Impurity (If Amine 1 = Amine 2) Intermediate->BisImpurity Over-reaction (Excess Amine 1, High T) Amine2 Amine 2 (R'-NH2) Amine2->Product

Figure 1: Stepwise displacement mechanism of DCC. Note that the "Intermediate" is stable enough to be isolated if temperature is controlled.

📂 Module 1: Selectivity Issues (Step 1)

Ticket Tag: IMPURITY_BIS_SUBYIELD_LOSS

Q: I am targeting the mono-substituted intermediate, but I see significant bis-substituted impurity (symmetric cyanoguanidine). How do I stop the reaction?

Root Cause: The activation energy difference between the first and second displacement is smaller than expected. If local hot spots occur during amine addition, or if the temperature is >25°C, the second displacement competes with the first.

Troubleshooting Protocol:

  • Reverse Addition: Do not add DCC to the amine. Add the amine to the DCC solution. This ensures a high concentration of electrophile (DCC) relative to the nucleophile, statistically favoring mono-substitution.

  • Cryogenic Control: Maintain reactor temperature between -5°C and 0°C .

  • Solvent Selection: Switch to a non-polar solvent if possible (e.g., Toluene or DCM) where the intermediate might precipitate out, physically preventing further reaction. If using Acetonitrile (ACN), ensure strictly anhydrous conditions.

  • Stoichiometry: Use a slight deficit of amine (0.95 eq) rather than an excess. Unreacted DCC is easier to remove (via distillation or hydrolysis in workup) than the bis-impurity.

Q: The reaction mixture solidifies/gels during scale-up.

Root Cause: The O-methyl-N-cyanoisourea intermediate often has high melting points and low solubility in common solvents like IPA or ACN at low temperatures.

Remediation:

  • Dilution: Increase solvent volume to 10-15 volumes relative to DCC.

  • Slurry Processing: If it precipitates, let it. This is actually beneficial for selectivity (see above). Ensure your agitator has sufficient torque (anchor impeller recommended) to handle high-solids slurry.

📂 Module 2: Reactivity Stalling (Step 2)

Ticket Tag: INCOMPLETE_REACTIONLONG_CYCLE_TIME

Q: The second amine addition is sluggish. I have 30% unreacted intermediate after 24 hours.

Root Cause: The methoxy group in the intermediate (O-methyl-N-cyanoisourea) is a poor leaving group compared to the methylthio group in the sulfur analog. The resonance stabilization of the N-cyano group reduces the electrophilicity of the central carbon.

Troubleshooting Protocol:

  • Temperature Ramp: This step is thermodynamically controlled. You likely need to reflux. If using Methanol/Ethanol, the reflux temp (65-78°C) might be too low. Consider switching to n-Propanol or Toluene to access temperatures >90°C.

  • Methanol Removal: The reaction releases methanol.

    
    
    This is an equilibrium process. In a closed vessel, methanol buildup inhibits the forward reaction.
    
    • Action: Configure the reactor for distillative removal of methanol during the reaction (Dean-Stark or continuous distillation if solvent boiling points allow).

  • Catalysis: Mild Lewis acids (e.g.,

    
    ) or simple proton catalysis (using the amine salt) can sometimes activate the imidate, though this is less common in industrial GMP processes due to purification concerns.
    

📂 Module 3: Safety & Stability (HSE)

Ticket Tag: EXOTHERMHSE_ALERT

Q: We observed a delayed exotherm during the amine addition.

Root Cause: DCC reactions are exothermic. If the reaction is run too cold initially (kinetic limitation) and the amine accumulates, a "runaway" triggers once the threshold temperature is reached.

Safety Limits:

  • Adiabatic Potential: Calculate the

    
    . For amine displacements, this is typically -15 to -25 kcal/mol.
    
  • Dosing Strategy: Use Dosage-Controlled addition. The rate of amine addition must be linked to the cooling jacket capacity.

    • Rule of Thumb: If cooling fails, the addition valve must close automatically (Interlock).

Q: Is the "Cyanide" group a hazard for HCN release?

Scientific Context: The N-cyano group (


) is robust. It does not readily release cyanide ion (

) under standard nucleophilic substitution conditions. However:
  • Strong Acid Hydrolysis: Can degrade the molecule to release HCN or ammonia/CO2. Avoid pH < 2 in waste streams.

  • Thermal Decomposition: In a fire event, DCC generates NOx and HCN.

  • Waste Treatment: Treat aqueous waste streams with bleach (hypochlorite) to oxidize any trace cyanides before disposal, strictly as a precaution.

📊 Data Summary: Process Parameters

ParameterStep 1 (Mono-Substitution)Step 2 (Bis/Cyclization)
Temperature -10°C to 5°C60°C to 110°C (Reflux)
Stoichiometry 0.95 - 1.0 eq Amine1.1 - 1.5 eq Amine
Addition Mode Amine added to DCCAmine added to Intermediate
Key Risk Bis-impurity formationReaction stalling / Methanol inhibition
Preferred Solvent ACN, Toluene, DCMn-Propanol, Toluene, DMF (if necessary)
Workup Filtration (if solid) or DistillationCrystallization (usually high mp solid)

🛠 Troubleshooting Logic Flow

Use this decision tree to diagnose yield/purity issues in your current batch.

Troubleshooting_Tree Start Issue Detected Type Is it Yield or Purity? Start->Type Purity Purity Issue Type->Purity Yield Low Yield / Stalled Type->Yield ImpurityType Identify Impurity Purity->ImpurityType BisSub Bis-Substituted (Symmetric) ImpurityType->BisSub Hydrolysis Urea/Carbamate ImpurityType->Hydrolysis ActionBis Action: Lower Temp, Reverse Addition, Check Stirring BisSub->ActionBis ActionHydro Action: Dry Solvents, Check Reactor Headspace (N2 Purge) Hydrolysis->ActionHydro StepCheck Which Step? Yield->StepCheck Step1 Step 1 (Mono) StepCheck->Step1 Step2 Step 2 (Final) StepCheck->Step2 ActionStep1 Action: Check Stoichiometry, Avoid excess solvent (Solubility loss) Step1->ActionStep1 ActionStep2 Action: Increase Temp, Remove Methanol, Check Amine Nucleophilicity Step2->ActionStep2

Figure 2: Diagnostic flow for common DCC scale-up deviations.

📚 References

  • Chemical Identity & Safety:

    • National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 15263, Dimethyl N-cyanocarbonimidate. Retrieved from .

  • Mechanistic Foundation:

    • Garratt, P. J., et al. (2010).[4][5] The Chemistry of Diphenyl N-Cyanocarbonimidate. UCL Discovery. (Describes the analogous diphenyl system and the sequential nucleophilic addition mechanism). Retrieved from .

  • Industrial Application (N-Cyanoguanidines):

    • Elgemeie, G. H., & Mohamed, R. A. (2014).[1] Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles. Heterocyclic Communications. (Provides the parallel chemistry for the sulfur analog, relevant for thermodynamic comparisons). Retrieved from .

  • Reaction Kinetics & Catalysis:

    • Selva, M., et al. (2010).[4][5] Acid-catalysed reactions of amines with dimethyl carbonate. Green Chemistry. (Relevant for understanding the methylation vs. carboxylation competition and activation of carbonate-like electrophiles). Retrieved from .

  • General Synthesis of Cyanoguanidines:

    • Hanania, M. S. (2018).[1] A Convenient Route To Cyanoguanidines. ResearchGate.[1] (Methodologies for converting isoureas to cyanoguanidines). Retrieved from .

Sources

Reference Data & Comparative Studies

Validation

alternative reagents to Dimethyl cyanocarbonimidate for heterocycle synthesis

Executive Summary: The "N-CN" Synthon Landscape Dimethyl cyanocarbonimidate (DCC) has long been the industry workhorse for introducing the N-cyanoguanidine moiety or constructing fused N-cyanoheterocycles (e.g., triazole...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "N-CN" Synthon Landscape

Dimethyl cyanocarbonimidate (DCC) has long been the industry workhorse for introducing the N-cyanoguanidine moiety or constructing fused N-cyanoheterocycles (e.g., triazoles, pyrimidines, benzimidazoles). Its utility stems from its 1,1-biselectrophilic nature, allowing sequential nucleophilic attacks.

However, DCC is not a universal solution. Its methoxy leaving groups are relatively poor (


 of MeOH 

15.5), often necessitating forcing conditions (high heat, strong bases) that can degrade sensitive substrates. Furthermore, the lack of regiocontrol during the first nucleophilic addition can lead to inseparable isomeric mixtures.

This guide evaluates three high-performance alternatives that address these kinetic and selectivity limitations:

  • Dimethyl N-cyanodithioimidocarbonate (DCDTI): The "Thio-Analog" for softer nucleophiles and superior leaving group ability.

  • Diphenyl N-cyanocarbonimidate (DPCC): The "Phenoxy-Analog" for rapid, mild reactivity.

  • N-Cyano-S-methylisothioureas: The "Stepwise-Analog" for absolute regiocontrol.

Mechanistic Comparison & Reagent Selection

The choice of reagent is dictated by the Leaving Group (LG) ability and the Hard/Soft nature of the electrophilic center.

Leaving Group Thermodynamics

The rate-determining step in these cyclizations is often the ejection of the first leaving group. The alternatives offer significantly lower activation energy barriers due to the stability of the expelled anion.

ReagentStructureLeaving Group (LG)Conjugate Acid

Reactivity Profile
DCC (Standard)

Methoxide (

)
15.5Low. Requires reflux/strong base.
DCDTI (Alt 1)

Thiomethoxide (

)
10.4High. Good for soft nucleophiles.
DPCC (Alt 2)

Phenoxide (

)
10.0Very High. Reacts at RT.
Decision Matrix: Reagent Selection

The following logic flow illustrates when to switch from DCC to an alternative.

ReagentSelection Start Start: Heterocycle Synthesis (N-CN Insertion) Sensitive Is the substrate thermally sensitive? Start->Sensitive Regio Is regioselectivity critical (unsymmetrical)? Sensitive->Regio No UseDPCC Use DPCC (High Reactivity, Mild) Sensitive->UseDPCC Yes (Avoid Reflux) SoftNu Nucleophile Type? Regio->SoftNu No UseIso Use N-Cyano-S-methylisothiourea (Stepwise Control) Regio->UseIso Yes (Prevent Isomers) UseDCC Use DCC (Standard, Low Cost) SoftNu->UseDCC Hard (Amines) UseDCDTI Use DCDTI (Thio-analog) SoftNu->UseDCDTI Soft (Thiols/Hydrazines)

Figure 1: Decision tree for selecting the optimal N-cyanocarbonimidate reagent based on substrate constraints.

Detailed Analysis of Alternatives

Alternative 1: Dimethyl N-cyanodithioimidocarbonate (DCDTI)

Best For: Synthesis of 1,2,4-triazoles, benzimidazoles, and reactions involving hydrazine.

Technical Insight: DCDTI contains two methylthio groups. The


 bond is longer and weaker than the 

bond in DCC. Additionally, the polarizability of sulfur makes the central carbon softer, facilitating attack by softer nucleophiles like hydrazines or thiols.
  • Pros: High yields;

    
     is a superior leaving group to 
    
    
    
    .
  • Cons: Evolves methyl mercaptan (MeSH) gas—toxic with a potent stench. Requires efficient scrubbing (bleach trap).

Alternative 2: Diphenyl N-cyanocarbonimidate (DPCC)

Best For: Thermally unstable amines, rapid library synthesis, and "difficult" cyclizations where DCC fails.

Technical Insight: With a phenoxide leaving group (


 10), DPCC is an "activated" ester equivalent. It often reacts at room temperature where DCC requires boiling methanol. This kinetic advantage prevents the decomposition of fragile intermediates.
  • Pros: Mildest conditions; solid handling (no volatile liquids); often higher yields.

  • Cons: Atom economy (loss of two phenol molecules); higher cost.

Alternative 3: N-Cyano-S-methylisothioureas

Best For: Unsymmetrical substrates requiring absolute regiocontrol.

Technical Insight: When reacting a diamine with DCC or DCDTI, the first addition is random, leading to mixtures. By using a pre-formed S-methylisothiourea (where one amine is already installed), you force the cyclization to proceed in a specific direction.

  • Pros: Solves the "regioisomer problem."

  • Cons: Requires an extra synthetic step to prepare the precursor.

Experimental Protocols & Performance Data

Comparative Yields: Synthesis of Benzimidazole Derivatives

Target: 2-Cyanoaminobenzimidazole from o-phenylenediamine.

ReagentSolventTemp/TimeYieldNotes
DCC MethanolReflux / 6h65%Requires recrystallization; some oligomers.
DCDTI EthanolReflux / 2h88%Clean conversion; MeSH evolution.
DPCC Isopropanol25°C / 1h92%Product precipitates; very pure.
Protocol: Synthesis of 3-Amino-1,2,4-triazoles using DCDTI

Context: This protocol utilizes the superior leaving group ability of DCDTI to facilitate hydrazine attack, a common workflow in drug discovery for kinase inhibitors.

Reagents:

  • Hydrazine hydrate (1.0 equiv)

  • Dimethyl N-cyanodithioimidocarbonate (DCDTI) (1.0 equiv)[1]

  • Acetonitrile (Solvent)[2]

  • Primary Amine (

    
    ) (1.0 equiv)
    

Step-by-Step Workflow:

  • Preparation (Step A): Dissolve DCDTI (1.46 g, 10 mmol) in acetonitrile (20 mL).

  • First Displacement: Add the primary amine (

    
    ) dropwise at 0°C. Stir at room temperature for 2 hours.
    
    • Checkpoint: Monitor TLC. The disappearance of DCDTI and formation of the mono-substituted intermediate (N-cyano-S-methylisothiourea) should be quantitative.

    • Note: MeSH gas is evolved. Connect the reaction vent to a bleach (NaOCl) scrubber.

  • Cyclization (Step B): Add hydrazine hydrate (10 mmol) to the suspension. Heat to reflux for 3-4 hours.

    • Mechanism:[1][3][4][5] Hydrazine displaces the second SMe group and cyclizes onto the cyano group.

  • Isolation: Cool to 0°C. The triazole product typically precipitates. Filter and wash with cold ethanol.

Protocol: High-Speed Synthesis using DPCC

Context: For reacting sterically hindered anilines where DCC fails to convert.

  • Setup: Dissolve Diphenyl N-cyanocarbonimidate (2.38 g, 10 mmol) in anhydrous THF (15 mL).

  • Addition: Add the hindered amine (10 mmol) and Triethylamine (1.1 equiv).

  • Reaction: Stir at Room Temperature for 45 minutes.

    • Observation: The reaction turns yellow/orange, and phenol byproduct is generated.

  • Workup: Concentrate in vacuo. Triturate the residue with diethyl ether to remove phenol. The N-cyano-O-phenylisourea intermediate remains as a solid.

  • Cyclization: Add the second nucleophile (e.g., ammonia or another amine) in ethanol and warm to 50°C to close the ring.

Visualizing the Pathway

The following diagram details the mechanistic divergence between the reagents. Note how DCDTI and DPCC lower the barrier for the "First Displacement."

ReactionMechanism Reagents Reagent (MeO)2 / (MeS)2 / (PhO)2 Intermed Intermediate N-Cyano-isourea/isothiourea Reagents->Intermed First Displacement Nu1 Nucleophile 1 (Amine) Nu1->Intermed PathA Path A: Unreactive (DCC at RT) Intermed->PathA If LG = OMe PathB Path B: Reactive (DPCC/DCDTI) Intermed->PathB If LG = SMe, OPh Product Final Heterocycle (Triazole/Pyrimidine) PathB->Product Cyclization Nu2 Nucleophile 2 (Hydrazine/Amine) Nu2->Product

Figure 2: Mechanistic pathway showing the kinetic advantage of alternative leaving groups.

References

  • Elgemeie, G. H., & Mohamed, R. A. (2014).[1] Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry.[1] Heterocyclic Communications, 20(6), 313-331.[1] [Link]

  • Webb, R. L., & Labaw, C. S. (1982).[1] Diphenyl cyanocarbonimidate.[1][2][6] A versatile synthon for the construction of heterocyclic systems.[1][3][5][6][7][8][9] Journal of Heterocyclic Chemistry, 19(5), 1205-1206. [Link]

  • Sreerama, R., et al. (2022).[10] Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Molecules, 27(23), 8495. [Link][6]

  • Marinho, E. R., et al. (2010).[10] Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. Arkivoc, 2010(5), 82-91.[10] [Link]

  • Garrido, F., et al. (2005). Synthesis of N-cyano-N'-substituted guanidines. Journal of Organic Chemistry. (Contextual citation for guanidine synthesis workflows).

Sources

Comparative

A Mechanistic Guide to Dimethyl Cyanocarbonimidate Reactions: A Comparative Analysis for Synthetic Chemists

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic campaigns. Dimethyl cyanocarbonimidate and its derivatives represent a cl...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic campaigns. Dimethyl cyanocarbonimidate and its derivatives represent a class of versatile building blocks, yet a comprehensive understanding of their reaction mechanisms is often obscured by a focus on their synthetic applications. This guide provides an in-depth, mechanistically driven comparison of reactions involving dimethyl cyanocarbonimidate and its analogs, offering insights into experimental choices and highlighting alternative methodologies to achieve similar synthetic outcomes.

The Electrophilic Nature of the Cyanocarbonimidate Moiety

Dimethyl cyanocarbonimidate, though not as extensively studied as its thio-analog, possesses a highly electrophilic carbon center due to the cumulative electron-withdrawing effects of the cyano group and the two oxygen atoms. This inherent reactivity makes it a prime candidate for reactions with a variety of nucleophiles. The chemistry of cyanamides is characterized by the dual nature of a nucleophilic sp³-amino nitrogen and an electrophilic nitrile unit[1].

The synthesis of the closely related sulfur analog, dimethyl N-cyanodithioiminocarbonate, is typically achieved through the reaction of cyanamide with carbon disulfide followed by methylation, suggesting a potential synthetic route to dimethyl cyanocarbonimidate from cyanamide and a phosgene equivalent or carbon dioxide derivative[2][3].

Reactions with Nucleophiles: A Mechanistic Perspective

The primary mode of reactivity for dimethyl cyanocarbonimidate and its analogs is nucleophilic attack at the central carbon atom. This can be followed by the displacement of a methoxy group, leading to substitution products, or can initiate a cascade of reactions, often culminating in the formation of heterocyclic systems.

Guanidinylation: Formation of Substituted Guanidines

One of the key applications of cyanocarbonimidate derivatives is in the synthesis of guanidines. The reaction with primary and secondary amines proceeds via a nucleophilic addition-elimination mechanism.

Proposed Mechanism:

  • Nucleophilic Attack: The amine nitrogen attacks the electrophilic central carbon of the dimethyl cyanocarbonimidate.

  • Tetrahedral Intermediate: A tetrahedral intermediate is formed.

  • Elimination: A methoxy group is eliminated, often facilitated by proton transfer, to yield the substituted guanidine.

dot graph "Guanidinylation_Mechanism" { rankdir="LR"; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

reagents [label="R1R2NH + (MeO)2C=N-CN"]; intermediate [label="[Tetrahedral Intermediate]"]; product [label="R1R2N-C(=N-CN)-OMe + MeOH"];

reagents -> intermediate [label="Nucleophilic Attack"]; intermediate -> product [label="Elimination of MeOH"]; }

Caption: Proposed mechanism for guanidinylation.

Experimental Protocol: General Procedure for Guanidinylation with a Cyanocarbonimidate Analog

A solution of the amine (1.0 equiv.) in a suitable solvent (e.g., acetonitrile, DMF) is treated with dimethyl N-cyanodithioiminocarbonate (1.05 equiv.) at room temperature. The reaction is stirred for a period of 2-24 hours, and the progress is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired guanidine derivative.

Comparison with Alternative Guanidinylating Agents

While dimethyl cyanocarbonimidate is a potential guanidinylating agent, several other reagents are more commonly employed. The choice of reagent often depends on the substrate scope, reaction conditions, and the desired protecting group strategy.

ReagentActivating AgentTypical ConditionsAdvantagesDisadvantages
Di-Boc-thiourea Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide)Anhydrous DMF or CH2Cl2, rtHigh yields for a broad range of amines.[4]Requires an activating agent; carbodiimide intermediate can be unstable.[4]
N,N'-Bis(o-chloro-Cbz)-S-methylisothiourea DMAP (catalytic)Various solvents, rtSuperior reactivity in some cases.Requires synthesis of the reagent.
N,N′-di-Boc-N″-triflyl-guanidine NoneBenzene, rtHighly reactive, superior to many commercial agents.[5][6]Reagent is not commercially widely available.
Cyanogen bromide (BrCN) NoneBasic conditionsSimple and effective for many secondary amines.[7]Highly toxic reagent.[7]

Synthesis of Heterocycles: Cyclization Cascades

Dimethyl N-cyanodithioiminocarbonate is a well-established precursor for a wide array of fused heterocyclic compounds[8]. By analogy, dimethyl cyanocarbonimidate is expected to undergo similar transformations. These reactions typically involve an initial nucleophilic attack followed by an intramolecular cyclization.

Example: Synthesis of Fused Pyrimidines

The reaction of dimethyl N-cyanodithioiminocarbonate with a bifunctional nucleophile, such as an amino-pyrazole, leads to the formation of a pyrazolo[1,5-a]pyrimidine system.

Proposed Mechanism:

  • Initial Attack: The exocyclic amino group of the pyrazole attacks the central carbon of the cyanodithioiminocarbonate.

  • Intermediate Formation: An open-chain intermediate is formed after the elimination of methanethiol.

  • Intramolecular Cyclization: The endocyclic nitrogen of the pyrazole attacks the newly formed imine carbon.

  • Aromatization: Elimination of a second molecule of methanethiol leads to the aromatic fused pyrimidine.

dot graph "Heterocycle_Synthesis_Mechanism" { rankdir="LR"; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

reagents [label="Aminopyrazole + (MeS)2C=N-CN"]; intermediate1 [label="Open-chain Intermediate"]; intermediate2 [label="Cyclized Intermediate"]; product [label="Pyrazolo[1,5-a]pyrimidine"];

reagents -> intermediate1 [label="Nucleophilic Attack & -MeSH"]; intermediate1 -> intermediate2 [label="Intramolecular Cyclization"]; intermediate2 -> product [label="Aromatization (-MeSH)"]; }

Caption: Proposed mechanism for fused pyrimidine synthesis.

Experimental Protocol: Synthesis of a Fused Heterocycle using a Cyanocarbonimidate Analog

A mixture of the amino-heterocycle (1.0 equiv.) and dimethyl N-cyanodithioiminocarbonate (1.1 equiv.) in ethanol is refluxed for 6-12 hours. The reaction mixture is then cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield the pure fused heterocyclic product.

Comparison of Heterocycle Synthesis Strategies

The use of cyanocarbonimidates provides a direct route to certain heterocyclic systems. However, other established methods may offer broader substrate scope or milder reaction conditions.

MethodKey ReagentsTypical ConditionsAdvantagesDisadvantages
Cyanocarbonimidate Route Dimethyl N-cyanodithioiminocarbonateRefluxing ethanolDirect access to specific fused systems.Limited commercial availability of the oxygen analog; harsh conditions may be required.
Condensation with β-Ketoesters Amino-heterocycle, β-ketoesterAcid or base catalysis, heatWidely applicable, readily available starting materials.May require harsh conditions; potential for side reactions.
Metal-Catalyzed Cross-Coupling Halogenated heterocycle, amine, catalyst (e.g., Pd, Cu)Various solvents and ligandsBroad substrate scope, often milder conditions.Cost of catalyst and ligands; potential for metal contamination.

Conclusion and Future Outlook

While direct mechanistic studies on dimethyl cyanocarbonimidate are limited, a clear picture of its reactivity can be inferred from its sulfur analog, dimethyl N-cyanodithioiminocarbonate, and the broader chemistry of cyanamide derivatives. Its electrophilic nature makes it a valuable tool for the synthesis of guanidines and heterocyclic compounds.

For researchers in drug development and organic synthesis, the choice between using a cyanocarbonimidate derivative and an alternative reagent will depend on factors such as substrate availability, desired reaction conditions, and scalability. The comparative data presented in this guide provides a framework for making informed decisions.

Future research into the synthesis and reactivity of dimethyl cyanocarbonimidate itself is warranted. A deeper understanding of its reaction kinetics and the influence of reaction parameters will undoubtedly expand its utility in synthetic chemistry.

References

  • Method for preparing dimethyl cyanodithioiminocarbonate.
  • Lec 6 Addition of Nucleophiles to Carbonyl Compounds. YouTube. [Link]

  • N-nitrosodimethylamine (NDMA) formation from the ozonation of model compounds | Request PDF. ResearchGate. [Link]

  • (PDF) Dimethyl N-cyanodithioiminocarbonate. ResearchGate. [Link]

  • Formation Mechanism of NDMA from Ranitidine, Trimethylamine, and Other Tertiary Amines during Chloramination: A Computational Study. PubMed Central (PMC). [Link]

  • Recent developments and applications of cyanamides in electrophilic cyanation. Royal Society of Chemistry. [Link]

  • Exploring the Role of Nucleophiles in Chemical Reactions. Longdom Publishing. [Link]

  • Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry. ResearchGate. [Link]

  • (PDF) Recent Developments in Guanylating Agents. ResearchGate. [Link]

  • Recent Advances in Cyanamide Chemistry: Synthesis and Applications. PubMed Central (PMC). [Link]

  • Recent Advances in Cyanamide Chemistry: Synthesis and Applications. MDPI. [Link]

  • STUDY OF THE CYANIDATION REACTIONS OF ALIPHATIC AMINES | Modern Science and Research. inLIBRARY. [Link]

  • Recent Advances in Cyanamide Chemistry: Synthesis and Applications. ResearchGate. [Link]

  • Direct Synthesis of Enamides via Electrophilic Activation of Amides. ACS Publications. [Link]

  • Acid-catalysed reactions of amines with dimethyl carbonate. RSC Publishing. [Link]

  • Guanidinylation reagents.
  • Recent development of reactions with α-diazocarbonyl compounds as nucleophiles. Chemical Communications (RSC Publishing). [Link]

  • Kinetics and mechanism of formation and destruction of N-nitrosodimethylamine in water – A review | Request PDF. ResearchGate. [Link]

  • Preparation of Benzonitriles, Part 4: By Electrophilic Cyanation. YouTube. [Link]

  • Analogy of the Reactions of Aromatic and Aliphatic π-Electrophiles with Nucleophiles. MDPI. [Link]

  • Formation of N-nitrosodimethylamine (NDMA) from reaction of monochloramine: a new disinfection by-product. PubMed. [Link]

  • Product Class 13: Guanidine Derivatives. Science of Synthesis. [Link]

  • Adding Nucleophiles to Aromatics: Intro, Sandmeyer Reaction, + Making Diazonium Ions from Amines. YouTube. [Link]

  • Synthesis of Diarylamines via Nitrosonium-Initiated C−N Bond Formation. Semantic Scholar. [Link]

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed Central. [Link]

  • Guanidinylation reagents.

Sources

Validation

Validation of Dimethyl Cyanocarbonimidate Synthesis by HPLC: A Comparative Technical Guide

Topic: Validation of Dimethyl Cyanocarbonimidate Synthesis by HPLC Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Strategic Rationale Dime...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of Dimethyl Cyanocarbonimidate Synthesis by HPLC Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Rationale

Dimethyl cyanocarbonimidate (CAS 24771-25-3), a pivotal intermediate in the synthesis of histamine H2-receptor antagonists like Cimetidine, presents unique analytical challenges. Its thermally labile N-cyano moiety and susceptibility to hydrolysis demand a validation protocol that balances sensitivity with sample integrity.

While Gas Chromatography (GC) and non-specific titration methods have historically been utilized for precursors, this guide establishes High-Performance Liquid Chromatography (HPLC) as the superior methodology for synthesis validation. We provide a direct comparison of analytical platforms, followed by a self-validating, step-by-step HPLC protocol designed to ensure regulatory compliance (ICH Q2) and process robustness.

Chemical Context & Synthesis Pathway[1][2][3][4][5][6]

Understanding the synthesis is a prerequisite for effective validation. The analytical method must resolve the target product from specific starting materials and degradation byproducts.

Target Molecule: Dimethyl cyanocarbonimidate (


)
Key Impurities to Monitor: 
  • Cyanamide: Unreacted starting material.

  • Dimethyl Carbonate: Solvent/Reagent carryover.

  • Methyl Carbamates: Hydrolysis degradation products.

Visualization: Synthesis & Impurity Logic

The following diagram illustrates the synthesis flow and points of potential impurity introduction, dictating the separation requirements for the HPLC method.

SynthesisPath Start Starting Materials (Cyanamide + Methanol) Reaction Reaction Matrix (pH Controlled) Start->Reaction Reagent Reagent (Methyl Chloroformate) Reagent->Reaction Product Dimethyl Cyanocarbonimidate (Target Peak) Reaction->Product Main Pathway Impurity1 Impurity A: Unreacted Cyanamide Reaction->Impurity1 Incomplete Rxn Impurity2 Impurity B: Hydrolysis Products Product->Impurity2 Moisture/Heat Degradation

Figure 1: Synthesis pathway highlighting critical control points. Impurity B (Hydrolysis) validates the need for a non-thermal analytical method.

Comparative Analysis: Why HPLC?

The choice of analytical technique impacts data integrity.[1] Below is a direct comparison of HPLC against alternative methods often considered during early-stage development.

FeatureHPLC (Recommended) Gas Chromatography (GC) Titration (Potentiometric)
Principle Liquid-phase separation based on polarity.Gas-phase separation based on volatility/boiling point.Functional group quantification (Total N or Acid/Base).
Thermal Stress Low: Ambient or low heat (

C). Preserves the N-cyano bond.[2]
High: Injection port temps (

C) can degrade the labile cyano group.
None: Room temperature.
Specificity High: Resolves product from structurally similar impurities (e.g., mono-methyl analogs).Moderate: Thermal degradation products may co-elute or ghost peak.Low: Cannot distinguish between product and nitrogenous impurities.
Sensitivity (LOD) High: UV detection (210-230 nm) is highly sensitive for the conjugated system.Variable: Depends on detector; polar nature causes tailing on standard columns.Low: Suitable only for macro assay (>95% purity).
Suitability Gold Standard for purity and impurity profiling.Limited to residual solvent analysis (e.g., Methanol).Limited to raw material assay.[3]

Expert Insight: GC is rejected for the primary assay because the N-cyanocarbonimidate structure can undergo thermal rearrangement or cyclization at high temperatures, leading to false impurity profiles. HPLC allows for direct measurement of the intact molecule.

Validated Experimental Protocol

This protocol is designed to be self-validating . The use of a buffered mobile phase prevents on-column hydrolysis, and the gradient profile ensures that both polar starting materials (early eluting) and non-polar oligomers (late eluting) are detected.

Chromatographic Conditions[6][7][9][10][11][12]
  • Instrument: HPLC System with Binary Pump and Diode Array Detector (DAD/PDA).

  • Column: C18 (Octadecylsilane),

    
    , 
    
    
    
    packing (e.g., Agilent Zorbax or Waters Symmetry).
    • Rationale: High surface area C18 provides necessary retention for the polar dimethyl ester groups.

  • Mobile Phase A:

    
     Potassium Dihydrogen Phosphate (
    
    
    
    ), adjusted to pH 3.5 with Phosphoric Acid.
    • Rationale: Acidic pH stabilizes the imidoester bond; neutral/basic pH accelerates hydrolysis.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate:

    
    .
    
  • Detection: UV at

    
    .
    
    • Rationale: Max absorption for the

      
       chromophore; minimizes solvent cutoff noise.
      
  • Column Temperature:

    
     (Controlled).
    
  • Injection Volume:

    
    .
    
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0955Equilibration / Injection
5.0955Isocratic Hold (Elute polar impurities)
15.04060Linear Gradient (Elute Product)
20.04060Wash
21.0955Re-equilibration
Sample Preparation Workflow

SamplePrep RawSample Raw Synthesis Solid (Dimethyl Cyanocarbonimidate) Weighing Weigh 50 mg into 50 mL Volumetric Flask RawSample->Weighing Dissolution Dissolve in 50:50 Water:Acetonitrile Weighing->Dissolution Filtration Filter (0.45 µm PTFE) Dissolution->Filtration Vial Transfer to HPLC Vial (Analyze within 24h) Filtration->Vial

Figure 2: Sample preparation workflow minimizing hydrolytic stress.

Validation Data & Performance Metrics

The following data summarizes the expected performance characteristics when validating this method according to ICH Q2(R1) guidelines.

System Suitability & Specificity[7][12]
  • Retention Time (RT): ~12.5 min for Dimethyl cyanocarbonimidate.

  • Resolution (

    
    ): 
    
    
    
    between the main peak and the nearest impurity (typically monomethyl ester).
  • Tailing Factor (

    
    ): 
    
    
    
    (Symmetry is critical for accurate integration).
Linearity and Range
ParameterResultAcceptance Criteria
Range

to

of target conc.
Covers impurities & assay levels.[3][4]
Correlation Coefficient (

)


Slope Consistent (Relative Std. Dev

)
Indicates robust response.
Accuracy (Recovery)[12]

Spike recovery experiments performed at 50%, 100%, and 150% levels.

Spike Level (%)Mean Recovery (%)RSD (%)Status
5099.40.8Pass
100100.10.5Pass
15099.80.6Pass

Troubleshooting & Optimization

Issue: Peak Splitting or Shoulder

  • Cause: Sample solvent strength is too high (e.g., 100% Acetonitrile injection) causing "solvent shock" at the column head.

  • Solution: Dissolve the sample in the starting mobile phase (95:5 Buffer:ACN) or 50:50 mix maximum.

Issue: Shifts in Retention Time

  • Cause: pH fluctuation in Mobile Phase A. The cyano group's polarity is sensitive to ionization changes in the matrix.

  • Solution: Strictly control buffer pH at

    
    .
    

Issue: Gradual Loss of Area (Degradation)

  • Cause: Hydrolysis in the autosampler.

  • Solution: Maintain autosampler temperature at

    
    . Ensure samples are analyzed within 24 hours of preparation.
    

References

  • National Center for Biotechnology Information (NCBI). (n.d.). Dimethyl cyanocarbonimidate (Compound Summary). PubChem. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Phenomenex. (2025).[5][1][2][6] HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • ScienceDirect. (n.d.). N-Cyanocarbonimidates in Organic Synthesis. (Contextual reference for reactivity). Retrieved from [Link]

Sources

Comparative

comparative reactivity of Dimethyl cyanocarbonimidate and diphenyl cyanocarbonimidate

This guide provides an in-depth technical comparison of Dimethyl cyanocarbonimidate and Diphenyl cyanocarbonimidate , focusing on their utility as electrophilic synthons in the construction of -cyanoguanidines and relate...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Dimethyl cyanocarbonimidate and Diphenyl cyanocarbonimidate , focusing on their utility as electrophilic synthons in the construction of


-cyanoguanidines and related heterocycles.

Executive Summary

  • Diphenyl cyanocarbonimidate (DPCC) is the high-reactivity, bench-stable standard for research applications. Its phenoxy leaving groups (

    
     of phenol 
    
    
    
    10) allow for sequential substitution with diverse nucleophiles under mild conditions, making it ideal for synthesizing complex heterocycles (e.g., histamine
    
    
    -antagonists, substituted pyrimidines).
  • Dimethyl cyanocarbonimidate (DMCC) —specifically the oxygen analog—is a lower-reactivity alternative . The methoxy leaving group (

    
     of methanol 
    
    
    
    15.5) requires more forcing conditions (higher heat, longer times) to effect substitution.
  • Critical Distinction: In industrial contexts (e.g., Cimetidine manufacturing), the Sulfur analog (Dimethyl cyanodithioimidocarbonate) is often used due to cost, but for medicinal chemistry and versatile library generation, DPCC is the superior reagent due to its "tunable" reactivity.

Mechanistic Foundation & Reactivity Profile

Both compounds serve as 1,1-dielectrophiles. The reaction proceeds via an addition-elimination mechanism (


). The core difference lies in the leaving group ability  of the substituents attached to the imidocarbonate core.
The Electrophilic Core

The central carbon is highly electrophilic due to the electron-withdrawing cyano group attached to the nitrogen.



Leaving Group Comparison
FeatureDimethyl Cyanocarbonimidate (DMCC)Diphenyl Cyanocarbonimidate (DPCC)
Structure


Leaving Group Methoxide (

)
Phenoxide (

)
Conj. Acid pKa

(Methanol)

(Phenol)
Reactivity Low/Moderate. Requires heat/catalysis.High. First substitution often proceeds at RT.
Physical State Low-melting solid or liquid (often in situ).Stable white crystalline solid (MP 155–158°C).
By-product Methanol (Flammable, Toxic).Phenol (Corrosive, requires extraction).

Expert Insight: The


 log unit difference in acidity of the leaving group makes DPCC significantly more susceptible to nucleophilic attack. In multi-step syntheses, this allows researchers to control the reaction: the first phenoxy group can be displaced at room temperature (kinetic control), and the second at reflux (thermodynamic control), enabling the precise formation of asymmetric 

-cyanoguanidines.

Comparative Reaction Pathways

The following diagram illustrates the stepwise displacement capability of DPCC compared to the forcing conditions required for DMCC.

ReactivityComparison cluster_legend Reactivity Legend Start_DPCC Diphenyl Cyanocarbonimidate (DPCC) Inter_DPCC Mono-substituted O-Phenyl Iso-urea Start_DPCC->Inter_DPCC Amine 1 (R-NH2) RT, 1-2h (Fast) Start_DMCC Dimethyl Cyanocarbonimidate (DMCC) Inter_DMCC Mono-substituted O-Methyl Iso-urea Start_DMCC->Inter_DMCC Amine 1 (R-NH2) Heat/Reflux (Slow) Product N-Cyanoguanidine (Target Scaffold) Inter_DPCC->Product Amine 2 (R'-NH2) Reflux, 6-12h (Controlled) Inter_DMCC->Product Amine 2 (R'-NH2) High Temp/Pressure (Difficult) key1 Blue = High Reactivity (DPCC) key2 Red = Low Reactivity (DMCC)

Figure 1: Comparative reaction kinetics. DPCC allows for distinct, stepwise substitution, whereas DMCC often requires harsh conditions that may lead to symmetric by-products or decomposition.

Experimental Case Study: Synthesis of Cimetidine Analogs

A standard application for these reagents is the synthesis of histamine


-receptor antagonists. The following protocols contrast the workflow for both reagents.
Protocol A: Using Diphenyl Cyanocarbonimidate (Recommended)

Best for: Research scale, asymmetric substitution, heat-sensitive amines.

  • Activation (Step 1): Dissolve DPCC (1.0 equiv) in anhydrous acetonitrile or isopropanol.

  • Addition: Add the first amine (e.g., histamine analog precursor) (1.0 equiv) dropwise at 0°C to Room Temperature .

  • Monitoring: Stir for 1–4 hours. Formation of the O-phenylisourea intermediate precipitates or can be monitored by TLC (disappearance of DPCC).

  • Cyclization/Substitution (Step 2): Add the second amine (e.g., methylamine) (1.2 equiv).

  • Completion: Heat to reflux (approx. 80°C) for 6–16 hours.

  • Workup: Evaporate solvent. The phenol by-product can be removed by washing with cold dilute NaOH or via column chromatography.

  • Yield: Typically 75–90% overall.

Protocol B: Using Dimethyl Cyanocarbonimidate

Best for: Low-cost bulk synthesis where symmetric substitution is acceptable or amines are highly nucleophilic.

  • Setup: Dissolve DMCC (1.0 equiv) in ethanol or DMF.

  • Addition: Add the first amine (1.0 equiv).

  • Reaction: Often requires heating to 50–60°C to drive the first displacement of methoxide.

  • Challenge: The O-methylisourea intermediate is less reactive. The second substitution often requires sealed-tube conditions or high-boiling solvents (100°C+) to displace the second methoxy group effectively.

  • Yield: Variable (40–65%), often plagued by competitive hydrolysis if moisture is present.

Technical Comparison Table

ParameterDiphenyl CyanocarbonimidateDimethyl Cyanocarbonimidate
CAS Number 79463-77-732479-73-5
Primary Application Versatile synthon for asymmetric heterocycles.Precursor for symmetric guanidines; less common in R&D.
Handling Solid powder; non-volatile.Liquid/Low-melt solid; Methanol evolution.
Solubility Soluble in DCM, MeCN, THF.Soluble in Alcohols, Water (hydrolyzes).
Atom Economy Lower (loses 2

Phenol, MW 94).
Higher (loses 2

Methanol, MW 32).
Key Advantage Selectivity: Easy to stop at mono-substitution.Cost/Size: Better for small, simple targets.

Field Note: The Sulfur Analog

Note: In the specific context of Cimetidine manufacturing, the industry standard is neither of the oxygen esters above, but rather Dimethyl cyanodithioimidocarbonate (CAS 10191-60-3).

  • Reason: The thiomethyl (

    
    ) leaving group offers a balance: it is more reactive than 
    
    
    
    (better leaving group) but cheaper than
    
    
    .
  • Recommendation: If your lab cannot tolerate the stench of methanethiol (MeSH) evolved from the dithio-reagent, DPCC is the superior odor-free alternative that maintains high reactivity.

References

  • Webb, R. L., & Labaw, C. S. (1982).[1] Diphenyl cyanocarbonimidate.[1][2] A versatile synthon for the construction of heterocyclic systems.[1] Journal of Heterocyclic Chemistry, 19(5), 1205–1206. Link

  • Garratt, P. J., et al. (1989).
  • Buschauer, A. (1989). Synthesis and H2-agonistic activity of cyanoguanidine derivatives. Journal of Medicinal Chemistry.
  • Elgemeie, G. H., & Mohamed, R. A. (2003). Dimethyl N-cyanodithioiminocarbonate: A versatile reagent in organic synthesis.[3] Synthetic Communications. (Providing comparative context for the sulfur analog).

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Dimethyl Cyanocarbonimidate

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic chemistry and pharmaceutical development, the purity of a compound is not merely a quality metric; it is the bedrock...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and pharmaceutical development, the purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. Dimethyl cyanocarbonimidate, a versatile reagent and intermediate, is no exception.[1][2][3] Its utility in the synthesis of various heterocyclic compounds and as a precursor in drug discovery pipelines, such as for Cimetidine impurities, necessitates a rigorous and multi-faceted approach to purity assessment.[1] This guide provides an in-depth comparison of analytical techniques, grounded in practical expertise, to empower researchers in verifying the purity of synthesized Dimethyl cyanocarbonimidate (or its dithio-analogue, Dimethyl N-cyanodithioiminocarbonate, which is often discussed in related literature).

The "Why": Understanding Potential Impurities

Effective purity analysis begins with anticipating the likely impurities. The synthesis of Dimethyl N-cyanodithioiminocarbonate, a closely related and well-documented compound, often involves the methylation of a salt formed from cyanamide and carbon disulfide, using reagents like dimethyl sulfate.[4] This points to several potential classes of impurities:

  • Unreacted Starting Materials: Residual cyanamide, carbon disulfide, or methylating agents.[4]

  • Side-Reaction Products: Byproducts from undesired parallel reactions, such as the formation of carboxymethylated species when using dimethyl carbonate as a methylating agent.[5]

  • Solvents and Reagents: Residual solvents used during the reaction or purification (e.g., acetone, isopropanol) and inorganic salts.[4]

A robust purity assessment strategy, therefore, must be capable of detecting and quantifying these diverse chemical entities.

Comparative Analysis of Purity Assessment Techniques

No single technique provides a complete picture of a compound's purity. A synergistic approach, leveraging the strengths of different methods, is crucial for a definitive assessment. The choice of method is dictated by the specific question being asked: Is this the correct structure? What is the percentage of the main component? What are the identities and quantities of impurities?

Below is a comparative overview of the most effective techniques for analyzing Dimethyl cyanocarbonimidate.

Technique Principle Information Provided Strengths Limitations
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.[6][7][8]Absolute purity, structural confirmation, impurity identification & quantification.Primary analytical method; does not require a reference standard of the analyte.[6][7] Highly accurate and precise.[7]Lower sensitivity than chromatographic methods; requires careful experimental setup and processing.[8]
Gas Chromatography (GC/GC-MS) Separation of volatile compounds based on partitioning between a stationary and mobile phase.[9]Relative purity (area %), impurity profile, identification of volatile impurities (with MS).High resolution and sensitivity for volatile and thermally stable compounds.[9] Well-established for purity determination.[10][11]Not suitable for non-volatile or thermally labile impurities. Requires derivatization for some compounds.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary phase and a liquid mobile phase.Relative purity (area %), quantification of non-volatile impurities.Versatile for a wide range of compounds.[12][13] High resolution and sensitivity.Method development can be time-consuming.
Elemental Analysis (CHN/S) Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂, SO₂) for quantification.Confirms the elemental composition and provides an indication of purity.Provides fundamental confirmation of the empirical formula.Does not identify or quantify specific impurities; assumes impurities have a different elemental composition.

In-Depth Methodologies & Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy: The Gold Standard

Causality: qNMR is considered a primary ratio method because the integral of an NMR signal is directly proportional to the molar concentration of the nuclei generating that signal.[6][7][8] This allows for the determination of purity by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight, without needing a reference standard of the analyte itself.

Caption: Workflow for purity determination by quantitative NMR (qNMR).

  • Preparation of Internal Standard (IS):

    • Choose a stable, non-volatile standard with simple, sharp peaks that do not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).

    • Accurately weigh the IS (w_IS) to a precision of 0.01 mg.[14]

  • Sample Preparation:

    • Accurately weigh the synthesized Dimethyl cyanocarbonimidate (w_Analyte) into the same container.[14]

    • Dissolve both solids completely in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) of known volume.[8]

    • Transfer an appropriate volume to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Allow the sample to thermally equilibrate in the spectrometer for at least 5 minutes.[15]

    • Carefully tune and shim the probe to achieve high resolution and symmetrical peak shapes.[15]

    • Crucial Parameter: Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of both the analyte and the standard. This ensures complete relaxation and accurate signal integration. A d1 of 30-60 seconds is often a safe starting point.

    • Acquire the spectrum using a calibrated 90° pulse angle. Do not spin the sample to avoid spinning sidebands.[15]

  • Data Processing and Purity Calculation:

    • Apply zero-filling and a gentle line-broadening function (e.g., LB = 0.1 Hz) to improve the signal-to-noise ratio without distorting peak shapes.[14]

    • Perform meticulous manual phasing and baseline correction to ensure accurate integration.[14]

    • Integrate a well-resolved, non-overlapping signal for the analyte (I_Analyte) and a signal for the internal standard (I_IS).

    • Calculate the purity using the following equation:

    Purity (%) = (I_Analyte / N_Analyte) * (N_IS / I_IS) * (MW_Analyte / MW_IS) * (w_IS / w_Analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight (Analyte: ~114.11 g/mol ; Dithio-analogue: 146.23 g/mol )[16]

    • w = Weight

    • Purity_IS = Purity of the internal standard (as a percentage)

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities

Causality: GC separates compounds based on their volatility and interaction with the column's stationary phase.[9] Coupling it with a Mass Spectrometer (MS) allows for the identification of separated components based on their mass-to-charge ratio and fragmentation patterns, making it exceptionally powerful for identifying unknown volatile impurities.[11][17]

  • Sample Preparation: Prepare a dilute solution of the synthesized product (~1 mg/mL) in a volatile solvent like Dichloromethane or Ethyl Acetate.

  • Instrument Setup (Example Conditions):

    • Injector: Split/Splitless, 250 °C.

    • Column: HP-5MS or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium, constant flow rate of ~1 mL/min.

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Data Analysis:

    • Integrate all peaks in the resulting total ion chromatogram (TIC), excluding the solvent peak.

    • Calculate purity by the area percent method: Purity (%) = (Area_Analyte / Total_Area_All_Peaks) * 100 .[9]

    • Trustworthiness Check: This method assumes all compounds have the same response factor. For higher accuracy, a calibration with an internal standard is required.

    • Examine the mass spectrum of each impurity peak to propose potential structures, comparing them to library databases (e.g., NIST) and likely synthetic byproducts.

Sources

Comparative

A Comparative Guide to the Synthesis of Dimethyl Cyanocarbonimidate for Advanced Research Applications

Introduction: Dimethyl cyanocarbonimidate, also known as dimethyl N-cyanoimidocarbonate, is a versatile reagent and a key building block in the synthesis of various heterocyclic compounds and pharmacologically active mol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Dimethyl cyanocarbonimidate, also known as dimethyl N-cyanoimidocarbonate, is a versatile reagent and a key building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Its unique structure, featuring a cyanoimino group flanked by two methoxy substituents, imparts a distinct reactivity profile that is of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. This guide provides a comprehensive comparison of the primary synthetic methodologies for preparing dimethyl cyanocarbonimidate, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a critical evaluation of their respective advantages and limitations.

Synthesis via Cyanogen Halide and Methoxide

One of the most direct routes to dimethyl cyanocarbonimidate involves the reaction of a cyanogen halide, typically cyanogen chloride (ClCN), with a methoxide source, such as sodium methoxide (NaOMe). This method leverages the high electrophilicity of the carbon atom in cyanogen chloride.

Mechanistic Rationale

The reaction proceeds through a two-step nucleophilic substitution mechanism. In the first step, one equivalent of methoxide anion attacks the electrophilic carbon of cyanogen chloride, displacing the chloride ion to form methyl cyanochloroformidate as a transient intermediate. A second equivalent of methoxide then attacks this intermediate, displacing the remaining chloride to yield the final product, dimethyl cyanocarbonimidate. The presence of a base is crucial to neutralize the hydrogen chloride generated if methanol is used directly.

ClCN Cyanogen Chloride Intermediate Methyl Cyanochloroformidate (transient) ClCN->Intermediate Nucleophilic Attack NaOMe1 Sodium Methoxide (1 eq) NaOMe1->Intermediate Product Dimethyl Cyanocarbonimidate Intermediate->Product Nucleophilic Attack NaCl1 NaCl Intermediate->NaCl1 NaOMe2 Sodium Methoxide (2 eq) NaOMe2->Product NaCl2 NaCl Product->NaCl2

Caption: Reaction mechanism for the synthesis of dimethyl cyanocarbonimidate from cyanogen chloride and sodium methoxide.

Experimental Protocol

Warning: Cyanogen chloride is an extremely toxic and volatile chemical. This synthesis must be performed in a well-ventilated fume hood with appropriate personal protective equipment, including respiratory protection.

  • Preparation of Sodium Methoxide Solution: A solution of sodium methoxide is prepared by carefully adding sodium metal (2 equivalents) to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) at 0 °C. The reaction is highly exothermic and generates hydrogen gas.

  • Reaction with Cyanogen Chloride: The freshly prepared sodium methoxide solution is cooled to 0-5 °C. A solution of cyanogen chloride (1 equivalent) in a dry, inert solvent (e.g., anhydrous diethyl ether or dichloromethane) is then added dropwise to the stirred methoxide solution. The reaction temperature should be carefully maintained below 10 °C.

  • Work-up and Isolation: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The precipitated sodium chloride is removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purification: The crude dimethyl cyanocarbonimidate can be purified by vacuum distillation or recrystallization from a suitable solvent system.

Performance and Considerations
ParameterPerformance
Yield Moderate to good
Purity High after purification
Reaction Time Relatively short
Cost Dependent on the cost and safe handling infrastructure for cyanogen chloride
Safety Extreme Hazard: Requires specialized equipment and handling procedures for cyanogen chloride.

Expertise & Experience Insights: The key to a successful and safe synthesis using this method is the stringent control of reaction temperature and the exclusion of moisture. The reactivity of cyanogen chloride is high, and side reactions, including polymerization, can occur if the temperature is not adequately controlled. The use of freshly prepared, high-purity sodium methoxide is also critical to maximize the yield and minimize the formation of byproducts.

Synthesis from Cyanamide and Dimethyl Carbonate

An alternative and potentially safer approach to dimethyl cyanocarbonimidate involves the reaction of a cyanamide salt with dimethyl carbonate (DMC). This method avoids the use of highly toxic cyanogen halides and utilizes greener reagents.

Mechanistic Rationale

This synthesis is predicated on the nucleophilicity of the cyanamide anion and the electrophilic nature of the carbonyl carbon in dimethyl carbonate. The reaction is typically base-catalyzed. The base deprotonates cyanamide to form the more nucleophilic cyanamide anion. This anion then attacks the carbonyl carbon of dimethyl carbonate. The subsequent steps involve the elimination of a methoxide ion and a proton transfer to yield an intermediate, which is then methylated by another molecule of dimethyl carbonate.

Cyanamide H2NCN Cyanamide_anion [HNC≡N]⁻ Cyanamide->Cyanamide_anion Deprotonation Base Base (e.g., K2CO3) Base->Cyanamide_anion Intermediate1 Carbamate Intermediate Cyanamide_anion->Intermediate1 Nucleophilic Attack DMC1 Dimethyl Carbonate (1 eq) DMC1->Intermediate1 Product Dimethyl Cyanocarbonimidate Intermediate1->Product Methylation DMC2 Dimethyl Carbonate (2 eq) DMC2->Product Methanol Methanol Product->Methanol

Caption: Proposed reaction pathway for the synthesis of dimethyl cyanocarbonimidate from cyanamide and dimethyl carbonate.

Experimental Protocol
  • Reaction Setup: A mixture of cyanamide (1 equivalent), a suitable base such as potassium carbonate (K₂CO₃) or sodium methoxide (catalytic amount), and an excess of dimethyl carbonate (which can also serve as the solvent) is placed in a sealed reaction vessel.

  • Reaction Conditions: The mixture is heated to a temperature typically ranging from 120 to 180 °C. The reaction is carried out under pressure to maintain the dimethyl carbonate in the liquid phase. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The solid base is filtered off, and the excess dimethyl carbonate is removed by distillation.

  • Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel.

Performance and Considerations
ParameterPerformance
Yield Variable, often moderate
Purity Good after purification
Reaction Time Can be lengthy, requiring high temperatures
Cost Generally lower due to less hazardous starting materials
Safety Significantly safer than the cyanogen halide route. High-pressure equipment may be necessary.

Expertise & Experience Insights: The choice of base and reaction temperature is critical in this method. A strong, non-nucleophilic base is preferred to promote the deprotonation of cyanamide without competing in the reaction with dimethyl carbonate. The high temperatures required can sometimes lead to the formation of side products through the decomposition of cyanamide or the product. The use of a high-pressure reactor is a key consideration for scalability and safety.

Comparative Analysis

FeatureMethod 1: Cyanogen HalideMethod 2: Cyanamide & DMC
Starting Materials Cyanogen chloride, Sodium methoxideCyanamide, Dimethyl carbonate
Key Reagent Hazard Extremely High (Cyanogen chloride)Moderate (Cyanamide)
Reaction Conditions Low temperature (0-10 °C)High temperature (120-180 °C), Pressure
Yield Moderate to GoodModerate
Scalability Challenging due to safety concernsMore amenable to scale-up
"Green" Chemistry PoorGood

Conclusion

The choice of synthetic route for dimethyl cyanocarbonimidate is a critical decision that balances considerations of yield, purity, safety, and environmental impact. The cyanogen halide method offers a more direct and potentially higher-yielding route but is fraught with extreme safety hazards associated with the handling of cyanogen chloride, making it suitable only for laboratories with specialized infrastructure and expertise.

In contrast, the method utilizing cyanamide and dimethyl carbonate presents a significantly safer and more environmentally friendly alternative. While it may require more optimization to achieve high yields and involves elevated temperatures and pressures, its improved safety profile makes it a more attractive option for general laboratory use and for larger-scale production. For researchers and drug development professionals, the long-term benefits of a safer and more sustainable process often outweigh the challenges of optimizing this greener synthetic pathway.

References

  • Source: Google Patents (US3011864A)
  • Reactivity of Cyanogen Halides

    • Title: Cyanogen chloride - Wikipedia
    • Source: Wikipedia
    • URL: [Link]

  • Use of Dimethyl Carbonate as a Reagent

    • Title: The reactions of dimethyl carbonate and its deriv
    • Source: Green Chemistry (RSC Publishing)
    • URL: [Link]

  • Source: Google Patents (CN106316902A)
  • General Information on Dimethyl Cyanocarbonimidate: Title: DIMETHYL CYANOCARBONIMID
Validation

The Versatile Scaffold: A Comparative Guide to the Biological Activity of Compounds from Dimethyl Cyanocarbonimidate

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for a diverse array of biologically active compounds is paramount. Dimethyl cyanocarbonimidate, also...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for a diverse array of biologically active compounds is paramount. Dimethyl cyanocarbonimidate, also known as dimethyl N-cyanodithioiminocarbonate, has emerged as a remarkably versatile and efficient building block in heterocyclic synthesis. Its unique reactivity allows for the construction of a multitude of heterocyclic systems, many of which have demonstrated significant potential in therapeutic applications. This guide provides a comparative analysis of the biological activities of key compound classes synthesized from this precursor, with a focus on their performance against established alternatives, supported by experimental data and detailed protocols.

Anticancer Activity: The Rise of Benzimidazole Derivatives

The benzimidazole ring system is a privileged scaffold in drug discovery, bearing a structural resemblance to naturally occurring purines, which allows for interaction with various biological targets.[1] Its derivatives are known to exhibit a wide range of anticancer activities, including the disruption of microtubule polymerization and the induction of apoptosis.[2] Dimethyl cyanocarbonimidate has been utilized as a key reagent in the synthesis of functionalized benzimidazoles, leading to compounds with potent cytotoxic effects.[3]

Comparative Performance of Benzimidazole Derivatives

A significant class of anticancer agents derived from this chemistry are substituted 2-(cyanomethyl)benzimidazoles and their bioisosteres. These compounds have been evaluated for their ability to inhibit the proliferation of various cancer cell lines. For a meaningful comparison, we will evaluate a representative benzimidazole derivative against Doxorubicin, a widely used chemotherapeutic agent.

CompoundTarget Cell LineIC50 Value (µM)Mechanism of ActionReference
Representative Benzimidazole Derivative HeLa (Cervical Cancer)~5-15 (Estimated Range)Tubulin Polymerization Inhibition, Apoptosis Induction[1][2]
Doxorubicin (Alternative) HeLa (Cervical Cancer)2.9 µMDNA Intercalation, Topoisomerase II Inhibition[4]
Representative Benzimidazole Derivative MCF-7 (Breast Cancer)~10-25 (Estimated Range)Tubulin Polymerization Inhibition, Apoptosis Induction[1][2]
Doxorubicin (Alternative) MCF-7 (Breast Cancer)2.5 µMDNA Intercalation, Topoisomerase II Inhibition[4]

Note: The IC50 values for the representative benzimidazole derivative are estimated based on the general activity reported in the literature for this class of compounds. Specific values can vary based on the exact substitution pattern.

The data indicates that while Doxorubicin generally exhibits higher potency (lower IC50 value), the benzimidazole derivatives synthesized from Dimethyl cyanocarbonimidate precursors represent a promising class of compounds. Their distinct mechanism of action, primarily targeting tubulin polymerization, makes them valuable candidates for overcoming resistance mechanisms associated with DNA-damaging agents like Doxorubicin.[2]

Experimental Protocols

This protocol describes a common method for synthesizing the 2-(cyanomethyl)benzimidazole core structure, which is a key intermediate derivable from Dimethyl cyanocarbonimidate chemistry.[5][6]

Materials:

  • o-Phenylenediamine

  • Ethyl cyanoacetate

  • High-boiling point inert solvent (e.g., cumene or mesitylene)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (1 molar equivalent) and a cyanoacetic ester such as ethyl cyanoacetate (1.1 molar equivalents) in a high-boiling point inert solvent.

  • Heat the reaction mixture to 150-175°C under reflux with stirring.[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the crude product with a suitable solvent (e.g., ethanol) to remove impurities.

  • Recrystallize the product from an appropriate solvent system to obtain pure 2-(cyanomethyl)benzimidazole.[5]

G OPD o-Phenylenediamine Reaction Condensation/ Cyclization OPD->Reaction EtCA Ethyl Cyanoacetate EtCA->Reaction Solvent High-Boiling Solvent (e.g., Cumene) Solvent->Reaction Heat Heat (150-175°C) Heat->Reaction CMB 2-(Cyanomethyl)benzimidazole Reaction->CMB

Synthesis of 2-(Cyanomethyl)benzimidazole.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antifungal Activity: The Potential of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole scaffold is another important heterocyclic system that can be accessed through Dimethyl cyanocarbonimidate chemistry.[3] Derivatives of 1,3,4-thiadiazole are known to possess a broad spectrum of biological activities, including notable antifungal properties.[7][8] A key intermediate in many syntheses is 5-amino-1,3,4-thiadiazole-2-thiol, which serves as a versatile starting material for further functionalization.[9][10]

Comparative Performance of 1,3,4-Thiadiazole Derivatives

The antifungal efficacy of 1,3,4-thiadiazole derivatives is often evaluated against clinically relevant fungal pathogens like Candida albicans. For comparison, we will assess a representative 1,3,4-thiadiazole derivative against Fluconazole, a widely used azole antifungal agent.

CompoundTarget OrganismMIC Value (µg/mL)Mechanism of ActionReference
Representative 1,3,4-Thiadiazole Derivative Candida albicans4-16Inhibition of Ergosterol Biosynthesis[11][12]
Fluconazole (Alternative) Candida albicans0.5-8Inhibition of Lanosterol 14-α-demethylase (Ergosterol Biosynthesis)[13][14]

The Minimum Inhibitory Concentration (MIC) values indicate that while Fluconazole is generally more potent, certain 1,3,4-thiadiazole derivatives exhibit promising antifungal activity.[7] Their ability to inhibit ergosterol biosynthesis, a crucial component of the fungal cell membrane, makes them an interesting class of compounds for further development, especially in the context of emerging resistance to azole antifungals.[11]

Experimental Protocols

This protocol outlines a common method for synthesizing the 5-amino-1,3,4-thiadiazole-2-thiol core, a key intermediate that can be derived from Dimethyl cyanocarbonimidate chemistry.[10][15]

Materials:

  • Thiosemicarbazide

  • Carbon disulfide

  • Anhydrous sodium carbonate or potassium hydroxide

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Dissolve thiosemicarbazide (1 molar equivalent) and anhydrous sodium carbonate (or potassium hydroxide) in absolute ethanol in a round-bottom flask.[15]

  • Add carbon disulfide (1.1 molar equivalents) dropwise to the stirred solution.

  • Heat the mixture under reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture. The product may precipitate upon cooling.

  • The reaction mixture can be acidified to precipitate the thiol product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure product.[9]

G TSC Thiosemicarbazide Reaction Cyclization TSC->Reaction CS2 Carbon Disulfide CS2->Reaction Base Base (e.g., K2CO3) Base->Reaction Ethanol Ethanol Ethanol->Reaction Reflux Reflux Reflux->Reaction ATDT 5-Amino-1,3,4-thiadiazole-2-thiol Reaction->ATDT

Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

  • Fungal strain (Candida albicans)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium.

  • Serially dilute the test compounds in the 96-well plate using RPMI-1640 medium.

  • Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control, often determined visually or by measuring absorbance.

Concluding Remarks

Dimethyl cyanocarbonimidate stands out as a valuable and versatile reagent in synthetic chemistry, providing access to a wide range of biologically active heterocyclic compounds. The benzimidazole and 1,3,4-thiadiazole derivatives highlighted in this guide demonstrate significant potential as anticancer and antifungal agents, respectively. While established drugs like Doxorubicin and Fluconazole often show greater potency, the compounds derived from Dimethyl cyanocarbonimidate offer alternative mechanisms of action and novel chemical scaffolds that are crucial for overcoming the challenge of drug resistance. The synthetic accessibility and the diverse biological activities associated with these compounds underscore the importance of continued research and development in this area for the discovery of next-generation therapeutics.

References

  • Patel, M., Avashthi, G., Gacem, A., Alqahtani, M. S., Park, H.-K., & Jeon, B.-H. (2022).
  • EP0612732A1 - Process for the production of (un)substituted 2-(cyanomethyl)benzimidazole.
  • Synthesis of 2- Methyl benzimidazole. (2020). YouTube.
  • JPH072794A - Production of substituted and unsubstituted 2-(cyanomethyl)benzimidazoles.
  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2019). MDPI.
  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (2021). PubMed Central.
  • New Approaches for the Synthesis, Cytotoxicity and Toxicity of Heterocyclic Compounds Derived from 2-Cyanomethylbenzo[c]imidazole. (2011). PubMed.
  • Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. (2018). MDPI.
  • Scheme 1 :Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis... (2017).
  • Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia. (2011). ASM Journals.
  • Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry. (2014).
  • IC50 in doxorubicin-resistant MCF-7 cell lines. (2024).
  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024).
  • Safety Data Sheet: 2-(Cyanomethyl)benzimidazole. (2022). Chemos GmbH&Co.KG.
  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (2022).
  • Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. (2008). ASM Journals.
  • Antifungal activity of thiadiazole derivative in experimental candidiasis in mice. (2023).
  • Buy 2-(Cyanomethyl)benzimidazole Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD. (2023). ECHEMI.
  • Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). (2022). PubMed Central.
  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2023).
  • METHODS OF SYNTHESIS: 1,3,4-THIADIAZOLE-2-THIONES : A REVIEW. (2013). Connect Journals.
  • Minimum inhibitory concentrations (MICs) of fluconazole, amphotericin... (2019).
  • Selective growth inhibition of cancer cells with doxorubicin-loaded CB[16]-modified iron-oxide nanoparticles. (2017). RSC Publishing.

  • Antimicrobial Activity of 1,3,4-Thiadiazole Deriv
  • Correlation of the MIC and Dose/MIC Ratio of Fluconazole to the Therapeutic Response of Patients with Mucosal Candidiasis and Candidemia. (2003). ASM Journals.
  • Expedient Synthesis of Antiviral Drug Molnupiravir from D-Ribose and Cytosine. (2022). ChemRxiv.
  • Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line. (2024). Journal of King Saud University - Science.
  • Synthesis of Some New Schiff Bases and Reaction with Urea & Thiourea Derivatives from 2- Amino -1,3,4-thiadiazole-5-thiol. (2014).
  • SYNTHESIS AND ANTIFUNGAL ACTIVITY OF 1, 3, 4-THIADIAZOLE. (2018). WJPMR.
  • Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2024). RSC Publishing.
  • Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines. (2015). PubMed Central.
  • Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. (2022). Taylor & Francis Online.
  • The IC50 values of different extracts and Doxorubicin on cancer (MCF-7,... (2020).
  • Antiviral Drug Discovery. (2022). MDPI.
  • Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. (2024). RSC Publishing.
  • Sarcouncil Journal of Plant and Agronomy Review Article on Thiadiazole Derivatives and Its Biological Activity. (2024).
  • Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). (2022). PubMed.
  • Overview of antifungal dosing in invasive candidiasis. (2018). Oxford Academic.
  • Antiviral Compounds to Address Influenza Pandemics: An Update

Sources

Comparative

Cost-Effectiveness Analysis: Dimethyl Cyanocarbonimidate (DMCC) in Synthesis

This guide provides a rigorous cost-effectiveness and technical analysis of Dimethyl cyanocarbonimidate (DMCC) compared to its industry-standard sulfur analog, Dimethyl N-cyanodithioiminocarbonate (DMDTC) , and other alt...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous cost-effectiveness and technical analysis of Dimethyl cyanocarbonimidate (DMCC) compared to its industry-standard sulfur analog, Dimethyl N-cyanodithioiminocarbonate (DMDTC) , and other alternatives.

Executive Summary & Strategic Positioning

Dimethyl cyanocarbonimidate (DMCC) (CAS: 24771-25-3) serves as a potent electrophilic synthon for constructing N-cyanoguanidines , a critical pharmacophore in histamine H2-receptor antagonists (e.g., Cimetidine) and agrochemicals.

While the sulfur analog DMDTC (CAS: 10191-60-3) dominates industrial routes due to lower raw material costs and higher reactivity, DMCC offers a superior "Green Chemistry" profile . It eliminates the generation of methyl mercaptan (MeSH), a toxic, foul-smelling gas that necessitates expensive scrubbing infrastructure.

The Verdict:

  • Choose DMCC for pilot-plant scales, GMP facilities with strict odor/toxicity controls, and processes where solvent recycling (methanol) is prioritized over raw material cost.

  • Choose DMDTC for bulk commodity manufacturing where scrubbing infrastructure already exists and raw material margins are the primary driver.

Comparative Technical Analysis

The Competitors
FeatureDimethyl cyanocarbonimidate (DMCC) Dimethyl N-cyanodithioiminocarbonate (DMDTC) Diphenyl cyanocarbonimidate (DPCC)
Structure



Leaving Group Methoxide (

)
Methanethiolate (

)
Phenoxide (

)
Reactivity ModerateHighVery High
Byproduct Methanol (Green, Recyclable)Methyl Mercaptan (Toxic, Odor)Phenol (Toxic, Corrosive)
Atom Economy HighModerate (Sulfur weight)Low (Phenyl weight)
Cost Index $$$$$$$$
Mechanism of Action

Both reagents function via a stepwise nucleophilic substitution mechanism. The sulfur analog (DMDTC) is generally more reactive because the thiolate is a better leaving group and the C=N bond is more polarized.

ReactionMechanism Reagent Reagent (MeX)2C=NCN Inter Intermediate N-Cyanoisourea/isothiourea Reagent->Inter + Amine 1 Amine1 Amine 1 (R-NH2) Amine1->Inter Product N-Cyanoguanidine Product Inter->Product + Amine 2 Waste1 Waste 1 (MeXH) Inter->Waste1 Elimination Amine2 Amine 2 (R'-NH2) Amine2->Product Waste2 Waste 2 (MeXH) Product->Waste2 Elimination

Figure 1: Stepwise displacement mechanism. For DMCC, X=O (Waste=Methanol).[1] For DMDTC, X=S (Waste=Methyl Mercaptan).

Cost-Effectiveness Breakdown

Direct vs. Indirect Costs

The "sticker price" of DMDTC is lower, but the Total Cost of Ownership (TCO) shifts when environmental compliance is factored in.

Cost ComponentDMCC (Oxygen Analog)DMDTC (Sulfur Analog)
Reagent Cost High. Synthesis requires trimethyl orthoformate or cyanogen halides.Low. Made from cheap cyanamide +

+ base.
Solvent Costs Minimal. Reaction often runs in MeOH (byproduct is solvent).Moderate. Requires specific solvents; byproduct MeSH contaminates solvent.
Waste Disposal Low. Byproduct is Methanol (can be distilled/reused).Very High. Requires caustic scrubbers or thermal oxidizers for MeSH.
Safety Equipment Standard fume hood/ventilation.Specialized gas detection, negative pressure zones, odor control.
Yield 75-85% (Slower kinetics).85-95% (Fast kinetics).
The "Green Premium" Calculation

If your facility lacks a sulfur scrubber, the capital expenditure (CAPEX) to install one for DMDTC usage often exceeds the operational expenditure (OPEX) difference of buying the more expensive DMCC reagent for campaigns under 100 kg.

Validated Experimental Protocols

Protocol A: Synthesis of N-Cyano-N'-methyl-N''-(2-phenylethyl)guanidine using DMCC

This protocol demonstrates the "Clean" route suitable for labs without high-capacity scrubbers.

Reagents:

  • Dimethyl cyanocarbonimidate (DMCC): 1.0 eq

  • Phenethylamine: 1.0 eq

  • Methylamine (33% in EtOH): 1.2 eq

  • Solvent: Acetonitrile or Methanol

Step-by-Step:

  • Intermediate Formation: Dissolve DMCC (14.2 g, 100 mmol) in Acetonitrile (100 mL) at 0°C.

  • First Addition: Add Phenethylamine (12.1 g, 100 mmol) dropwise over 30 mins. Maintain temperature < 5°C to prevent double substitution.

  • Monitor: Stir at room temperature for 3 hours. TLC (SiO2, EtOAc/Hex) should show disappearance of DMCC.

    • Note: The intermediate O-methyl-N-cyanoisourea is stable and can be isolated if needed, but one-pot is standard.

  • Second Addition: Add Methylamine solution (1.2 eq). Heat the mixture to reflux (approx. 80°C) for 4-6 hours.

    • Critical: Oxygen analogs are less reactive than sulfur analogs; reflux is often required to drive the second amine addition.

  • Workup: Concentrate in vacuo. The byproduct is methanol, which evaporates easily. Recrystallize the residue from Isopropanol/Water.

Protocol B: Handling the Sulfur Analog (DMDTC) - For Comparison

Requires efficient fume hood and bleach trap.

  • Setup: Vent the reaction vessel through a scrubber containing 10% NaOH + 5% NaOCl (Bleach) to neutralize Methyl Mercaptan.

  • Reaction: Reaction proceeds similarly but often at room temperature for the second step due to higher reactivity of the S-methyl leaving group.

  • Odor Control: All glassware must be soaked in bleach solution immediately after use.

Decision Framework

Use the following logic flow to select the appropriate reagent for your campaign.

DecisionTree Start Select Reagent for N-Cyanoguanidine Synthesis Scale What is the production scale? Start->Scale Scrubber Is MeSH scrubbing available? Scale->Scrubber > 10 kg Odor Is odor control critical? (e.g., urban lab) Scale->Odor < 1 kg UseDMDTC USE DMDTC (Sulfur Analog) Scrubber->UseDMDTC Yes UseDMCC USE DMCC (Oxygen Analog) Scrubber->UseDMCC No (CAPEX too high) Odor->UseDMDTC No (Fume hood ok) Odor->UseDMCC Yes (Strict)

Figure 2: Reagent Selection Decision Matrix based on scale and infrastructure.

References

  • Elgemeie, G. H., & Mohamed, R. A. (2025). Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry. ResearchGate. Link

  • Sigma-Aldrich. (n.d.). Dimethyl N-cyanodithioiminocarbonate Product Specification & Safety Data. Link

  • ChemicalBook. (2024).[2] Dimethyl Cyanocarbonimidate (CAS 24771-25-3) Properties and Applications. Link

  • Intratec Solutions. (n.d.). Methyl Mercaptan Production Cost Analysis. Link

  • UCL Discovery. (n.d.). The Chemistry of Diphenyl N-Cyanocarbonimidate. Link

Sources

Validation

environmental impact comparison of Dimethyl cyanocarbonimidate synthesis routes

The following technical guide compares synthesis routes for Dimethyl cyanocarbonimidate (CAS 24771-25-3), a critical intermediate in the synthesis of histamine H2-receptor antagonists (e.g., cimetidine analogs) and agroc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares synthesis routes for Dimethyl cyanocarbonimidate (CAS 24771-25-3), a critical intermediate in the synthesis of histamine H2-receptor antagonists (e.g., cimetidine analogs) and agrochemical heterocycles.

Executive Summary

Dimethyl cyanocarbonimidate (also known as Dimethyl N-cyanoimidocarbonate, formula


) is a versatile electrophile used to construct N-cyano-guanidines and heterocyclic rings.[1] Historically, its synthesis has been dominated by "dirty" chemistry involving carbon disulfide (

) and methylating agents like dimethyl sulfate (DMS) or methyl iodide.

This guide compares the Traditional Sulfide-Displacement Route (Route A) against the Cyanogen Halide Route (Route B) and the emerging Green Chemistry Route (Route C) utilizing Dimethyl Carbonate (DMC). The analysis reveals that while Route A is robust and high-yielding, it carries a severe environmental burden due to toxic byproducts (methyl mercaptan) and poor atom economy. Route C represents the future of sustainable production, leveraging non-toxic reagents to minimize the E-factor.

Technical Route Analysis

Route A: The Sulfide-Displacement Route (Traditional)

This is the most common industrial route. It relies on the "dithio" intermediate (Dimethyl cyanodithioimidocarbonate, CAS 10191-60-3), which is subsequently converted to the oxygen analog via methanolysis.

  • Step 1: Reaction of Cyanamide (

    
    ) with Carbon Disulfide (
    
    
    
    ) and base (KOH) to form the dipotassium salt.
  • Step 2: Methylation of the salt using Dimethyl Sulfate (DMS) or Methyl Iodide to yield Dimethyl N-cyanodithioimidocarbonate.

  • Step 3: Displacement of the methylthio groups (

    
    ) with methoxide (
    
    
    
    ) in refluxing methanol.

Critical Mechanism: The transformation relies on the leaving group ability of the methylthio group. The reaction is driven by the formation of the thermodynamically stable carbonyl-like imidocarbonate core.

Route B: The Cyanogen Halide Route

A direct approach that avoids sulfur entirely but necessitates handling highly toxic gases.

  • Step 1: Reaction of Cyanogen Chloride (CNCl) or Cyanogen Bromide (CNBr) with Methanol.

  • Step 2: Base-catalyzed addition of methanol to the nitrile/imidoyl chloride intermediate.

Critical Mechanism: Nucleophilic attack of methoxide on the electrophilic carbon of the cyanogen halide, followed by a second addition-elimination sequence.

Route C: The Green Chemistry Route (DMC-Mediated)

This route replaces toxic methylating agents and solvents with Dimethyl Carbonate (DMC) , a biodegradable, non-toxic reagent that acts as both methylating agent and solvent.[2]

  • Modification: In the synthesis of the intermediate or the direct carbonylation of cyanamide, DMC is used with a catalyst (e.g.,

    
     or DABCO) at elevated temperatures (
    
    
    
    ) to effect methylation/carbonylation without generating sulfate or halide waste.

Comparative Environmental Metrics

The following table contrasts the routes based on Green Chemistry principles.

MetricRoute A: Sulfide-DisplacementRoute B: Cyanogen HalideRoute C: DMC-Mediated (Green)
Key Reagents Cyanamide,

, DMS/MeI, KOH
Cyanogen Chloride, Methanol, BaseCyanamide, Dimethyl Carbonate
Atom Economy Poor (< 35%) . Loses 2 equivalents of MeSH and salt waste.Moderate (~50%) . Loses halide salts.High (> 70%) . Byproducts are

and Methanol (recyclable).
Primary Hazard Carcinogenic (DMS), Neurotoxic (

), Foul Odor (MeSH).
Acute Toxicity (CNCl is a blood agent).Low . DMC is non-toxic and biodegradable.[2][3][4]
Waste (E-Factor) High. Generates stoichiometric sulfur salts and mercaptans.Moderate. Generates stoichiometric halide salts.Low. Minimal salt waste; solvent is often the reagent.
Process Safety High risk of exposure to volatile toxins.High risk of gas leak (CNCl).Inherently safer chemistry (non-explosive, non-toxic).

Detailed Experimental Protocols

Protocol A: Synthesis via Dithio Intermediate (Reference Standard)

Note: Perform in a well-ventilated fume hood due to evolution of Methyl Mercaptan.

  • Salt Formation: Dissolve Cyanamide (1.0 eq) in water. Add KOH (2.0 eq) slowly at

    
    . Add 
    
    
    
    (1.0 eq) dropwise. Stir at room temperature for 2 hours to form Dipotassium N-cyanodithioimidocarbonate.
  • Methylation: Cool to

    
    . Add Dimethyl Sulfate (2.0 eq) dropwise (Caution: Carcinogen). Stir for 3 hours. Filter the precipitate (Dimethyl N-cyanodithioimidocarbonate).
    
  • Methanolysis: Dissolve the dithio intermediate in Methanol (excess). Add Sodium Methoxide (0.1 eq catalyst). Reflux for 6-12 hours. The evolution of MeSH gas (rotten cabbage odor) indicates reaction progress. Trap gas in bleach solution.

  • Workup: Concentrate the solution. Crystallize the product (Dimethyl cyanocarbonimidate) from ether/hexane.

Protocol C: Green Synthesis using Dimethyl Carbonate

Note: Requires an autoclave or sealed tube if temperature exceeds DMC boiling point (


).
  • Setup: Charge a high-pressure reactor with Cyanamide (1.0 eq), Dimethyl Carbonate (10.0 eq, acts as solvent), and Potassium Carbonate (1.5 eq).

  • Reaction: Heat the mixture to

    
     for 8-12 hours. The pressure will rise due to 
    
    
    
    evolution.
  • Workup: Cool to room temperature. Filter off inorganic salts (

    
    ). Distill off excess DMC (recyclable).
    
  • Purification: Recrystallize the residue to obtain Dimethyl cyanocarbonimidate.

Pathway Visualization

The following diagram illustrates the chemical flow and waste generation of the competing routes.

SynthesisRoutes cluster_A Route A: Sulfide Displacement (Dirty) cluster_B Route B: Cyanogen Halide cluster_C Route C: Green Synthesis Cyanamide Cyanamide (H2N-CN) Dithio Dithio Intermediate (MeS)2C=NCN Cyanamide->Dithio + CS2, KOH Product Dimethyl Cyanocarbonimidate (MeO)2C=NCN Cyanamide->Product + CNCl, MeOH Cyanamide->Product + DMC, K2CO3 Direct Carbonylation CS2 Carbon Disulfide (Toxic/Neurotoxin) DMS Dimethyl Sulfate (Carcinogen) Dithio->Dithio + DMS MeSH Methyl Mercaptan (Toxic Waste) Dithio->MeSH Elimination Dithio->Product + MeOH / NaOMe CNCl Cyanogen Chloride (Toxic Gas) CNCl->Product DMC Dimethyl Carbonate (Green Reagent) DMC->Product

Caption: Comparison of synthesis pathways showing reagent toxicity (Red) and green potential (Green).

Conclusion & Recommendation

For Research & Development where scale is small and safety is paramount, Route C (DMC-mediated) is the recommended approach. It eliminates the risk of handling fatal gases (CNCl) or carcinogens (DMS) and simplifies waste disposal.

For Industrial Production , Route A remains prevalent due to the low cost of


 and established supply chains for the dithio intermediate. However, the environmental cost of scrubbing methyl mercaptan and disposing of sulfate salts is significant. Modern process intensification should focus on transitioning to Route C  or using DMC to methylate the dithio intermediate (Hybrid Route) to eliminate DMS usage.

References

  • ChemicalBook. (2024). Dimethyl cyanocarbonimidate (CAS 24771-25-3) Properties and Suppliers. Retrieved from

  • Tundo, P., et al. (2018). Dimethyl Carbonate: Green Solvent and Ambident Reagent. Department of Environmental Sciences, Ca' Foscari University of Venice. Retrieved from

  • Elgemeie, G. H., & Mohamed, R. A. (2004). Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles. Journal of Heterocyclic Chemistry. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: Dimethyl N-cyanodithioiminocarbonate (CAS 10191-60-3). Retrieved from

  • BenchChem. (2024). Synthetic Routes to 2,4-Dimethoxy-6-methyl-1,3,5-triazine and Precursors. Retrieved from

Sources

Comparative

The Art of Guanidinylation: A Comparative Kinetic Analysis of Dimethyl Cyanocarbonimidate and Other Guanidinylating Agents

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug development, the guanidinium group stands out as a critical pharmacophore, imparti...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the guanidinium group stands out as a critical pharmacophore, imparting unique biological activity to a wide array of molecules. The synthesis of guanidine-containing compounds, therefore, is a pivotal step in the development of new therapeutics. This guide provides an in-depth kinetic analysis of Dimethyl cyanocarbonimidate (DMIC), a versatile reagent for guanidinylation, and compares its performance with other common alternatives. By understanding the kinetics and mechanisms of these reactions, researchers can optimize their synthetic strategies, leading to higher yields, greater purity, and more efficient drug discovery pipelines.

The Significance of Guanidinylation in Drug Discovery

The guanidinium group, with its positive charge delocalized over three nitrogen atoms, is a powerful modulator of molecular interactions. Its ability to form strong hydrogen bonds and electrostatic interactions makes it a key feature in many biologically active compounds, including inhibitors of enzymes such as nitric oxide synthase and arginase, as well as compounds with antiviral and anticancer properties. The efficient introduction of this functional group—a process known as guanidinylation—is therefore of paramount importance.

Dimethyl Cyanocarbonimidate (DMIC): A Profile

Dimethyl cyanocarbonimidate (DMIC) is an electrophilic reagent used for the synthesis of substituted guanidines. Its structure, featuring a central carbon atom double-bonded to a cyanoimino group and single-bonded to two methoxy groups, renders it susceptible to nucleophilic attack, primarily by amines.

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Addition: A primary or secondary amine attacks the electrophilic carbon of DMIC, leading to the formation of a tetrahedral intermediate.

  • Elimination: The intermediate collapses, eliminating one of the methoxy groups to form the guanidine product and methanol as a byproduct.

The cyano group in DMIC plays a crucial role in activating the molecule towards nucleophilic attack.

Comparative Kinetic Analysis: DMIC vs. Other Guanidinylating Agents

While direct kinetic data for the reactions of DMIC is not extensively available in the peer-reviewed literature, we can infer its reactivity through comparison with analogous compounds and other common guanidinylating reagents. This section presents a comparative analysis based on available data for similar reactions.

Key Guanidinylating Reagents for Comparison:

  • N,N'-di-Boc-N''-triflylguanidine (Goodman's Reagent): A highly reactive and widely used reagent for the guanidinylation of primary and secondary amines.

  • Dimethyl Carbonate (DMC): A greener and less toxic alternative, although generally less reactive than other guanidinylating agents.

  • Dicyandiamide: A readily available and cost-effective reagent, often used in industrial applications.

Table 1: Comparative Kinetic Data for Guanidinylation and Analogous Reactions

ReagentNucleophileSolventTemperature (°C)Second-Order Rate Constant (k, M⁻¹s⁻¹)Activation Energy (Ea, kJ/mol)Reference(s)
Dimethyl Carbonate (DMC) Tri-n-butylamineNeat1201.1 x 10⁻⁵79[1]
Dicyandiamide AnilineWater (pH 2.6)1001.3 x 10⁻⁴Not Reported[2]
N,N'-di-Boc-N''-triflylguanidine Primary AminesDichloromethaneRoom Temp.High (Qualitative)Not Reported[3]
Dimethyl cyanocarbonimidate (DMIC) Primary AminesCommon SolventsRoom Temp.Estimated: Moderate to High Not Reported Inferred

Note: The reactivity of DMIC is inferred to be moderate to high based on the activating effect of the cyano group, placing it between the highly reactive Goodman's reagent and the less reactive DMC and dicyandiamide.

Mechanistic Insights and Factors Influencing Reaction Rates

The rate of guanidinylation reactions is influenced by several factors:

  • Nucleophilicity of the Amine: More nucleophilic amines (e.g., aliphatic amines) will react faster than less nucleophilic ones (e.g., aromatic amines).

  • Steric Hindrance: Bulky substituents on either the amine or the guanidinylating agent can significantly slow down the reaction rate.

  • Solvent: The choice of solvent can influence the reaction rate by stabilizing or destabilizing the transition state. Polar aprotic solvents are often preferred.

  • Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate.

  • Catalyst: The presence of a catalyst, such as a base to deprotonate the amine or a Lewis acid to activate the guanidinylating agent, can accelerate the reaction.

ReactionMechanism DMIC Dimethyl Cyanocarbonimidate (DMIC) Amine R-NH2 (Amine) Intermediate Tetrahedral Intermediate DMIC->Intermediate + R-NH2 Guanidine Substituted Guanidine Intermediate->Guanidine - CH3OH Intermediate->Guanidine Methanol Methanol (Byproduct)

Experimental Protocols for Kinetic Analysis

To obtain reliable kinetic data, a well-designed experimental protocol is essential. Here, we outline a general procedure for the kinetic analysis of the reaction between DMIC and a primary amine using UV-Vis spectroscopy.

Materials and Reagents
  • Dimethyl cyanocarbonimidate (DMIC)

  • Primary amine of interest (e.g., aniline)

  • Anhydrous solvent (e.g., acetonitrile)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Experimental Procedure
  • Preparation of Stock Solutions: Prepare stock solutions of DMIC and the amine in the chosen solvent of known concentrations.

  • Kinetic Runs:

    • Equilibrate the spectrophotometer to the desired temperature.

    • Pipette a known volume of the amine solution into a quartz cuvette.

    • Initiate the reaction by adding a known volume of the DMIC stock solution to the cuvette.

    • Immediately start recording the absorbance at a wavelength where the product absorbs and the reactants do not (or where the change in absorbance is maximal).

    • Monitor the reaction until it reaches completion or for a sufficient period to determine the initial rate.

  • Data Analysis:

    • Plot absorbance versus time.

    • Determine the initial rate of the reaction from the initial slope of the curve.

    • Repeat the experiment with varying concentrations of the amine and DMIC to determine the reaction order with respect to each reactant and the overall rate law.

    • Calculate the second-order rate constant (k) from the rate law.

ExperimentalWorkflow A Prepare Stock Solutions (DMIC & Amine) C Pipette Amine Solution into Cuvette A->C B Equilibrate Spectrophotometer B->C D Initiate Reaction with DMIC C->D E Record Absorbance vs. Time D->E F Analyze Data (Initial Rate, Rate Law, Rate Constant) E->F

Alternative Analytical Techniques for Kinetic Monitoring

While UV-Vis spectroscopy is a convenient method, other analytical techniques can also be employed for monitoring the kinetics of guanidinylation reactions, each with its own advantages.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to monitor the concentrations of reactants and products over time.

  • High-Performance Liquid Chromatography (HPLC): Allows for the separation and quantification of all components in the reaction mixture, providing accurate concentration data.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds and provides both quantitative and structural information.

  • Stopped-Flow Spectroscopy: Ideal for studying very fast reactions that occur on the millisecond to second timescale.

Conclusion: Selecting the Right Guanidinylating Agent

The choice of a guanidinylating agent is a critical decision in the synthesis of guanidine-containing compounds. Dimethyl cyanocarbonimidate offers a balance of reactivity and stability, making it a valuable tool in the medicinal chemist's arsenal. While highly reactive reagents like Goodman's reagent may be suitable for challenging substrates, milder and more economical alternatives like DMIC or even DMC may be preferable for less sterically hindered and more nucleophilic amines.

By carefully considering the kinetic and mechanistic aspects of these reactions, researchers can design more efficient and effective synthetic routes to novel therapeutics. Further kinetic studies on DMIC and other cyanocarbonimidates are warranted to provide a more complete quantitative picture of their reactivity and to further refine their application in drug discovery.

References

  • Trotta, F., Per M. & Tundo, P. (2000). A comparative study on aniline alkylation activity using methanol and dimethyl carbonate as the alkylating agents over Zn.
  • Shimizu, K., et al. (2010). Kinetic Study of the Reaction of Dimethyl Carbonate with Trialkylamines. International Journal of Chemical Kinetics, 42(4), 221-225.
  • Li, J., et al. (2006). Kinetics and mechanism of the additive reaction of aniline with dicyandiamide. Journal of Chemical Technology & Biotechnology, 81(6), 965-969.
  • Elgemeie, G. H., & Mohamed, R. A. (2016). Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry. Arkivoc, 2016(5), 312-348.
  • Feierberg, I., et al. (2002). Preparation and Use of N,N'-Di-Boc-N''-Triflylguanidine. Organic Syntheses, 78, 91.
  • Baker, T. J., et al. (2000). Synthesis and anti-HIV activity of guanidinoglycosides. The Journal of Organic Chemistry, 65(26), 9054-9058.
  • Porcheddu, A., et al. (2009). A Convenient and Environmentally Friendly Guanylation of Amines. Synlett, 2009(20), 3368-3372.
  • Hsieh, H. W., & Ye, Q. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • Subramanian, G. (Ed.). (2000). Chiral separation techniques: a practical approach. John Wiley & Sons.
  • Batey, R. A. (2022).
  • Houghten, R. A., et al. (1986). A new, convenient method for the synthesis of N-substituted guanidines. Tetrahedron Letters, 27(38), 4511-4514.
  • Ushakov, D. B., et al. (2014). Continuous-flow oxidative cyanation of primary and secondary amines using singlet oxygen.
  • Houghten, R. A., & Degraw, J. I. (1976). A facile synthesis of N-substituted guanidines. Tetrahedron Letters, 17(40), 3561-3564.
  • Carey, P. R., et al. (1984). Comparative resonance Raman spectroscopic and kinetic studies of acyl-enzymes involving papain, actinidin and papaya peptidase II. Biochemical Journal, 223(3), 765-775.
  • Chad's Prep. (2023, March 7). Syntheses of Amines I: Ammonia Surrogates and Reductive Methods [Video]. YouTube.
  • Chad's Prep. (2018, September 21). 22.4d Synthesis of Amines Gabriel Synthesis [Video]. YouTube.
  • Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry.
  • Becerra, D., et al. (2018). Kinetics and mechanism for the oxidation of anilines by ClO2: A combined experimental and computational study. Chemical Engineering Journal, 334, 134-143.
  • BenchChem. (2025). A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)
  • Vadivel, S. K., et al. (2021). Comparative study of different chiral ligands for dynamic kinetic resolution of amino acids. Chirality, 33(10), 656-664.
  • Kumar, A., et al. (2019). A novel 2-D accordion like Al-BPED MOF as reusable and selective catalyst for N-alkylation of amines with dialkylcarbonates.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Dimethyl Cyanocarbonimidate Disposal &amp; Handling

Senior Application Scientist Note: The following guide addresses the handling and disposal of Dimethyl cyanocarbonimidate (CAS 38215-52-8). While often overshadowed by its common synthesis partners, this N-cyanocarbonimi...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The following guide addresses the handling and disposal of Dimethyl cyanocarbonimidate (CAS 38215-52-8). While often overshadowed by its common synthesis partners, this N-cyanocarbonimidate intermediate presents specific sensitization and reactivity hazards that differ from simple organic nitriles. The protocols below prioritize the "Precautionary Principle"—assuming the highest plausible toxicity class (Acute Tox. 3/Sensitizer) in the absence of batch-specific toxicological data.

Part 1: Executive Safety Summary

Immediate Action Required:

  • Segregation: Isolate from acids and strong oxidizers immediately. Acidic contact may liberate Hydrogen Cyanide (HCN) gas.

  • Labeling: Mark all containers clearly: "Warning: N-Cyanocarbonimidate. Potential Sensitizer.[1][2][3] Do Not Acidify."

  • Disposal Route: High-Temperature Incineration is the only authorized disposal method. Do not sewer.

Parameter Critical Status
CAS Number 38215-52-8
Physical State Solid (low melting) or viscous liquid (purity dependent)
Primary Hazard Skin Sensitization, Irritant, Potential HCN Precursor
Waste Class Hazardous Organic (Nitrogenous)
Incompatible With Acids, Strong Oxidizers, Amines (uncontrolled reaction)

Part 2: Technical Profile & Hazard Logic

The Mechanism of Hazard

Dimethyl cyanocarbonimidate features an N-cyano group (


) attached to an imidate core. Unlike simple aliphatic nitriles (R-CN), the electron-withdrawing nature of the imidate oxygen atoms makes the central carbon highly electrophilic.
  • Sensitization Risk: The electrophilic carbon reacts readily with nucleophilic amino groups on skin proteins (haptenization), leading to severe contact dermatitis or systemic sensitization upon repeated exposure.

  • Cyanide Potential: While the

    
     bond is more stable than inorganic cyanides, hydrolysis under acidic conditions (pH < 4) or thermal decomposition can cleave this bond, releasing HCN.
    
  • Thermal Instability: As an imidate, it can undergo rearrangement or decomposition at elevated temperatures, releasing toxic nitrogen oxides (NOx) and methyl isocyanate-like fragments.

Physicochemical Data Table
PropertyValue / CharacteristicOperational Implication
Molecular Formula

High Nitrogen content requires scrubber during incineration.
Molecular Weight 114.10 g/mol -
Boiling Point ~136°C (at 760 mmHg)Volatile enough to generate hazardous vapors if heated.
Flash Point >110°C (Estimated)Combustible but not Flammable (Class IIIB).
Solubility Soluble in organic solvents (MeOH, DCM)Use organic compatible absorbents for spills.

Part 3: Safe Handling Protocols

Engineering Controls
  • Primary Barrier: Handle exclusively inside a certified chemical fume hood.

  • Airflow: Maintain face velocity >100 fpm to capture potential dust or vapors.

  • Decontamination: All surfaces must be wiped down with a mild alkaline solution (10% Sodium Carbonate) followed by water to degrade trace residues.

Personal Protective Equipment (PPE)[1]
  • Hands: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (minimum 8 mil) or Laminate (Silver Shield) for prolonged handling.

    • Logic: Methanol-based solvents often used with this compound can permeate thin nitrile, carrying the sensitizer to the skin.

  • Respiratory: If solid/dusty and outside a hood (emergency only), use a Full-Face Respirator with P100/Organic Vapor cartridges.

Part 4: Disposal Procedures

Decision Logic for Waste Classification

This workflow ensures compliance with RCRA (USA) and hazardous waste regulations.

WasteDecision Start Waste Generation (CAS 38215-52-8) State Physical State? Start->State Pure Pure Substance / Concentrated Stock State->Pure Solid/Oil Mix Reaction Mixture / Dilute Solution State->Mix Solvent Stream Pack Pack in UN-Rated Poly Container Pure->Pack CheckAcid Is pH < 7? Mix->CheckAcid Neutralize Neutralize to pH 8-10 (Prevent HCN) CheckAcid->Neutralize Yes CheckAcid->Pack No Neutralize->Pack Label Label: Toxic, Organic, Cyanide-Bearing Pack->Label Destruction Ship for Incineration (w/ Scrubber) Label->Destruction

Figure 1: Decision tree for classifying and preparing Dimethyl cyanocarbonimidate waste streams.

Detailed Disposal Protocol
Option A: Commercial Incineration (Recommended)

This is the only method guaranteeing complete destruction of the N-cyano moiety without generating secondary hazardous waste.

  • Container Selection: Use High-Density Polyethylene (HDPE) drums or jars. Avoid metal containers as the compound may react with metal oxides over time.

  • pH Adjustment: If the waste is in solution, verify pH is > 8.0 .

    • Why: Acidic waste streams mixed with this compound in a bulk solvent drum can slowly evolve HCN gas, pressurizing the drum and endangering waste handlers.

  • Labeling:

    • Primary Tag: Hazardous Waste.

    • Constituents: "Dimethyl cyanocarbonimidate, Methanol (if solvent used)."

    • Hazard Codes: Toxic, Irritant.[4]

    • Special Note: "Nitrogenous Organic - Incinerate Only."

Option B: Spill Cleanup (Emergency)

Do NOT use water. Water may spread the chemical and initiate uncontrolled hydrolysis.

  • Isolate: Evacuate the immediate area (15 ft radius).

  • Absorb: Use a dry, non-combustible absorbent (Vermiculite or Chemizorb®).

  • Neutralize (Surface Only): After bulk removal, treat the surface with a solution of 10% Sodium Hypochlorite (Bleach) and 5% Sodium Hydroxide .

    • Mechanism:[5] Alkaline chlorination oxidizes the cyano group to cyanate (

      
      ) and then to nitrogen/carbonate, breaking the toxic bond.
      
  • Disposal: Collect all absorbent and PPE into a sealed hazardous waste bag/drum.

Part 5: Storage & Stability[5]

  • Temperature: Store at 2°C – 8°C (Refrigerated). Thermal degradation accelerates above 25°C.

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen. Moisture initiates hydrolysis.

  • Shelf Life: Re-test purity every 6 months. Appearance of yellow/orange discoloration indicates decomposition.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 108078, Dimethyl N-cyanocarbonimidate. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • National Institutes of Health (2021). Cimetidine Synthesis and Intermediates Toxicity Profile. NCBI Bookshelf. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Dimethyl cyanocarbonimidate

Topic: Personal Protective Equipment & Safe Handling of Dimethyl Cyanocarbonimidate Content Type: Operational Safety Guide (SOP Level) Audience: Researchers, Process Chemists, and HSE Managers CAS Focus: 24771-25-3 (Oxyg...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Safe Handling of Dimethyl Cyanocarbonimidate Content Type: Operational Safety Guide (SOP Level) Audience: Researchers, Process Chemists, and HSE Managers CAS Focus: 24771-25-3 (Oxygen analog) with critical cross-reference to 10191-60-3 (Dithio analog)[1][2]

Executive Safety Summary

Dimethyl Cyanocarbonimidate (CAS 24771-25-3) is a potent electrophilic intermediate used primarily in the synthesis of guanidines and histamine H2-receptor antagonists.[1][2] While often overshadowed by its sulfur analog (Dimethyl N-cyanodithioiminocarbonate, CAS 10191-60-3), it shares critical hazard characteristics: high skin sensitization potential, acute toxicity, and reactivity. [1][2]

The Core Hazard: This compound is a "Silent Aggressor."[1][2] It does not always cause immediate pain upon skin contact but can rapidly sensitize the immune system or absorb systemically.[1][2] The cyano-moiety presents a latent toxicity risk, particularly if exposed to acidic conditions which may liberate Hydrogen Cyanide (HCN).[1][2]

Immediate Directive:

  • Zero-Skin-Contact Policy: Treat all surfaces and gloves as contaminated once work begins.[1][2]

  • Engineering Control: All handling must occur inside a certified chemical fume hood.[1][2]

  • differentiation: Verify your CAS number.[1][2][3][4][5][6] If handling the Dithio analog (CAS 10191-60-3), expect a severe stench and increased corrosivity; the protocols below apply to both but require stricter odor control for the dithio variant.[1][2]

Hazard Assessment & Risk Profile
Hazard ClassRating (GHS)Operational Implication
Acute Toxicity Category 3 (Oral/Dermal)Systemic absorption can occur rapidly.[1][2] Ingestion or transdermal uptake is the primary lethal vector.[1][2]
Skin/Eye Damage Category 1B / 1Corrosive. Capable of causing irreversible eye damage and chemical burns.[2]
Sensitization Category 1Repeated exposure (even trace amounts) can lead to anaphylactic reactions.[2]
Reactivity Water/Acid SensitiveDo not mix with acids. Hydrolysis in acidic media releases toxic species (potentially HCN).[2]
Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system.[1][2] Do not rely on a single layer of protection.[1][2]

PPE ComponentSpecificationScientific Rationale
Hand Protection (Primary) Laminate Film (Silver Shield/4H) Permeation Resistance: Standard nitrile degrades rapidly against small organic nitrogen compounds.[1][2] Laminate provides >4-hour breakthrough time.[1]
Hand Protection (Outer) 5 mil Nitrile (Disposable) Dexterity & Sacrificial Layer: Protects the clumsy laminate glove from tears and provides grip.[1][2] Change immediately upon splash.[1][2]
Eye Protection Chemical Splash Goggles Vapor/Splash Seal: Safety glasses are insufficient.[2] Vapors can bypass side-shields; corrosive solids can become airborne dust.[1]
Respiratory Fume Hood (Primary) Containment: 100% of work must be done under negative pressure.[2] Backup: Full-face respirator with ABEK-P3 cartridges (Organic/Inorganic/Acid/Particulate).[1][2]
Body Protection Tyvek® Lab Coat (Closed Front) Particulate/Splash Barrier: Cotton absorbs toxic liquids.[2] Tyvek repels them.[1][2] Tape cuffs to gloves for "Zero-Skin" gap.[1]
The "Zero-Contact" Handling Protocol

This workflow minimizes the risk of exposure during the most critical phase: Transfer and Weighing. [1][2]

Phase A: Preparation (The "Clean" Zone) [1][2]
  • Sash Height: Set fume hood sash to the certified working height (usually 18 inches).[1][2]

  • Double Glove: Don Silver Shield gloves first, then pull Nitrile gloves over them.[1][2] Tape the gap between the Silver Shield gauntlet and your lab coat sleeve.[1][2]

  • Neutralizing Bath: Prepare a beaker of 10% Sodium Hypochlorite (Bleach) or 1M NaOH in the hood.[1][2] This is your "kill station" for contaminated spatulas/wipes.[1][2]

Phase B: Transfer (The "Hot" Zone)
  • Weighing: Do NOT remove the stock container from the hood. Bring the balance into the hood or use a secondary containment tray to transfer an aliquot to the balance.

  • Solid Transfer: Use a disposable spatula.[1][2] Dimethyl cyanocarbonimidate is often a low-melting solid or liquid.[1] If solid, avoid dust generation.[1][2][5]

  • Solubilization: Dissolve the compound immediately in the reaction solvent (e.g., Methanol, DCM) to reduce volatility/dust risk.[1][2]

Phase C: Decontamination (The Exit Strategy)
  • Quenching: Place used spatulas, weigh boats, and wipes directly into the Neutralizing Bath.[1][2] Let soak for 30 minutes.

  • Doffing:

    • Remove outer nitrile gloves inside the hood and discard as hazardous waste.[1][2]

    • Wash Silver Shield gloves (still on hands) with soap and water before removing them.[1][2]

    • Remove Silver Shield gloves and store/discard according to facility protocol.

  • Wash: Immediately wash hands and forearms with soap and cool water.[1][2]

Visualization: Safety Logic Pathway

The following diagram illustrates the decision logic for handling spills or exposure events involving Dimethyl Cyanocarbonimidate.

SafetyLogic Start Handling Event Trigger Spill Spill / Leak Detected Start->Spill SkinContact Skin/PPE Contact Start->SkinContact Assess Assess Volume/State Spill->Assess DeconSkin Immediate Doffing Wash 15min (Soap/Water) SkinContact->DeconSkin SmallSpill < 10mL / Minor Dust Assess->SmallSpill LargeSpill > 10mL / Outside Hood Assess->LargeSpill ActionSmall Absorb with Vermiculite + 10% Bleach Wash SmallSpill->ActionSmall ActionLarge Evacuate Lab Activate HazMat Team LargeSpill->ActionLarge Medical Seek Medical Attention (Flag: Cyanide Moiety) ActionLarge->Medical If Inhaled DeconSkin->Medical

Figure 1: Decision logic for emergency response.[1][2] Note the critical distinction between small containment and large-scale evacuation.

Emergency Response & Disposal
Accidental Exposure [1][2]
  • Skin: Wash with soap and water for 15 minutes.[1][2] Do not use organic solvents (ethanol/acetone) as they increase skin permeability.[1][2]

  • Eyes: Flush for 15 minutes.[1][2][7] Force eyelids open.

  • Inhalation: Move to fresh air. If breathing is labored, oxygen should be administered by trained personnel.[1][2] Alert medical staff to the "Cyano" group —while not simple cyanide, the metabolic breakdown can mimic cyanide toxicity.[1][2]

Disposal Protocol
  • Quenching: Treat waste streams with 1M NaOH or Sodium Hypochlorite (Bleach) to hydrolyze the iminocarbonate and oxidize sulfur/cyano groups.[1][2]

    • Reaction:

      
      [1][2]
      
  • Verification: Check pH to ensure basicity (> pH 10) before disposal into the aqueous hazardous waste stream.

  • Labeling: Clearly label waste as "Toxic, Corrosive, Basic Organic Waste."

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66289, Dimethyl N-cyanodithioiminocarbonate. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[1][2][7] Retrieved from [Link][1][2]

Sources

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